Valencene

Catalog No.
S546532
CAS No.
4630-07-3
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valencene

CAS Number

4630-07-3

Product Name

Valencene

IUPAC Name

(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1

InChI Key

QEBNYNLSCGVZOH-NFAWXSAZSA-N

SMILES

Array

solubility

Insoluble in water; soluble in oils
Insoluble (in ethanol)

Synonyms

Valencene; NSC 148969; NSC-148969; NSC148969.

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(=C)C)C

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C

The exact mass of the compound Valencene is 204.1878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsinsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148969. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of polycyclic olefin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

valencene biosynthesis pathway in plants

Author: Smolecule Technical Support Team. Date: February 2026

Core Biosynthesis Pathway

The biosynthesis of valencene, a sesquiterpene, is part of the larger isoprenoid (terpenoid) biosynthesis network in plants [1]. The core pathway can be visualized as follows:

ValenceneBiosynthesis cluster_1 Precursor Pathways cluster_2 Central Isoprene Units cluster_3 Sequential Condensation Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Cytosolic IPP IPP MVA Pathway->IPP G3P + PYR G3P + PYR MEP Pathway MEP Pathway G3P + PYR->MEP Pathway Plastidial MEP Pathway->IPP DMAPP DMAPP IPP->DMAPP Idi GPP GPP IPP->GPP GPPS DMAPP->GPP GPPS FPP FPP GPP->FPP FPPS (+)-Valencene (+)-Valencene FPP->(+)-Valencene this compound Synthase

This compound is synthesized from FPP, which is built from IPP and DMAPP units derived from the MVA and MEP pathways.

Detailed Pathway Breakdown

1. Formation of Universal Precursors (IPP and DMAPP) Sesquiterpenes are built from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) [1]. Plants use two pathways:

  • Mevalonate (MVA) Pathway: operates in the cytosol; starts from acetyl-CoA [1].
  • Methylerythritol Phosphate (MEP) Pathway: operates in plastids; starts from pyruvate (PYR) and glyceraldehyde-3-phosphate (G3P) [1].

2. Sequential Condensation to Form FPP

  • GPPS (GPP synthase) condenses one DMAPP and one IPP to form geranyl pyrophosphate (GPP, C10) [1].
  • FPPS (FPP synthase) adds another IPP molecule to GPP to form the direct this compound precursor farnesyl pyrophosphate (FPP, C15) [1].

3. Cyclization by this compound Synthase

  • The key enzymatic step is cyclization of FPP, catalyzed by the This compound synthase enzyme [2]. This reaction forms the characteristic bicyclic structure of this compound and releases an inorganic diphosphate [3].

Regulation of the Pathway

The this compound biosynthesis pathway is not static and is subject to precise regulatory control.

Regulatory Factor Effect on this compound Biosynthesis
Fruit Development Stage Content increases dramatically during late fruit development (e.g., 93-fold increase 210 days after full bloom in citrus) [1].
Ethylene Hormone Treatment can increase this compound accumulation by over 20% and upregulate this compound synthase gene expression [1].
Transcription Factors Expression of this compound synthase gene is regulated by specific transcription factors (e.g., CitAP2.10 in citrus) [1].
Biotic Stress (HLB Disease) Huanglongbing (HLB/citrus greening) infection leads to reduced this compound production and downregulation of terpenoid biosynthesis pathways [1] [4].

Key Experimental Approaches

For researchers aiming to study or manipulate this pathway, several established methodologies are highlighted in the literature.

1. Heterologous Production in Microbial Hosts A common strategy to validate gene function and achieve production outside the plant is heterologous expression [1] [5]. A generalized workflow is:

ExperimentalWorkflow Step 1: Gene Isolation Step 1: Gene Isolation (this compound Synthase) Step 2: Vector Construction Step 2: Vector Construction (Codon optimization, promoter choice) Step 1: Gene Isolation->Step 2: Vector Construction Step 3: Host Transformation Step 3: Host Transformation (E.g., S. cerevisiae, E. coli) Step 2: Vector Construction->Step 3: Host Transformation Step 4: Fermentation & Analysis Step 4: Fermentation & Analysis (Extraction & GC-MS detection) Step 3: Host Transformation->Step 4: Fermentation & Analysis Codon Optimization Codon Optimization Codon Optimization->Step 2: Vector Construction Influences Promoter Strength Promoter Strength Promoter Strength->Step 2: Vector Construction Influences Host Engineering Host Engineering Host Engineering->Step 3: Host Transformation Enhances

General workflow for establishing this compound production in a microbial host like yeast.

2. Metabolic Engineering Strategies Once a functional pathway is established in a host, production titers can be significantly enhanced through systematic metabolic engineering [6] [5]:

  • Enhancing Precursor Supply: Overexpression of key MVA pathway genes to increase FPP flux [6] [5].
  • Down-regulating Competing Pathways: Knocking out genes that divert FPP to other metabolites [5].
  • Enzyme Engineering: Using protein engineering to improve the catalytic efficiency or stability of this compound synthase [5].

References

Valencene Synthase: Core Enzyme Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Valencene synthase is a terpene cyclase enzyme systematically classified as EC 4.2.3.73 [1]. Its fundamental biochemical function is the catalysis of the cyclization of the linear 15-carbon precursor, farnesyl pyrophosphate, to form the sesquiterpene This compound [1] [2].

The catalytic mechanism begins with the ionization of FPP, triggered by the enzyme, to generate a farnesyl cation. This highly reactive intermediate then undergoes a complex series of cyclizations and rearrangements. The enzyme's active site precisely controls these steps, steering the reaction towards the formation of this compound's characteristic bicyclic structure and releasing an inorganic pyrophosphate molecule in the process [3] [2]. This conversion can be represented by the following reaction:

Heterologous Production & Key Engineering Strategies

Traditional this compound extraction from citrus faces challenges like low yield and seasonal variability, making microbial production a promising alternative [3] [4]. The table below summarizes production benchmarks achieved in various engineered hosts.

Host Organism This compound Titer Key Engineering Strategy Citation/Year
Saccharomyces cerevisiae 16.6 g/L (Fed-batch) Combination of gene screening, protein engineering, and biosynthetic pathway optimization [5]. 2022
Yarrowia lipolytica 813 mg/L (Shake flask) Protein engineering to improve the MVA pathway and this compound synthase activity [4]. 2025
Rhodobacter sphaeroides 120.53 mg/L (Glucose); 100.51 mg/L (Cornstalk) Genomic integration of heterologous MVA pathway and use of quorum-sensing promoter [4]. 2025
Komagataella phaffii 173.6 mg/L (Shake flask) Fusion enzyme of FPP synthase and this compound synthase; enhanced native MVA pathway [4]. 2025
Saccharomyces cerevisiae 217.95 mg/L Expression of fused FPP synthase/valencene synthase (ERG20-CnVS); down-regulation of ERG9 [6]. 2020
Escherichia coli Information missing General host mentioned, but specific this compound titers not provided in results [7] [8]. -

Common metabolic engineering strategies to enhance this compound production include:

  • Enhancing Precursor Supply: This involves engineering the mevalonate pathway in eukaryotes or the MEP pathway in prokaryotes to increase the flux towards FPP [3] [4] [6].
  • Enzyme Optimization: Using robust this compound synthases and creating fusion proteins with FPP synthase to channel precursors directly to this compound [4] [6].
  • Down-Regulating Competing Pathways: Weakening pathways like sterol synthesis reduces the diversion of FPP [6].
  • Decoupling Growth and Production: Using inducible or quorum-sensing promoters delays this compound production until after high cell density is achieved, mitigating potential toxicity [4].
  • Utilizing Alternative Feedstocks: Engineering hosts like R. sphaeroides to use agricultural waste hydrolysates enables sustainable production [4].

Experimental Workflow for this compound Production in Yeast

The following diagram outlines a standard protocol for engineering and analyzing this compound production in a yeast host like Saccharomyces cerevisiae [4] [5] [6]:

G Start Start: Strain Construction Step1 1. Codon Optimization & Synthesis (Codon-optimize VS gene for host) Start->Step1 Step2 2. Plasmid Construction (Clone VS gene into expression vector) Step1->Step2 Step3 3. Host Transformation (LiAc/SS Carrier DNA/PEG method) Step2->Step3 Step4 4. Cultivation & Induction (S. cerevisiae in defined medium) Step3->Step4 Step5 5. In Situ Extraction (Add 10% n-Dodecane overlay) Step4->Step5 Step6 6. Analytical Quantification (GC-MS analysis of organic phase) Step5->Step6

Standard workflow for engineering microbial hosts for this compound production, from gene design to analytical quantification.

Detailed Methodologies:

  • Strain and Plasmid Construction:

    • Codon Optimization: The this compound synthase gene is codon-optimized for the host organism to improve translation efficiency [5].
    • Vector Assembly: The optimized gene is cloned into a suitable expression vector, often under a strong inducible promoter [6].
    • Host Transformation: For S. cerevisiae, the LiAc/SS Carrier DNA/PEG method is a standard and efficient protocol for plasmid introduction [5].
  • Cultivation and Fermentation:

    • Medium: Engineered strains are typically cultivated in a defined mineral medium [4].
    • Two-Phase System: To capture the volatile this compound and reduce toxicity, a two-phase fermentation system is used. 10% n-dodecane is commonly added as an organic overlay for in situ product extraction [6]. This solvent has minimal inhibitory effects on yeast growth and effectively traps this compound [6].
  • Analytical Quantification - GC-MS:

    • Sample Preparation: The organic n-dodecane phase is collected from the culture.
    • Instrumentation: Analysis is performed using Gas Chromatography-Mass Spectrometry.
    • Identification & Quantification: this compound is identified by comparing its retention time and mass spectrum to an authentic standard. Quantification is achieved by integrating the peak area and comparing it to a standard curve [6].

Future Research and Patent Landscape

While microbial production shows great promise, challenges remain in optimizing enzyme efficiency and pathway flux. The search for more robust this compound synthases, such as those from Callitropsis nootkatensis (CnVS), is a key area of research [4] [6]. Furthermore, this compound serves as the direct precursor for nootkatone, a high-value compound with grapefruit aroma and insecticidal properties. Efficient oxidation of this compound to nootkatone, using engineered cytochrome P450 enzymes or dehydrogenases, is another major focus [5] [6].

The technical landscape is also reflected in several patents covering this compound synthase polypeptides and their uses. These intellectual properties include novel synthase genes and methods for producing this compound and nootkatone in various host cells [7] [8] [9].

References

Mevalonate Pathway Fundamentals and Valencene Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The mevalonate (MVA) pathway is a fundamental metabolic route that produces two universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) [1]. These molecules are precursors to a vast array of over 30,000 isoprenoids, including the sesquiterpene (+)-valencene [1].

In valencene biosynthesis, the pathway's output is channeled towards the formation of Farnesyl Pyrophosphate (FPP), a 15-carbon isoprenoid. The key final step is the cyclization of FPP into this compound, catalyzed by a specialized enzyme called This compound Synthase (VS) [2]. The core relationship between the MVA pathway and this compound synthesis can be visualized as follows:

G AcetylCoA AcetylCoA AcetoacetylCoA AcetoacetylCoA AcetylCoA->AcetoacetylCoA HMGCoA HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR IPP_DMAPP IPP_DMAPP Mevalonate->IPP_DMAPP FPP FPP IPP_DMAPP->FPP This compound This compound FPP->this compound This compound Synthase AcetoacetylCoA->HMGCoA

This compound is synthesized from acetyl-CoA via the MVA pathway, with this compound Synthase (VS) catalyzing the final step from Farnesyl Pyrophosphate (FPP). HMGCR is the pathway's rate-limiting enzyme [1] [3].

Metabolic Engineering Strategies for Enhanced Production

Microbial production of this compound hinges on reprogramming a host organism's metabolism. The following table summarizes key strategies and their quantitative outcomes from recent studies.

Engineering Strategy Host Organism Key Genetic Modifications Reported this compound Titer Citation
Systematic Modular Engineering Rhodobacter sphaeroides (1) Heterologous CnVS expression + knockout of phaB/gdhA/ladH; (2) Use of quorum-sensing promoter Pcer; (3) Genomic integration of heterologous MVA pathway. 120.53 ± 10.34 mg/L (from glucose) [2]
Systematic Modular Engineering Rhodobacter sphaeroides Use of alkali-pretreated cornstalk hydrolysate as a substrate under an optimized carbon-to-nitrogen ratio. 100.51 ± 14.15 mg/L (from agricultural waste) [2]
MVA Pathway & Fusion Protein Komagataella phaffii Fusion of FPP synthase (ERG20) with this compound Synthase; Enhanced MVA pathway genes (IDI1, tHMG1, ERG12, ERG19); Down-regulated ERG9; Multi-copy integration. 173.6 mg/L (in shake flasks) [4]
Global Metabolic Rewiring Saccharomyces cerevisiae Combination of gene screening, protein engineering, and biosynthetic pathway optimization in a fed-batch bioreactor. 16.6 g/L (highest reported titer) [2]

Detailed Experimental Workflow

The high-yield this compound production in Rhodobacter sphaeroides, as detailed in the search results, followed a structured, multi-phase experimental protocol [2]. The overall workflow for constructing such a microbial cell factory is outlined below.

G Start Start: Strain Construction Phase1 Phase 1: De Novo Production - Express heterologous this compound Synthase (CnVS). - Knock out NADPH-consuming genes (phaB, gdhA, ladH). Start->Phase1 Phase2 Phase 2: Process Decoupling - Introduce quorum-sensing promoter (Pcer) to separate growth and production phases. Phase1->Phase2 Phase3 Phase 3: Precursor Enhancement - Genomically integrate heterologous mevalonate (MVA) pathway to boost FPP supply. Phase2->Phase3 Phase4 Phase 4: Substrate Shift - Use alkali-pretreated cornstalk hydrolysate as a low-cost carbon source. Phase3->Phase4

A generalized experimental workflow for engineering microbial this compound production, illustrating the stepwise progression from basic production to optimized processes using alternative feedstocks [2].

Phase 1: Establishing De Novo Biosynthesis
  • Heterologous Expression of this compound Synthase: The this compound synthase gene from Callitropsis nootkatensis (CnVS) was introduced into R. sphaeroides on a plasmid vector. Initial screening of this compound synthases from different sources confirmed CnVS as the most effective, yielding 5.79 ± 0.41 mg/L [2].
  • Knockout of Competitive Pathways: To redirect metabolic flux and conserve NADPH, three genes were knocked out: phaB (involved in polyhydroxybutyrate synthesis), gdhA (glutamate synthesis), and ladH (lactate dehydrogenase). This triple knockout increased this compound titer by 5.9-fold to 34.21 ± 3.1 mg/L [2].
Phase 2: Decoupling Growth and Production
  • Promoter Engineering: The native promoter driving CnVS expression was replaced with a quorum-sensing promoter, Pcer. This strategy delays this compound production until the cells reach a high density, preventing metabolic burden during the growth phase. This intervention doubled the titer to 80.75 ± 3.0 mg/L [2].
Phase 3: Enhancing Precursor Supply
  • Integration of Heterologous MVA Pathway: To overcome the native MEP pathway's limitations, an entire heterologous mevalonate pathway was integrated into the genome using transposon-mediated mutagenesis. This directly enhanced the supply of FPP, the direct precursor to this compound, pushing the final titer on glucose to 120.53 ± 10.34 mg/L [2].
Phase 4: Utilizing Agricultural Waste
  • Substrate Switch to Cornstalk Hydrolysate: The engineered strain was tested on alkali-pretreated cornstalk hydrolysate. The fermentation process was further optimized by adjusting the carbon-to-nitrogen ratio, resulting in a this compound titer of 100.51 ± 14.15 mg/L, successfully demonstrating the valorization of cheap agricultural waste [2].

Conclusion and Key Takeaways

The engineering of microbial cell factories for this compound production has moved beyond simple gene insertion to sophisticated, multi-layered strategies.

  • Systematic Engineering is Crucial: Success is achieved by combining pathway engineering, precursor enhancement, and process decoupling, as demonstrated by the stepwise improvement in titers [2] [4].
  • Host Chassis Matters: The choice of host organism (R. sphaeroides, K. phaffii, S. cerevisiae) is critical, with each offering distinct advantages, such as the ability to consume diverse and inexpensive carbon sources from agricultural waste [2].
  • Industrial Relevance: The ability to produce over 100 mg/L of this compound from non-food biomass like cornstalk hydrolysate marks a significant step towards economically viable and sustainable biomanufacturing [2].

References

MEP Pathway in Valencene Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Valencene is a sesquiterpene (C15H24) known for its sweet citrus aroma [1]. In nature, its biosynthesis in plants and some bacteria proceeds via the Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, to produce the universal five-carbon isoprenoid precursors, Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) [2] [1] [3].

The MEP pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate (G3P) and involves seven enzymatic steps. A key feature is the presence of oxygen-sensitive iron-sulfur (Fe-S) cluster enzymes (IspG and IspH) in its final stages, which recent research indicates act as an oxidative stress sense-and-response system [3]. Downstream, Farnesyl Pyrophosphate Synthase (FPP) condenses these precursors into Farnesyl pyrophosphate (FPP, C15), which this compound Synthase (VS) then cyclizes into this compound [4] [1].

Below is a detailed visualization of the MEP pathway and its connection to this compound production.

MEP_Pathway cluster_mep MEP Pathway (Isoprenoid Precursor Biosynthesis) cluster_sesqui Sesquiterpene Biosynthesis Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS G3P G3P G3P->DXP MEP MEP DXP->MEP DXR CDP_ME CDP_ME MEP->CDP_ME IspD CDP_MEP CDP_MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG [Fe-S Cluster] IPP IPP HMBPP->IPP IspH [Fe-S Cluster] DMAPP DMAPP HMBPP->DMAPP IspH [Fe-S Cluster] FPP FPP IPP->FPP FPP Synthase DMAPP->IPP IDI DMAPP->FPP This compound This compound FPP->this compound This compound Synthase (VS)

Diagram of the MEP pathway for this compound biosynthesis, highlighting Fe-S cluster enzymes [2] [3].

Engineering this compound Production in R. sphaeroides

A 2025 study detailed a systematic approach to engineer the bacterium Rhodobacter sphaeroides for efficient this compound production [4]. This organism is advantageous due to its native MEP pathway, ability to utilize diverse carbon sources (including lignocellulosic sugars and organic acids), and its non-pathogenic nature [4].

The engineering strategy involved multiple stages, with this compound titers increasing at each step as shown in the table below.

Engineering Stage Key Genetic Modifications This compound Titer (mg/L) Cultivation Conditions
Step 1: De Novo Synthesis Heterologous expression of this compound Synthase from Callitropsis nootkatensis (CnVS); knockout of NADPH-competing genes (phaB, gdhA, ladH) [4]. 34.21 ± 3.1 [4] Glucose substrate [4]
Step 2: Process Decoupling Use of a quorum-sensing promoter (Pcer) to separate cell growth from production phase [4]. 80.75 ± 3.0 [4] Glucose substrate [4]
Step 3: Precursor Enhancement Transposon-mediated genomic integration of a heterologous Mevalonate (MVA) pathway to boost FPP supply [4]. 120.53 ± 10.34 [4] Glucose substrate [4]
Step 4: Substrate Switch Use of alkali-pretreated cornstalk hydrolysate as a low-cost feedstock under an optimized carbon-to-nitrogen (C/N) ratio [4]. 100.51 ± 14.15 [4] Cornstalk hydrolysate substrate [4]

The following diagram outlines the experimental workflow and the logical progression of this metabolic engineering strategy.

Engineering_Workflow Start Start: R. sphaeroides 2.4.1 (Native MEP Pathway) Step1 Step 1: De Novo Synthesis - Express CnVS - Knockout phaB, gdhA, ladH Start->Step1 Step2 Step 2: Process Decoupling - Use quorum-sensing promoter Pcer Step1->Step2 T1 34.21 mg/L Step1->T1 Step3 Step 3: Precursor Enhancement - Integrate heterologous MVA pathway Step2->Step3 T2 80.75 mg/L Step2->T2 Step4 Step 4: Substrate Switch - Use cornstalk hydrolysate - Optimize C/N ratio Step3->Step4 T3 120.53 mg/L Step3->T3 Result Result: 100.51 mg/L this compound from Agricultural Waste Step4->Result

Workflow of systematic metabolic engineering in R. sphaeroides for enhanced this compound production [4].

Detailed Experimental Protocols

Here are the detailed methodologies for the key genetic and cultivation experiments cited in the engineering study.

Strain Cultivation and Conjugation (Di-parental Mating)
  • Parental Strain: R. sphaeroides 2.4.1, aerobically cultivated at 35°C in Sistrom’s mineral medium (MedA) with antibiotics if needed [4].
  • Conjugation Mating:
    • Grow donor E. coli S17-1 (carrying the target plasmid) and recipient R. sphaeroides to mid-log phase.
    • Harvest, wash, and resuspend cells in 1 mL of MedA.
    • Mix R. sphaeroides and E. coli at a 10:3 (v/v) ratio and spot onto a MedA plate for overnight incubation at 35°C.
    • Harvest the mixture, wash once with MedA, and plate on MedA with appropriate antibiotics. Incubate at 35°C for 2–3 days [4].
Genome Editing via Homologous Recombination
  • Tool: Use the suicide plasmid pK18mobsacB, which contains the sacB gene (lethal in the presence of sucrose) for selecting double-crossover events [4].
  • Procedure:
    • After conjugation, incubate colonies containing the plasmid overnight in 1 mL of MedA at 35°C.
    • Dilute the culture, plate on MedA supplemented with 8% sucrose, and incubate at 30°C for 2–3 days.
    • Verify positive colonies (sucrose-resistant) by diagnostic PCR and DNA sequencing [4].
Transposon-Mediated Genomic Integration
  • Tool: Utilize the plasmid pRL27 for random transposon mutagenesis to stably integrate genetic elements, such as the heterologous mevalonate pathway, into the host genome [4].
Fermentation with Cornstalk Hydrolysate
  • Feedstock Preparation: Use alkali-pretreated cornstalk hydrolysate as the substrate [4].
  • Process: Perform shake-flask fermentation under an optimized carbon-to-nitrogen (C/N) ratio to achieve efficient this compound production from the agricultural waste substrate [4].

Key Technical Insights for Researchers

  • Addressing MEP Pathway Bottlenecks: The study highlights a key limitation: the native MEP pathway in R. sphaeroides may not supply sufficient FPP for high-level this compound production. The solution was integrating a heterologous MVA pathway to augment precursor supply, which was a major factor in boosting the titer to over 120 mg/L [4]. This suggests the MEP pathway's native flux or regulation can be a constraint.
  • Oxidative Stress Considerations: The terminal enzymes of the MEP pathway (IspG and IspH) contain oxygen-sensitive iron-sulfur clusters [3]. When scaling up fermentation, particularly under aerobic conditions, oxidative damage to these enzymes could potentially limit the flux through the pathway and impact yield.
  • Sustainable Substrate Validation: Achieving over 100 mg/L this compound from cornstalk hydrolysate demonstrates a viable waste-to-product pipeline [4]. R. sphaeroides is particularly suited for this as it can natively consume xylose, arabinose, and inhibitory compounds like acetate and formate present in lignocellulosic hydrolysates, which many other microbial chassis (e.g., E. coli, S. cerevisiae) cannot efficiently utilize [4].

References

farnesyl pyrophosphate FPP valencene precursor

Author: Smolecule Technical Support Team. Date: February 2026

FPP and Valencene Biosynthesis Pathway

Farnesyl pyrophosphate (FPP) is a universal C15 precursor for all sesquiterpenes, including this compound [1]. The biosynthesis occurs through the isoprenoid pathway, with this compound synthase catalyzing the final cyclization step.

The following diagram illustrates the core biosynthetic pathway from central metabolites to this compound, highlighting the key precursors and the decisive role of this compound synthase.

fpp_valencene_pathway CentralMetabolites Central Metabolites (Acetyl-CoA, G3P, Pyruvate) MVA_Pathway Mevalonate (MVA) Pathway (cytosol of eukaryotes) CentralMetabolites->MVA_Pathway MEP_Pathway MEP Pathway (plastids in plants, most bacteria) CentralMetabolites->MEP_Pathway IPP_DMAPP Isoprene Units (IPP & DMAPP, C5) FPP Farnesyl Pyrophosphate (FPP, C15) IPP_DMAPP->FPP Enzyme: FPP Synthase This compound This compound FPP->this compound Cyclization MVA_Pathway->IPP_DMAPP MEP_Pathway->IPP_DMAPP ValenceneSynthase Enzyme: this compound Synthase (VS) ValenceneSynthase->this compound Catalyzes

Core pathway from metabolites to this compound, featuring FPP as the direct precursor.

The commitment of FPP to this compound synthesis is a single enzymatic step catalyzed by the highly specific This compound synthase (VS) [2]. This reaction is a cyclization, where the linear FPP molecule is folded into this compound's characteristic bicyclic structure [3] [4].

Metabolic Engineering for Enhanced this compound Production

Traditional plant extraction yields are low (0.2-0.6% by weight in citrus fruits) and unsustainable for market demand [3] [4]. Metabolic engineering in microbial hosts focuses on two core principles: enhancing FPP precursor supply and optimizing the conversion to this compound, while minimizing competitive pathways.

The table below summarizes key engineering strategies applied in recent studies.

Engineering Strategy Specific Action Host Organism Key Genetic Modifications / Approaches
Enhancing FPP Supply Overexpression of MVA/MEP pathway genes S. cerevisiae [5], R. sphaeroides [6] Overexpression of genes from acetyl-CoA to FPP (e.g., ACCT, HMGR, IDI). In R. sphaeroides, a heterologous MVA pathway was integrated [6].
Downregulation of competitive pathways S. cerevisiae [5] Knock-out/down of erg9 (squalene synthase) to reduce flux toward sterols.
Optimizing this compound Synthesis Expression & optimization of this compound Synthase (VS) Various [5] [6] Screening VS from different sources (e.g., Callitropsis nootkatensis); testing promoter/terminator combinations (e.g., PHXT7-VS-TTPI1 in yeast) [5].
Fusion protein construction Cyanobacteria [4] Creating fusion proteins of FPP synthase and VS to channel the precursor directly (metabolic channeling).
Systematic Host Engineering Decoupling growth & production R. sphaeroides [6] Using a quorum-sensing promoter (Pcer) to delay this compound production until after active growth phase.
Engineering cofactor supply R. sphaeroides [6] Knockout of genes (phaB, gdhA, ladH) consuming NADPH, a critical cofactor for isoprenoid synthesis.

Quantitative Production Data in Microbial Hosts

The table below compares the production performance of various engineered microbial hosts, highlighting the most effective strategies.

Host Organism Key Engineering Features Reported this compound Titer Cultivation Scale & Notes Source
S. cerevisiae Recyclable CRISPR/Cas9; erg9 knockdown; MVA pathway overexpression; optimized VS expression cassette. 539.3 mg/L Fed-batch in 3L bioreactor [5]
Yarrowia lipolytica Protein engineering of this compound synthase and MVA pathway enzymes. 813 mg/L Shake flasks (Reported in a review) [4]
Rhodobacter sphaeroides Heterologous MVA pathway integration; quorum-sensing promoter; knockout of NADPH-consuming genes. 120.53 mg/L Shake flasks (from glucose) [6]
Rhodobacter sphaeroides Use of alkali-pretreated cornstalk hydrolysate as a low-cost feedstock. 100.51 mg/L Shake flasks (from agricultural waste) [6]
Komagataella phaffii Enhanced native MVA pathway; down-regulated competitive pathway; FPP synthase and VS fusion enzyme. 173.6 mg/L Shake flasks (Reported in a review) [4]

Key Experimental Protocols and Considerations

Based on the cited research, here are outlines of critical experimental methodologies.

  • Strain Construction in S. cerevisiae (Yeast): A recyclable CRISPR/Cas9 system was utilized for multiple gene edits, such as knocking out the rox1 gene and downregulating erg9 [5]. The this compound synthase (VS) gene was introduced on an expression plasmid, with strong, constitutive promoters (e.g., PHXT7) and terminators (e.g., TTPI1) testing for optimal expression [5]. All upstream MVA pathway genes (ACCT, HMGS, HMGR, MVK, PMK, MVD, IDI) were overexpressed in the genome to enhance carbon flux toward FPP [5].

  • Strain Construction in R. sphaeroides (Bacterium): Genetic parts were delivered via conjugation from E. coli S17-1 using a suicide plasmid (pK18mobsacB) system with a sucrose counter-selection (sacB gene) for markerless genome editing [6]. A heterologous mevalonate (MVA) pathway was integrated into the genome via transposon mutagenesis (using plasmid pRL27) to augment the native MEP pathway [6]. A quorum-sensing promoter (Pcer) was employed to decouple cell growth from this compound production, reducing metabolic burden [6].

  • Analytical Quantification (Common across studies): this compound is a volatile compound, making Gas Chromatography-Mass Spectrometry (GC-MS) the standard method for identification and quantification [5] [6]. The produced this compound is typically extracted from the culture broth using organic solvents (e.g., dodecane, hexane) prior to GC-MS analysis [5].

Future Directions and Clinical Relevance

  • Sustainable Feedstocks: A significant trend is the shift from pure sugar feedstocks to cheaper and more sustainable agro-industrial wastes, such as cornstalk hydrolysate, demonstrating a move toward more economically viable and environmentally friendly bioprocesses [6].
  • Connection to Nootkatone: this compound is itself a valuable compound and the direct biosynthetic precursor to (+)-nootkatone, a high-value flavor and fragrance compound with reported insect repellent properties [3] [4]. Research into efficient biological conversion of this compound to nootkatone using P450 enzymes or other biocatalysts is a closely related and active field [3].

References

Production in Engineered Microbes

Author: Smolecule Technical Support Team. Date: February 2026

Traditional extraction from citrus fruits yields only 0.2-0.6% by weight, making microbial production a sustainable alternative [1] [2]. The table below shows achievements in various engineered hosts.

Host Organism Key Engineering Strategy Reported Titer Citation / Year
Saccharomyces cerevisiae (Yeast) Recyclable CRISPR/Cas9 for multiplex editing (e.g., erg9, rox1); promoter engineering; fed-batch fermentation Up to 16.6 g/L (bioreactor) [3] [2]
Komagataella phaffii (Yeast) Fusion of FPP synthase & valencene synthase; enhanced MVA pathway; multi-copy integration 173.6 mg/L (shake flask) [4]
Yarrowia lipolytica (Yeast) Protein engineering of this compound synthase; enhanced native MVA pathway 813 mg/L (shake flask) [2]
Rhodobacter sphaeroides (Bacterium) Heterologous MVA pathway integration; use of quorum-sensing promoter; cultivation on cornstalk hydrolysate 120.53 mg/L (glucose); 100.51 mg/L (cornstalk) [2]
Corynebacterium glutamicum (Bacterium) Expression of this compound synthase from Nootka cypress; deletion of native prenyltransferases; n-dodecane overlay for extraction 2.41 mg/L [5] [6]

Biosynthesis Pathway

This compound is biosynthesized from central metabolic precursors through the terpenoid backbone pathway. The following diagram illustrates the key enzymatic steps from acetyl-CoA to this compound.

Valencene_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ACCT HMG_CoA 3-Hydroxy-3- Methylglutaryl-CoA (HMG-CoA) AcetoacetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP MVK, PMK, MVD DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP IspA/ERG20 FPP Farnesyl Pyrophosphate (FPP) GPP->FPP IspA/ERG20 This compound This compound FPP->this compound This compound Synthase (VS)

Experimental Protocol: Antibacterial Efflux Pump Inhibition

This protocol evaluates this compound's ability to potentiate antibiotic activity against Staphylococcus aureus strains carrying specific efflux pumps [7].

  • Key Materials

    • Test Compounds: this compound and nootkatone (isolated and in liposomal formulations), dissolved in DMSO [7].
    • Antibiotics & Controls: Norfloxacin, tetracycline, erythromycin; Ethidium Bromide (EtBr); CCCP (efflux pump inhibitor control) [7].
    • Bacterial Strains: S. aureus 1199B (NorA), IS-58 (TetK), RN4220 (MsrA) [7].
    • Culture Media: Heart Infusion Agar (HIA) for subculture; Brain Heart Infusion (BHI) broth for MIC assays [7].
  • Broth Microdilution Method

    • Inoculum Preparation: Grow bacterial strains overnight and dilute to a standard turbidity (e.g., 0.5 McFarland) in BHI broth [7].
    • Microplate Setup: In a 96-well plate, prepare serial two-fold dilutions of the antibiotic or EtBr in BHI [7].
    • Compound Addition: Add a sub-inhibitory concentration of this compound or its formulation to the wells [7].
    • Inoculation & Incubation: Inoculate each well with the bacterial suspension. Incubate the plate at 35°C for 24 hours [7].
    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of antibiotic/EtBr that prevents visible growth. Compare MICs in the presence and absence of this compound [7].
  • Data Analysis

    • Calculate the percentage reduction of the antibiotic's or EtBr's MIC in the presence of this compound.
    • A significant reduction (e.g., 50-99% in studies) indicates that this compound acts as an efflux pump inhibitor, potentiating the antibiotic's effect [7].

Pharmacological Activities

  • Anticancer Potential: A 2025 study demonstrated this compound's protective effects against benzo(a)pyrene-induced lung cancer in mice. Pre-treatment with this compound significantly attenuated body weight loss, reduced lung weight, restored oxidative stress biomarkers (SOD, CAT, GPx), and preserved lung tissue integrity [8].
  • Antibacterial & Resistance Modulation: this compound exhibits significant activity against S. aureus strains carrying efflux pumps (NorA, TetK, MsrA). It potently reduced the MIC of antibiotics like norfloxacin and the efflux pump substrate EtBr by up to 99%, indicating its role as an efflux pump inhibitor [7].

References

valencene pharmacological activities review

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Activities of Valencene

This compound is a sesquiterpene hydrocarbon naturally found in citrus peels [1]. Beyond its well-known role as a flavor and fragrance agent, recent studies have uncovered significant therapeutic potential.

Activity Reported Models/Assays Key Findings & Potential Mechanisms References
Anticancer In silico, In vitro (A549 NSCLC cells), Molecular Docking & Dynamics Binds to nuclear receptors (e.g., THRB); induces apoptosis, reduces mitochondrial membrane potential; IC₅₀: 16.71 µg/mL in A549 cells. [2]
Anti-inflammatory In vitro (LPS-stimulated RAW 264.7 macrophages), In vivo (mouse sepsis model) Induces heme oxygenase-1 (HO-1); inhibits iNOS expression and nitric oxide (NO) production; improves survival in sepsis. [3] [4]
Antioxidant Multiple in vitro assays Demonstrates functional antioxidant and antiradical properties. [3]
Antimicrobial Not specified in results Shows general antimicrobial properties. [3]
Anti-allergic In vivo (NC/Nga mouse model of atopic dermatitis) Inhibits development of atopic dermatitis-like skin lesions. [2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.

Protocol for Investigating Anticancer Activity via Network Pharmacology and In Vitro Assays

This integrated protocol from a 2025 study outlines the workflow for evaluating this compound's anticancer potential [2].

G Start Start: Identify this compound Structure TargetPred Target Prediction (PharmMapper Server) Start->TargetPred DiseaseTargets NSCLC Target Collection (GeneCards Database) TargetPred->DiseaseTargets PPI Protein-Protein Interaction (PPI) Analysis (STRING Database) DiseaseTargets->PPI Network Construct 'Compound-Target-Pathway' Network PPI->Network Dock Molecular Docking with Key Targets (AutoDock Vina) Network->Dock MD Molecular Dynamics Simulation (GROMACS, 200 ns) Dock->MD VitroCell In Vitro: Cell Viability Assay (MTT) A549 & HEL 299 Cells Dock->VitroCell ADMET ADMET Profiling (Protox) MD->ADMET Analysis Data Integration & Analysis ADMET->Analysis VitroApop In Vitro: Apoptosis Assay (Hoechst Staining) VitroCell->VitroApop VitroMito In Vitro: Mitochondrial Potential (JC-1 Dye) VitroApop->VitroMito VitroMito->Analysis

Experimental workflow for this compound's anticancer activity evaluation.

Key Experimental Details:

  • Molecular Docking: Binding affinities were calculated using AutoDock Vina. This compound showed strong binding (below -5 kcal/mol) to nuclear receptors like THRB, RXRA, RXRB, RARA, and RARB, outperforming 5-fluorouracil (5-FU) [2].
  • Molecular Dynamics (MD) Simulation: The stability of the THRB-valencene complex was assessed over 200 ns using GROMACS. The complex demonstrated stable binding with favorable interaction energies [2].
  • In Vitro Cytotoxicity (MTT Assay):
    • Cell Lines: Human non-small cell lung cancer cells (A549) and normal lung fibroblasts (HEL 299).
    • Procedure: Cells treated with this compound, viability measured to determine IC₅₀.
    • Key Result: this compound's IC₅₀ in A549 cells was 16.71 µg/mL, compared to 12.7 µg/mL for 5-FU. Its Selectivity Index (SI) was 2.293, higher than 5-FU (2.231), suggesting a potentially safer profile for normal cells [2].
  • Apoptosis Assay: Hoechst staining visualized nuclear condensation and DNA fragmentation in A549 cells, indicating apoptosis [2].
  • Mitochondrial Membrane Potential: Using JC-1 dye, a decrease in potential was observed, a key early step in apoptosis [2].
Protocol for Anti-inflammatory and Cytoprotective Activity

This protocol is based on studies investigating this compound's effect on sepsis and inflammation [4] [3].

G SubStart In Vitro Model Macro Use RAW 264.7 Macrophage Cell Line SubStart->Macro LPS Stimulate with LPS (to induce inflammation) Macro->LPS Treat Co-treat with this compound (e.g., 50 µM) LPS->Treat Measure Measure Outcomes: HO-1, iNOS, NO, HMGB1 Treat->Measure AnimalStart In Vivo Model Sepsis Induce Sepsis (Cecal Ligation and Puncture) AnimalStart->Sepsis Admin Administer this compound Sepsis->Admin Surv Measure Survival Rate Admin->Surv

Workflow for anti-inflammatory and cytoprotective activity assays.

Key Experimental Details:

  • In Vitro Model:
    • Cell Line: RAW 264.7 murine macrophages [3].
    • Inflammation Induction: Stimulation with LPS (lipopolysaccharide).
    • Treatment: Co-treatment with this compound (e.g., 50 µM).
    • Key Measurements:
      • Heme Oxygenase-1 (HO-1) Induction: this compound significantly induces HO-1 expression, a cytoprotective enzyme [3].
      • Inhibition of Inflammatory Mediators: Suppresses expression of iNOS and production of nitric oxide (NO) [3].
      • Inhibition of HMGB1 Release: Reduces release of the late-phase inflammatory mediator High-Mobility Group Box-1 [3].
  • In Vivo Model:
    • Sepsis Model: Cecal ligation and puncture (CLP) in mice.
    • Key Result: this compound treatment increased survival rates in septic mice, linked to HO-1 induction [4].

Biosynthesis and Biotransformation

Traditional extraction from citrus peels is inefficient, yielding only 0.2–0.6% by weight [4]. Metabolic engineering in microbial hosts like Saccharomyces cerevisiae offers a sustainable alternative [4] [5]. This compound is also a key precursor for nootkatone, a valuable grapefruit aroma compound with insect repellent properties [6] [5].

The following diagram illustrates the biosynthetic pathway and biotransformation of this compound.

G MVA Mevalonate (MVA) Pathway (Acetyl-CoA) FPP Farnesyl Pyrophosphate (FPP) MVA->FPP ValSyn This compound Synthase (CVS) FPP->ValSyn Val This compound ValSyn->Val Nootkatone Nootkatone Val->Nootkatone Oxidation (Biotransformation/P450)

Biosynthesis of this compound and biotransformation to nootkatone.

Conclusion and Research Perspectives

Current evidence highlights this compound as a promising multi-target agent, especially in oncology (non-small cell lung cancer) and immunology (sepsis, inflammation). Its ability to induce HO-1 and modulate nuclear receptors provides a mechanistic basis for its effects.

For future research:

  • Expand In Vivo Studies: More animal model data is needed to validate efficacy and safety.
  • Explore Combination Therapies: Potential as an adjuvant with conventional chemotherapeutic agents.
  • Clinical Translation: Further preclinical profiling is essential to determine its drug-likeness and therapeutic window.

References

Comprehensive Application Notes and Protocols for Heterologous Valencene Production in Saccharomyces cerevisiae

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Valencene and Its Biotechnological Significance

This compound is a high-value sesquiterpene compound (C₁₅H₂₄) characterized by its pleasant sweet citrus aroma, making it highly valuable in the flavor and fragrance industry. It serves as a key ingredient in food products, beverages, cosmetics, and pharmaceuticals, with a market value projected to reach $9.2 million by 2033 [1]. Traditionally extracted from Valencia oranges where it constitutes only 0.2-0.6% of fruit weight, this compound faces supply challenges due to seasonal variations, low natural abundance, and high purification costs [2] [1]. Heterologous production in microbial hosts like Saccharomyces cerevisiae offers a sustainable alternative to plant extraction and chemical synthesis, providing consistent quality, shorter production cycles, and lower costs [2] [3].

Saccharomyces cerevisiae presents an ideal platform for this compound production due to its endogenous mevalonate pathway that provides the essential precursor farnesyl pyrophosphate (FPP), generally recognized as safe status, well-established genetic tools, and high fermentation robustness [2] [4]. The highest reported this compound yield in engineered S. cerevisiae currently stands at 16.6 g/L achieved through fed-batch fermentation, demonstrating the tremendous potential of yeast-based production systems [5] [3]. This application note provides detailed protocols and methodologies for constructing, optimizing, and analyzing this compound-producing S. cerevisiae strains, compiling the most effective metabolic engineering strategies from recent scientific advances.

Metabolic Pathway Engineering for Enhanced this compound Biosynthesis

Pathway Overview and Key Engineering Targets

The biosynthesis of this compound in S. cerevisiae follows the endogenous mevalonate pathway which converts acetyl-CoA to the direct this compound precursor farnesyl pyrophosphate. This compound synthase then catalyzes the cyclization of FPP to form this compound [2] [1]. The mevalonate pathway is naturally regulated for yeast sterol synthesis rather than this compound production, necessitating strategic engineering to redirect carbon flux toward this compound accumulation. Key metabolic nodes for engineering include: upstream MVA pathway enzymes to enhance precursor supply, competing pathway knockouts to minimize product loss, and optimization of this compound synthase expression for efficient conversion [2] [4].

Table 1: Comparison of this compound Production in Different Microbial Hosts

Host Organism Maximum this compound Titer Key Engineering Strategies Reference
Saccharomyces cerevisiae 16.6 g/L Recyclable CRISPR/Cas9, FPP synthase enhancement, promoter engineering, fed-batch fermentation [5] [3]
Saccharomyces cerevisiae 539.3 mg/L Downregulation of ERG9, ROX1, overexpression of MVA pathway, expression cassette optimization [2]
Rhodobacter sphaeroides 120.5 mg/L Heterologous MVA pathway integration, quorum-sensing promoter, utilization of agricultural waste [6]
Yarrowia lipolytica 813 mg/L Protein engineering of this compound synthase, enhanced MVA pathway [6]
Corynebacterium glutamicum 2.41 mg/L Expression of this compound synthase, overexpression of erg20 and ispA [2]
Genetic Modifications for Enhanced Precursor Supply

Successful high-titer this compound production requires systematic engineering of the host strain to enhance flux through the mevalonate pathway while reducing competitive reactions. The following genetic modifications have demonstrated significant improvements in this compound yield:

  • Enhancing MVA Pathway Flux: Overexpression of all upstream MVA pathway genes (ACCT, HMGS, HMGR, MVK, PMK, MVD, IDI) increases the pool of isopentenyl pyrophosphate and dimethylallyl pyrophosphate [2]. Particularly, tHMG1 (truncated HMG-CoA reductase) avoids natural feedback regulation and significantly enhances pathway flux [4].

  • Competing Pathway Knockouts: Downregulation or knockout of ERG9 (squalene synthase) reduces carbon diversion toward sterol synthesis [2]. Additionally, knockout of ROX1 (a transcriptional repressor of hypoxia-induced genes in the MVA pathway) and genes encoding BTS1 (geranylgeranyl diphosphate synthase) redirects FPP toward this compound production [2].

  • This compound Synthase Optimization: Selection of high-activity This compound synthase and optimization of its expression cassette significantly impacts production. The PHXT7 promoter and TTPI1 terminator have shown excellent performance for this compound synthase expression [2]. Fusion proteins linking FPP synthase and this compound synthase can enhance substrate channeling [6].

Table 2: Key Genetic Modifications for Enhanced this compound Production in S. cerevisiae

Target Category Specific Gene/Enzyme Modification Type Effect on this compound Production
MVA Pathway Enhancement tHMG1 Overexpression ↑ 2.5-3.5 fold
IDI1, ERG20 Overexpression ↑ 1.8-2.2 fold
Competing Pathway Reduction ERG9 Knockdown/Knockout ↑ 3.1 fold
ROX1 Knockout ↑ 1.7 fold
BTS1, YPL062W, YJL064W Knockout ↑ 1.4-1.6 fold
Synthase Optimization This compound synthase (CnVS) Codon-optimized expression ↑ 4.2 fold
PHXT7 promoter Promoter engineering ↑ 2.8 fold

valencene_pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ACCT HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MevalonateP Mevalonate-5-P Mevalonate->MevalonateP MVK MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP PMK IPP Isopentenyl PP MevalonatePP->IPP MVD DMAPP Dimethylallyl PP IPP->DMAPP IDI GPP Geranyl PP DMAPP->GPP ERG20 FPP Farnesyl PP GPP->FPP ERG20 This compound This compound FPP->this compound This compound Synthase Squalene Squalene FPP->Squalene ERG9 GGPP Geranylgeranyl PP FPP->GGPP BTS1 Sterols Sterols Squalene->Sterols Overexpression Overexpression (tHMG1, ERG20, IDI1) Overexpression->HMGCoA Overexpression->IPP Overexpression->FPP Knockout Knockout/Knockdown (ERG9, ROX1, BTS1) Knockout->Squalene Knockout->GGPP VS_Optimization This compound Synthase Optimization VS_Optimization->this compound

Strain Construction and Engineering Protocols

Advanced Genome Editing Using Recyclable CRISPR/Cas9 System

Multiple gene modifications require efficient genome editing tools. The recyclable CRISPR/Cas9 system enables successive rounds of editing using a single selection marker, significantly streamlining strain construction [2].

Protocol: Recyclable CRISPR/Cas9 System for Multiple Gene Editing

Materials:

  • S. cerevisiae strain BJ5464 or similar
  • Plasmid P426-CL (Cre/loxP recyclable system)
  • gRNA expression plasmids targeting genes of interest
  • Cas9 expression plasmid
  • YPD medium: 1% yeast extract, 2% peptone, 2% glucose
  • Galactose induction medium: 1% yeast extract, 2% peptone, 2% galactose
  • Appropriate antibiotics for selection

Procedure:

  • Initial Transformation: Transform the host strain with the Cas9 expression plasmid and select on appropriate antibiotic plates.
  • First-Round Gene Editing: Co-transform with gRNA expression plasmid (based on P426-CL) targeting the first gene (e.g., ERG9). Select transformants on SC-URA plates.
  • Verification of Editing: Verify gene knockout by colony PCR and sequencing using genomic DNA.
  • Plasmid Recycling: Inoculate positive colonies into galactose induction medium to express Cre recombinase. Culture for 36 hours at 30°C with shaking.
  • Plasmid Loss Verification: Plate cultures on non-selective YPD plates. Replica plate onto SC-URA to identify colonies that have lost the URA-marked plasmid. The plasmid loss efficiency should approach 100% [2].
  • Subsequent Editing Rounds: Repeat steps 2-5 for additional gene targets (ROX1, BTS1, etc.) using the same recycled selection marker.

This system enables construction of complex mutant combinations with minimal selection markers. Researchers have successfully achieved 31 mutant combinations using only five gRNA expression plasmids through this recycling approach [2].

This compound Synthase Expression Cassette Optimization

The expression level and activity of this compound synthase directly determine this compound production efficiency. Systematic optimization of expression elements is crucial.

Protocol: Promoter-Terminator Library Construction and Screening

Materials:

  • Codon-optimized this compound synthase gene (e.g., CnVS from Callitropsis nootkatensis)
  • Various promoter sequences (PHXT7, PTEF1, PPGK1, PADH1)
  • Various terminator sequences (TTPI1, TCYC1, TADH1)
  • Yeast integration vector with appropriate markers
  • E. coli cloning strain
  • S. cerevisiae production strain

Procedure:

  • Vector Preparation: Digest yeast integration vector with appropriate restriction enzymes to create cloning sites.
  • Promoter-Terminator Combination: Assemble different promoter-valencene synthase-terminator combinations using DNA assembly methods such as Gibson Assembly.
  • Yeast Transformation: Transform the constructed expression cassettes into the optimized production strain.
  • Screening for High Producers: Screen transformants in 96-deep well plates with 1 mL YPD medium. Culture at 30°C for 72 hours with shaking.
  • This compound Quantification: Extract this compound from culture and quantify using GC-MS (see Analytical Methods section).
  • Strain Validation: Select the best-performing expression cassette for scale-up studies. The PHXT7-VS-TTPI1 combination has demonstrated excellent performance in high-valencene producers [2].

Fermentation and Scale-Up Protocols

Shake Flask Cultivation and Optimization

For initial screening and medium optimization, shake flask cultures provide a practical platform.

Protocol: Shake Flask Cultivation for this compound Production

Materials:

  • Engineered S. cerevisiae strain
  • YPD medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose
  • Fermentation medium: 6.7 g/L yeast nitrogen base, 20 g/L glucose, appropriate amino acids
  • Dodecane or similar organic overlay for in situ product extraction
  • 250 mL baffled shake flasks

Procedure:

  • Seed Culture Preparation: Inoculate a single colony into 5 mL YPD medium. Incubate at 30°C with shaking at 250 rpm for 24 hours.
  • Main Culture Inoculation: Transfer seed culture to 50 mL fermentation medium in 250 mL baffled shake flasks to achieve initial OD600 of 0.1.
  • Product Capture: Add 10% (v/v) dodecane overlay to capture volatile this compound.
  • Fermentation Conditions: Incubate at 30°C with shaking at 250 rpm for 96-120 hours.
  • Monitoring: Sample regularly for OD600 measurement and this compound quantification.

Typical this compound titers in shake flasks range from 100-500 mg/L for moderately engineered strains, with high-producing strains reaching ≥800 mg/L in optimized conditions [2] [3].

Fed-Batch Bioreactor Fermentation

High-density fed-batch fermentation significantly improves this compound production by preventing substrate inhibition and maintaining optimal metabolic activity.

Protocol: Fed-Batch Fermentation in 3-L Bioreactor

Materials:

  • Engineered S. cerevisiae strain
  • Bioreactor with temperature, pH, and dissolved oxygen control
  • Basal medium: 20 g/L glucose, 10 g/L yeast extract, 20 g/L peptone
  • Feed medium: 500 g/L glucose
  • Antifoam agent
  • Ammonia hydroxide for pH control

Procedure:

  • Bioreactor Setup: Add 1.5 L basal medium to bioreactor vessel. Sterilize by autoclaving at 121°C for 20 minutes.
  • Inoculation: Transfer 100 mL seed culture (OD600 ~10) to bioreactor under aseptic conditions.
  • Initial Batch Phase: Maintain conditions at 30°C, pH 5.5, dissolved oxygen at 30% saturation via agitation cascade.
  • Fed-Batch Phase: Initiate glucose feed (500 g/L) when initial glucose is depleted (~20-24 hours). Maintain glucose concentration at 5-10 g/L throughout fermentation.
  • Process Monitoring: Sample regularly for OD600, residual glucose, and this compound production.
  • Product Recovery: Continue fermentation for 120-144 hours until this compound production plateaus.

Using this approach, researchers have achieved this compound titers of 16.6 g/L in 15-L bioreactors, representing the highest reported yield to date [5] [3]. The critical factors for success include coupling cell growth and pathway induction, controlled feeding strategy, and maintaining proper oxygen transfer throughout the fermentation.

Analytical Methods for this compound Quantification

Accurate quantification of this compound is essential for evaluating strain performance and process efficiency.

Protocol: GC-MS Analysis of this compound

Materials:

  • Gas Chromatograph-Mass Spectrometer
  • DB-5MS or similar capillary column (30 m × 0.25 mm, 0.25 μm film thickness)
  • Ethyl acetate or hexane for extraction
  • Internal standard (e.g., n-tetradecane)
  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Mix 1 mL culture with 1 mL organic overlay (dodecane) or extract with 1 mL ethyl acetate. Add internal standard.
  • Extraction: Vortex vigorously for 10 minutes. Centrifuge at 10,000 × g for 5 minutes to separate phases.
  • Drying: Transfer organic layer to vial containing anhydrous sodium sulfate to remove residual water.
  • GC-MS Conditions:
    • Injector temperature: 250°C
    • Oven program: 60°C for 1 min, ramp to 180°C at 15°C/min, then to 280°C at 10°C/min, hold for 5 min
    • Carrier gas: Helium at 1.0 mL/min
    • Ionization: EI mode at 70 eV
    • Detection: Selected ion monitoring (m/z 119, 161, 204) or full scan mode (m/z 50-500)
  • Quantification: Use calibration curve with authentic this compound standard. Correct for recovery using internal standard.

This method provides excellent sensitivity with detection limits typically below 0.1 mg/L, enabling accurate quantification across a wide range of concentrations [2] [3].

Troubleshooting Common Challenges

Low this compound Yields:

  • Verify this compound synthase activity through enzyme assays
  • Check genetic stability of integrated pathway genes
  • Optimize C/N ratio in fermentation medium
  • Ensure adequate oxygen supply for terpene biosynthesis

Strain Instability:

  • Perform regular streak plating to isolate single colonies
  • Include appropriate selection pressure during culture maintenance
  • Store working stocks at -80°C in 15-25% glycerol

Product Inhibition:

  • Implement in situ product removal with organic overlay
  • Consider two-phase extraction systems
  • Use adsorbent resins for continuous product capture

Byproduct Accumulation:

  • Analyze metabolic profile to identify major byproducts
  • Fine-tune promoter strength for pathway balance
  • Consider dynamic regulation to separate growth and production phases

Emerging Strategies and Future Directions

Recent advances in this compound production are exploring several innovative approaches. Protein engineering of this compound synthase through directed evolution can enhance catalytic efficiency and specificity [5]. Dynamic pathway regulation using quorum-sensing systems or other inducible promoters can decouple growth and production phases, minimizing metabolic burden [6]. Utilization of alternative feedstocks such as lignocellulosic hydrolysates or agricultural waste streams can improve sustainability and reduce production costs [6]. Furthermore, co-production of this compound and nootkatone by integrating oxidation steps offers potential for value-added derivatives from the same fermentation process [7] [3].

The field of microbial sesquiterpene production continues to advance rapidly, with S. cerevisiae remaining a preferred chassis due to its robust fermentation characteristics and well-developed genetic tools. The protocols outlined in this application note provide researchers with comprehensive methodologies for constructing and optimizing this compound-producing yeast strains, from initial genetic modifications to scaled-up fermentation processes.

References

Application Notes and Protocols for Metabolic Engineering of Valencene Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Valencene is a high-value sesquiterpene prized for its sweet citrus aroma, widely used in flavor, fragrance, and pharmaceutical industries. Traditional extraction from citrus peels yields only 0.2-0.6% by weight, making it economically challenging for large-scale production [1]. Metabolic engineering of microbial hosts provides a sustainable alternative, with recent advances achieving impressive titers through systematic pathway engineering and host optimization. This document outlines current microbial platforms, engineering strategies, and detailed protocols for establishing this compound production in a laboratory setting.

Microbial Host Systems for this compound Production

Different microbial chassis offer distinct advantages for this compound biosynthesis. The table below compares the performance of major engineered systems.

Table 1: Comparison of this compound production in different microbial hosts

Host Organism Maximum Titer Key Engineering Strategies Carbon Source Citation
Saccharomyces cerevisiae 16.6 g/L (fed-batch) Recyclable CRISPR/Cas9, MVA pathway enhancement, promoter engineering Glucose [2] [1]
Yarrowia lipolytica 813 mg/L (shake flask) Protein engineering of this compound synthase, MVA pathway optimization Glucose [3]
Rhodobacter sphaeroides 120.53 mg/L (shake flask) MEP pathway engineering, quorum-sensing promoter, MVA integration Glucose/Cornstalk hydrolysate [3]
Komagataella phaffii 173.6 mg/L (shake flask) Fusion enzyme (FPP synthase & this compound synthase), MVA pathway Glucose [3]
Synechocystis sp. PCC 6803 19 mg/g DCW CRISPRi of carotenoid pathway, enzyme fusion, MEP enhancement CO₂ (Photoautotrophic) [4] [5]
Corynebacterium glutamicum 2.41 mg/L This compound synthase expression, erg20 and ispA overexpression Glucose [2]

Metabolic Pathway Engineering

Biosynthetic Pathways

This compound biosynthesis in engineered microbes requires two key precursors: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are produced through one of two native pathways:

  • Cytosolic Mevalonate (MVA) Pathway: Native to yeast and other eukaryotes, starting from acetyl-CoA. The key rate-limiting enzyme is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) [6] [1].
  • Methylerythritol Phosphate (MEP) Pathway: Found in most bacteria and plant plastids, using pyruvate and glyceraldehyde-3-phosphate as substrates [5] [1].

These universal C5 precursors are condensed to form farnesyl pyrophosphate (FPP, C15), the direct precursor for sesquiterpenes like this compound. The final cyclization step is catalyzed by a heterologous This compound synthase (VS) [1].

The following diagram illustrates the core metabolic engineering workflow for enhancing this compound production in microbial hosts.

Figure 1: Strategic workflow for engineering microbial this compound production, covering host selection and key metabolic engineering targets.

Key Engineering Strategies
3.2.1 Enhancing Precursor Supply
  • MVA Pathway Upregulation: In S. cerevisiae, overexpressing all genes in the FPP upstream MVA pathway significantly increases this compound yield [2].
  • MEP Pathway Optimization: In R. sphaeroides, introducing a heterologous MVA pathway via transposon-mediated genomic integration increased this compound titer from 80.75 to 120.53 mg/L [3].
  • Enzyme Fusion Technology: Creating fusion proteins of FPP synthase (IspA) and this compound synthase (CnVS) enhances metabolic channeling, as demonstrated in Synechocystis and K. phaffii [3] [5].
3.2.2 Reducing Competitive Pathways
  • CRISPR/Cas9-Mediated Knockouts: In S. cerevisiae, downregulating squalene synthase (erg9) and transcriptional repressor rox1 redirects flux from sterol biosynthesis to this compound production [2].
  • Genomic Deletions: In Synechocystis, markerless deletions of squalene-hopene cyclase (shc) and squalene synthase (sqs) genes improved flux toward this compound [5].
3.2.3 Advanced Regulation Strategies
  • Quorum-Sensing Promoters: R. sphaeroides engineered with a Pcer quorum-sensing promoter to decouple growth and production phases increased this compound titer from 34.21 to 80.75 mg/L [3].
  • Promoter Engineering: Testing different promoter-terminator combinations for this compound synthase expression in S. cerevisiae identified PHXT7-VS-TTPI1 as the most effective cassette [2].

Detailed Experimental Protocols

Protocol: this compound Synthase Expression in S. cerevisiae Using Recyclable CRISPR/Cas9

This protocol enables multiple genomic edits using a single selection marker [2].

4.1.1 Materials
  • S. cerevisiae BJ5464 (or preferred strain)
  • Recyclable plasmid P426-CL (contains Cre recombinase, URA3 marker, loxP sites)
  • gRNA expression plasmids targeting erg9, rox1, bts1
  • YPAD medium, Synthetic Complete (SC) dropout media without uracil
  • Galactose induction medium (2% galactose)
4.1.2 Procedure
  • Transform S. cerevisiae with recyclable plasmid P426-CL using standard lithium acetate method.
  • Introduce gRNA expression plasmid targeting first gene (e.g., erg9) via conjugation or transformation.
  • Select transformants on SC-ura plates, incubate at 30°C for 2-3 days.
  • Verify gene knockout by colony PCR and DNA sequencing.
  • Induce plasmid loss by transferring colonies to galactose medium, incubate 36 hours at 30°C.
  • Confirm plasmid loss by replica plating on SC-ura and YPAD plates (≥99% loss expected).
  • Repeat steps 2-6 for subsequent gene targets (rox1, bts1) using the same P426-CL system.
  • Introduce this compound synthase expression cassette with optimized promoter-terminator combination (PHXT7-VS-TTPI1).
Protocol: Fed-Batch Fermentation for High-Density this compound Production

This protocol outlines the fed-batch process that achieved 16.6 g/L this compound in S. cerevisiae [3] [2].

4.2.1 Materials
  • Engineered S. cerevisiae strain with optimized this compound pathway
  • Bioreactor (15 L working volume)
  • Basal medium: Yeast Nitrogen Base (6.7 g/L), appropriate amino acids
  • Feed medium: 500 g/L glucose, minerals, vitamins
  • Dodecane overlay (10% v/v) for in situ product extraction
4.2.2 Procedure
  • Inoculum Preparation: Grow seed culture in 500 mL shake flasks for 24 hours at 30°C, 250 rpm.
  • Bioreactor Setup: Transfer seed culture to bioreactor containing basal medium with initial 20 g/L glucose.
  • Process Parameters: Maintain temperature 30°C, pH 5.5, dissolved oxygen ≥30%.
  • Fed-Batch Operation: Initiate glucose feed (0.5 mL/L/h) when initial glucose is depleted (~24 hours).
  • Product Extraction: Maintain dodecane overlay throughout fermentation for continuous product extraction.
  • Harvesting: Terminate fermentation after 120-144 hours, separate dodecane phase containing this compound.
Protocol: this compound Analysis via GC-MS
4.3.1 Materials
  • Culture samples with dodecane overlay
  • Authentic this compound standard
  • Gas Chromatograph-Mass Spectrometer (GC-MS)
  • DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm)
4.3.2 Procedure
  • Sample Preparation: Mix 100 μL dodecane phase with 900 μL fresh dodecane, vortex.
  • GC-MS Conditions: Injector temperature 250°C, split ratio 10:1, carrier gas helium.
  • Oven Program: 60°C for 2 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold 5 min.
  • Detection: Mass spectrometer in electron impact mode (70 eV), scan range m/z 40-500.
  • Quantification: Compare peak areas at retention time ~12.5 min with this compound standard curve.

Troubleshooting Guide

Table 2: Common challenges and solutions in this compound production

Problem Potential Cause Solution
Low this compound titer Limited FPP precursor Overexpress MVA pathway genes; knockout competing pathways (erg9, bts1)
Strain instability Plasmid loss or genetic reversion Use genomic integration; implement antibiotic selection
Product toxicity Accumulation in cell membrane Use dodecane overlay for in situ extraction [5]
Low yield on xylose Inefficient pentose utilization Use R. sphaeroides host with native xylose metabolism [3]
Enzyme limitation Low this compound synthase activity Implement enzyme fusion; optimize codon usage; test promoters

Conclusion and Future Perspectives

Metabolic engineering has dramatically improved this compound production capabilities, with current titers in engineered yeast exceeding 16 g/L in fed-batch systems. Future directions include:

  • Computational Modeling: Tools like ecFactory can predict protein limitations and identify optimal engineering targets for terpenes like this compound [7].
  • Agricultural Waste Valorization: R. sphaeroides engineered to produce 100.51 mg/L this compound from cornstalk hydrolysate demonstrates sustainable production potential [3].
  • Photoautotrophic Production: Synechocystis engineered for this compound production from CO₂ provides a truly carbon-neutral approach [5].

These advances establish this compound as a model for sesquiterpene bioproduction, with methodologies applicable to other high-value terpenoids.

References

Application Note: High-Yield Production of (+)-Valencene in Komagataella phaffii

Application Notes: Valencene Extraction from Citrus Peel

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Valencene is a sesquiterpene hydrocarbon prized for its fresh, sweet citrus aroma. It is a high-value compound used in flavors, fragrances, and as a precursor for the valuable compound nootkatone [1]. While traditionally sourced from citrus peels, where it is a minor component (0.2–0.6% by weight) of the essential oil, conventional extraction methods face challenges like low yield, long extraction times, and potential thermal degradation [1] [2]. This document details advanced, sustainable extraction protocols and comparative data to guide research and development efforts.

Key Extraction Methods & Comparative Performance

The choice of extraction method significantly impacts yield, compound profile, energy consumption, and scalability. The table below summarizes the core characteristics of key extraction methods as identified from recent research.

Table 1: Comparison of this compound Extraction Methods from Citrus Peel

Extraction Method Reported Yield (Essential Oil) Key Advantages Key Limitations Primary Applications
Intermittent Solvent-Free Microwave Extraction (ISFME) 3.51% from Nanfeng mandarin peel [3] High energy efficiency, short extraction time (6 min cycles), superior oil quality, low CO₂ emissions [3] Requires specialized microwave equipment, optimization for scale-up needed High-quality essential oil production for research, flavors, and fragrances
Solvent-Free Microwave Extraction (SFME) 3.47% from Nanfeng mandarin peel [3] Solvent-free, rapid (20 min), higher yield than HD [3] Higher power consumption (660 W) than ISFME, risk of material overheating [3] Efficient lab-scale extraction of thermally sensitive compounds
Hydrodistillation (HD) 3.28% from Nanfeng mandarin peel [3] Simple equipment, established protocol Long extraction time (240 min), high energy use, thermal degradation risk, formation of off-flavor compounds [3] [4] Traditional benchmark method; less suitable for high-value products
Cold Pressing (CP) Lower yield than HD [4] Minimal thermal degradation, preserves fresh aroma profile [4] Lower yield, potential for oxidation during agitation [4] Production of premium, cold-pressed oils for fragrances and cosmetics
Microbial Biosynthesis 16.6 g/L from glucose using engineered S. cerevisiae [2] High purity, independent of seasonal/geographic constraints, uses renewable feedstocks [1] [2] Requires sophisticated metabolic engineering, high initial R&D investment Sustainable, industrial-scale production of this compound and derivatives

Detailed Experimental Protocols

Protocol: Intermittent Solvent-Free Microwave Extraction (ISFME)

This green method integrates intermittent microwave treatment with dry distillation to enhance efficiency and oil quality [3].

  • Objective: To extract this compound-containing essential oil from citrus peel with high efficiency and minimal energy consumption.
  • Materials & Equipment:
    • Fresh citrus peels (e.g., Nanfeng mandarin)
    • Grinder
    • Laboratory-scale microwave oven (modified, 2450 MHz)
    • Round-bottom flask, condenser, Clevenger-type apparatus
    • Anhydrous sodium sulfate (Na₂SO₄)
  • Procedure:
    • Sample Preparation: Weigh 200 g of fresh citrus peel. Grind for 2 minutes at 1500 rpm. Adjust the moisture content to 50% (w/w) with distilled water [3].
    • Loading: Transfer a mass equivalent to 20 g of dry peel into a 500 mL round-bottom flask.
    • ISFME Extraction:
      • Place the flask in the microwave oven and connect it to the condenser and Clevenger apparatus.
      • Set the microwave power to 380 W.
      • Set the cycle to: 6 minutes of irradiation followed by a 15-minute interval. Repeat for 4 cycles [3].
    • Collection: The vapor containing essential oil and water will condense and be collected in the oil-water separator.
    • Dehydration & Storage: Collect the essential oil layer and dehydrate with anhydrous Na₂SO₄. Store at 4°C prior to analysis [3].
  • Calculation:
    • Essential Oil Yield (%) = (Mass of essential oil collected (g) / Mass of dry peel (g)) * 100%

The following workflow diagram illustrates the ISFME process:

isfme_workflow Start Start: Fresh Citrus Peel P1 Grind Peel (2 min at 1500 RPM) Start->P1 P2 Adjust Moisture (50% w/w) P1->P2 P3 Load into Microwave Reactor P2->P3 P4 Apply ISFME Cycles: 380 W for 6 min 15 min interval 4 cycles total P3->P4 P5 Vapor Condensation & Oil-Water Separation P4->P5 P6 Dehydrate Oil (Anhydrous Na₂SO₄) P5->P6 End End: Pure this compound-Rich Essential Oil P6->End

Protocol: Cold Pressing (CP) vs. Hydrodistillation (HD) for Volatile Profile Analysis

This protocol compares methods for analyzing volatile compounds, including this compound, while preserving the authentic citrus aroma [4].

  • Objective: To compare the yield and volatile profile, specifically this compound content, of citrus essential oils obtained by CP and HD.
  • Materials & Equipment:
    • Citrus peels (e.g., Orange, Tangor) with albedo removed
    • Juicer (for CP)
    • Distillation flask, heater, condenser, receiving flask (for HD)
    • Centrifuge
    • GC-MS system, SPME fiber (DVB/CAR/PDMS)
  • Procedure:
    • Cold Pressing (CP):
      • Press 500 g of citrus peel at room temperature using a juicer.
      • Centrifuge the resulting emulsion at 13,008 g for 10 minutes at 4°C.
      • Collect the supernatant (essential oil) and store at -18°C [4].
    • Hydrodistillation (HD):
      • Place 500 g of citrus peel in a distillation flask with 1.5 L of distilled water.
      • Heat the flask for 3 hours to produce steam and carry over volatile oils.
      • Condense the vapor and collect the condensate.
      • Centrifuge the condensate at 13,008 g for 10 minutes at 4°C to separate the essential oil layer [4].
    • Volatile Compound Analysis (SPME-GC-MS):
      • Place 1.0 g of peel or 100 µL of essential oil into a 20 mL headspace vial with an internal standard.
      • Insert the SPME fiber into the vial headspace for 30 minutes at 40°C.
      • Desorb the volatile compounds in the GC injector port at 230°C for 5 minutes.
      • Analyze using a DB-WAXUI column with a temperature program from 40°C to 200°C at 4°C/min [4].

Advanced Techniques & Engineering Strategies

Microbial Biosynthesis as an Alternative

Given the low concentration in citrus, microbial cell factories present a sustainable alternative. The pathway involves converting acetyl-CoA to the precursor farnesyl pyrophosphate (FPP), which is then cyclized by this compound synthase (VS) [1].

The diagram below illustrates the key biosynthetic pathways for this compound in engineered microorganisms:

valencene_pathway MEP MEP Pathway (G3P + Pyruvate) IPP Isopentenyl Pyrophosphate (IPP) MEP->IPP MVA MVA Pathway (Acetyl-CoA) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) (Sesquiterpene Precursor) GPP->FPP + IPP This compound This compound FPP->this compound this compound Synthase (VS) Nootkatone Nootkatone (Via Oxidation) This compound->Nootkatone

Key Engineering Strategies for Enhanced Production [1] [2]:

  • Host Selection: E. coli, S. cerevisiae, Yarrowia lipolytica, and Rhodobacter sphaeroides are common chassis.
  • Pathway Enhancement: Overexpression of the mevalonate (MVA) or MEP pathways to boost FPP supply.
  • Enzyme Engineering: Using fused enzymes (e.g., FPP synthase + this compound Synthase) and protein engineering to improve VS activity.
  • Precursor Diversion: Knocking out genes in competitive pathways (e.g., phaB, gdhA, ladH) to channel carbon flux toward this compound.
  • Feedstock Valorization: Using agricultural waste hydrolysates (e.g., cornstalk) as a sustainable carbon source [2].

Conclusion and Recommendations

The optimal extraction method depends on the application's priority: ISFME for efficiency and quality at the lab scale, CP for authentic aroma profiles, and microbial biosynthesis for sustainable, large-scale production. Advanced green techniques like ISFME significantly reduce environmental impact while improving yield and compound integrity, aligning with the principles of green chemistry and circular economy.

References

Comprehensive Application Notes and Protocols: Sustainable Valencene Production from Corn Stalk Agricultural Waste

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Valencene is a valuable sesquiterpene compound characterized by its pleasant citrus-like aroma, making it highly desirable for applications in food flavoring, beverages, cosmetic fragrances, and pharmaceutical formulations. The global demand for this compound exceeds 10,000 kg annually, with market value projected to reach $9.2 million by 2033. [1] [2] Traditionally, this compound is obtained through extraction from citrus fruits, where it occurs in low concentrations (0.2-0.6% by weight), or via chemical synthesis. These conventional methods face significant challenges including seasonal variability, limited availability, low extraction yields, and environmental concerns associated with chemical processes. [1] [2] [3]

The utilization of lignocellulosic biomass such as corn stalk for this compound production offers a sustainable alternative that addresses several limitations of traditional approaches. Corn stalk is an abundant agricultural residue with global production reaching approximately 120 million tonnes annually. [4] This widespread availability makes it an attractive feedstock for biomanufacturing processes. Furthermore, using corn stalk aligns with circular economy principles by valorizing waste streams and reducing environmental impact. [1] The development of efficient biological processes for this compound production from corn stalk requires the integration of pretreatment methodologies, strain engineering, and process optimization to achieve economically viable yields. [1] [4]

Recent advances in metabolic engineering and bioprocess development have demonstrated the feasibility of microbial this compound production from various carbon sources. Rhodobacter sphaeroides has emerged as a particularly promising host due to its metabolic versatility, capability to utilize diverse carbon sources including xylose and arabinose from lignocellulosic hydrolysates, and natural tolerance to inhibitors commonly found in agricultural waste streams. [1] This application note provides detailed protocols and methodologies for establishing a complete workflow for this compound production from corn stalk, incorporating the latest technical developments in the field.

Corn Stalk Pretreatment and Hydrolysis

Alkaline Pretreatment Method

Alkaline pretreatment effectively disrupts the lignin structure of corn stalk, enhancing enzyme accessibility to cellulose fibers. The following protocol is adapted from established methods for lignocellulosic biomass processing: [1] [4]

  • Raw Material Preparation: Collect fresh corn stalks and air-dry to approximately 10% moisture content. Cut into 20-50 mm pieces using a mechanical cutter, then grind and sieve to obtain 0.2-0.5 mm particles for optimal processing. [5]

  • Alkali Treatment: Prepare a 2% (w/v) sodium hydroxide solution. Suspend corn stalk particles at 10% solids loading (w/v) in the alkali solution. Transfer the mixture to a reactor and heat at 121°C for 60 minutes with continuous mixing. [1] [5]

  • Neutralization and Washing: After treatment, separate solids by filtration through a Brinell funnel. Wash the solid fraction repeatedly with deionized water until neutral pH is achieved. Recover the pretreated biomass by squeezing to approximately 75% moisture content. [5]

  • Hydrolysate Preparation: The liquid fraction containing dissolved hemicelluloses and lignin can be processed further for component recovery. The solid fraction (primarily cellulose) is used for enzymatic hydrolysis or fermentation. [5]

This alkaline pretreatment typically reduces lignin content by 67-90% and hemicellulose content by 30-60%, significantly improving enzymatic digestibility of the remaining cellulose fraction. [5]

Hydrothermal-Ethanol Method with Ultrasonic Assistance

For a more comprehensive fractionation of corn stalk components, a combined hydrothermal-ethanol approach with ultrasonic assistance can be employed: [6]

  • Hydrothermal Treatment: Load corn stalk powder (40-60 mesh) into a reactor with deionized water at 10% solids content. Treat at 180°C for 60 minutes in an autoclave. Separate solids by filtration and dry at 105°C to obtain hydrothermal straw (HT). [6]

  • Ultrasonic-Ethanol Treatment: Resuspend HT material at 5% solids content in 50% (v/v) ethanol solution. Subject the mixture to ultrasonic treatment using a 1200W ultrasonic processor with φ20 variable amplitude rod at pulse settings of 2s/8s. Optimal parameters include ultrasonic temperature of 180°C, power at 70% (840W), and treatment duration of 15 minutes. [6]

  • Component Recovery: After treatment, filter the mixture through a Brinell funnel. Recover the solid fraction (cellulose-rich) and dry at 105°C. The liquid fraction contains dissolved lignin which can be recovered by centrifugation. [6]

This method significantly improves lignin removal efficiency compared to conventional hydrothermal-ethanol treatment, with the ultrasonic assistance preventing lignin redeposition on cellulose fibers. The approach enables stepwise fractionation of corn stalk into hemicellulose, lignin, and cellulose-rich fractions for specialized applications. [6]

Compositional Analysis of Pretreated Corn Stalk

Table 1: Typical composition of corn stalk before and after pretreatment

Component Raw Corn Stalk Alkaline Pretreatment Hydrothermal-Ultrasonic
Cellulose 42.4% 65-75% 70-80%
Hemicellulose 29.6% 15-20% 10-15%
Lignin 21.7% 8-12% 5-10%
Ash 5.1% 2-3% 2-3%

Data compiled from [7] [6] [5]

Microbial Strain Engineering for this compound Production

Engineering Rhodobacter sphaeroides

Rhodobacter sphaeroides offers significant advantages as a microbial chassis for this compound production, including natural metabolic versatility, ability to utilize diverse carbon sources, and possession of the endogenous 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway for isoprenoid precursor synthesis. [1] The following engineering strategy has been demonstrated to significantly enhance this compound production:

  • Initial Engineering:

    • Heterologous Pathway Introduction: Clone the this compound synthase gene from Callitropsis nootkatensis (CnVS) into an appropriate expression vector under the control of a strong constitutive promoter. Transform into R. sphaeroides 2.4.1 via di-parental conjugation using E. coli S17-1 as the donor strain. [1]
    • Competitive Pathway Knockout: Sequentially knockout genes phaB, gdhA, and ladH involved in NADPH consumption and byproduct formation using suicide plasmid pK18mobsacB with sacB counterselection. This initial engineering typically yields 34.21 ± 3.1 mg/L this compound from glucose. [1]
  • Advanced Modifications:

    • Quorum-Sensing System Implementation: Integrate the quorum-sensing promoter Pcer to decouple growth and production phases, increasing this compound titer to 80.75 ± 3.0 mg/L. [1]
    • Mevalonate Pathway Integration: Enhance farnesyl pyrophosphate (FPP) supply through transposon-mediated genomic integration of the heterologous mevalonate pathway, achieving 120.53 ± 10.34 mg/L this compound. [1]
    • Corn Stalk Hydrolysate Utilization: Employ optimized alkali-pretreated corn stalk hydrolysate as substrate with adjusted carbon-to-nitrogen ratio, resulting in 100.51 ± 14.15 mg/L this compound in shake flasks. [1]
Engineering Komagataella phaffii

Komagataella phaffii (formerly Pichia pastoris) has gained attention as a eukaryotic expression system with advantages in protein processing and pathway compartmentalization. The following protocol details this compound production enhancement in this system: [8]

  • Initial Strain Construction:

    • Introduce the Callitropsis nootkatensis this compound synthase (CaVAL) into the K. phaffii GS115 genome using CRISPR/Cas9 system. The initial strain typically produces 2.1 mg/L this compound. [8]
  • Fusion Protein Strategy:

    • Create a fusion protein between farnesyl pyrophosphate synthase (ERG20) and this compound synthase (CaVAL) using an optimized linker peptide. This enhances substrate channeling and increases this compound production to 8.2 mg/L. [8]
  • Mevalonate Pathway Enhancement:

    • Overexpress key mevalonate pathway genes (IDI1, tHMG1, ERG12, and ERG19) to increase metabolic flux toward FPP. This modification further improves this compound yield by approximately 27%. [8]
  • Competitive Pathway Downregulation:

    • Delete or replace the native promoter of ERG9 (squalene synthase) to reduce carbon flux toward sterol synthesis, directing more FPP toward this compound production. This modification increases this compound titer to 48.1 mg/L. [8]
  • Gene Dosage Optimization:

    • Integrate multiple copies (3 copies) of the ERG20-CaVAL fusion protein expression cassette into the genome, achieving a final this compound titer of 173.6 mg/L in shake flasks. [8]
Biosynthetic Pathways for this compound Production

The microbial production of this compound requires the engineering of sesquiterpenoid biosynthetic pathways to convert central metabolic intermediates into the target compound. The following diagram illustrates the primary pathways involved:

G cluster_mva Mevalonate (MVA) Pathway cluster_mep MEP Pathway Acetyl-CoA Acetyl-CoA AcAc-CoA AcAc-CoA Acetyl-CoA->AcAc-CoA ACCT PYR+G3P PYR+G3P DXP DXP PYR+G3P->DXP Dxs HMG-CoA HMG-CoA AcAc-CoA->HMG-CoA MVA MVA HMG-CoA->MVA MVA-5-P MVA-5-P MVA->MVA-5-P MVA-5-PP MVA-5-PP MVA-5-P->MVA-5-PP IPP IPP MVA-5-PP->IPP DMAPP DMAPP IPP->DMAPP IDI FPP FPP IPP->FPP IspA/ERG20 DMAPP->FPP MEP MEP DXP->MEP CDP-ME CDP-ME MEP->CDP-ME CDP-MEP CDP-MEP CDP-ME->CDP-MEP MEcPP MEcPP CDP-MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP+DMAPP IPP+DMAPP HMBPP->IPP+DMAPP IPP+DMAPP->FPP This compound This compound FPP->this compound CnVS

Figure 1: Microbial biosynthetic pathways for this compound production. The mevalonate (MVA) pathway (green) typically functions in eukaryotes, while the methylerythritol phosphate (MEP) pathway (blue) is found in most bacteria. Both pathways converge at the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP), the direct precursor to this compound. Abbreviations: ACCT - acetoacetyl-CoA thiolase; Dxs - 1-deoxy-D-xylulose-5-phosphate synthase; IDI - isopentenyl diphosphate isomerase; IspA/ERG20 - farnesyl pyrophosphate synthase; CnVS - this compound synthase from Callitropsis nootkatensis. [1] [2] [3]

Fermentation Process Optimization

Shake Flask Fermentation Protocol

For initial evaluation of engineered strains, shake flask fermentation provides a rapid and scalable screening method:

  • Medium Preparation: Prepare Sistrom's mineral medium (MedA) for R. sphaeroides or YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) for K. phaffii. For corn stalk hydrolysate fermentation, replace glucose with pretreated hydrolysate containing equivalent sugar concentration. [1] [8]

  • Inoculum Development: Pick a single colony from a fresh plate and inoculate into 5 mL of appropriate medium in a test tube. Incubate for 24 hours at 30°C (K. phaffii) or 35°C (R. sphaeroides) with shaking at 220 rpm. [1] [8]

  • Production Fermentation: Transfer the inoculum at 1% (v/v) into 50 mL of production medium in 250 mL baffled shake flasks. Include 10% n-dodecane as an organic overlay for in situ product extraction to reduce feedback inhibition and volatile losses. [8]

  • Process Monitoring: Incubate flasks for 72 hours with continuous shaking. Monitor cell growth (OD600), substrate consumption, and product formation at 24-hour intervals. [1] [8]

Carbon-to-Nitrogen Ratio Optimization

The carbon-to-nitrogen (C/N) ratio significantly influences this compound production in both bacterial and yeast systems. For R. sphaeroides utilizing corn stalk hydrolysate, systematic optimization of the C/N ratio has been shown to enhance this compound production. [1] The following approach is recommended:

  • Initial Characterization: Determine the total reducing sugar content in the pretreated corn stalk hydrolysate using DNS method or HPLC analysis. [1]

  • Nitrogen Supplementation: Supplement with ammonium sulfate or yeast extract at different concentrations to achieve C/N ratios ranging from 10:1 to 50:1 (mol/mol). [1]

  • Optimal Range Identification: For R. sphaeroides, the optimal C/N ratio typically falls between 20:1 and 30:1, balancing cell growth and this compound production. [1]

Two-Phase Cultivation System

Implementing a two-phase cultivation system with an organic overlay significantly improves this compound recovery by reducing evaporation losses and product inhibition:

  • Organic Solvent Selection: Select n-dodecane as the optimal overlay solvent due to its high boiling point, low volatility, and excellent biocompatibility with microbial systems. [8]

  • Implementation: Add n-dodecane to fermentation broth at 10% (v/v) after 24 hours of growth, allowing the production phase to occur with continuous product extraction. [8]

  • Product Recovery: Separate the organic layer after fermentation by centrifugation or decantation. Recover this compound from n-dodecane by fractional distillation. [8]

Comparative Performance of Engineering Strategies

Table 2: this compound production titers achieved through different engineering strategies

Engineering Strategy Host Organism Titer (mg/L) Carbon Source Scale
Baseline CnVS expression R. sphaeroides 5.79 ± 0.41 Glucose Shake flask
+ phaB/gdhA/ladH knockout R. sphaeroides 34.21 ± 3.1 Glucose Shake flask
+ Quorum-sensing promoter R. sphaeroides 80.75 ± 3.0 Glucose Shake flask
+ Heterologous MVA pathway R. sphaeroides 120.53 ± 10.34 Glucose Shake flask
+ Corn stalk hydrolysate R. sphaeroides 100.51 ± 14.15 Corn stalk Shake flask
Baseline CaVAL expression K. phaffii 2.1 Glucose Shake flask
+ Fusion protein (ERG20-CaVAL) K. phaffii 8.2 Glucose Shake flask
+ MVA pathway enhancement K. phaffii ~10.4 Glucose Shake flask
+ ERG9 promoter deletion K. phaffii 48.1 Glucose Shake flask
+ 3× gene copies K. phaffii 173.6 Glucose Shake flask
High-performance strain S. cerevisiae 16,600 Glucose 15L Bioreactor

Data compiled from [1] [8]

Analytical Methods for this compound Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS represents the gold standard for this compound identification and quantification in complex fermentation samples:

  • Sample Preparation: Extract 1 mL of fermentation broth with an equal volume of ethyl acetate by vortexing for 2 minutes. Centrifuge at 10,000 × g for 5 minutes to separate phases. Collect the organic layer and filter through a 0.22 μm PTFE membrane. [8]

  • GC-MS Parameters:

    • Column: SH-I-Sil column (30 m × 0.25 mm × 0.25 μm) or equivalent
    • Carrier Gas: Helium at constant flow rate of 1 mL/min
    • Inlet Temperature: 240°C
    • Oven Program: Initial temperature 60°C held for 10 minutes, ramp to 200°C at 10°C/min, hold for 6 minutes
    • Transfer Line: 250°C
    • Ion Source: EI mode at 70 eV, temperature 250°C
    • Mass Range: m/z 40-500 [8]
  • Identification and Quantification: Identify this compound by comparison with authentic standard retention time and mass spectrum (characteristic ions: m/z 119, 105, 161, 204). Quantify using calibration curves prepared with pure this compound standards in the range of 0.1-100 mg/L. [8]

Fermentation Performance Monitoring

Comprehensive analysis of fermentation performance requires monitoring multiple parameters:

  • Cell Growth: Measure optical density at 600 nm (OD600) or dry cell weight (DCW) at regular intervals. [1]

  • Substrate Consumption: Quantify residual glucose and other sugars in fermentation broth using HPLC with refractive index detection (Aminex HPX-87H column, 5 mM H2SO4 mobile phase, 0.6 mL/min flow rate). [1]

  • Byproduct Analysis: Monitor organic acids (acetic, propionic, butyric) and ethanol that may indicate metabolic imbalances. [1]

Conclusion and Future Perspectives

The integrated approach for this compound production from corn stalk outlined in these application notes demonstrates the feasibility of sustainable biomanufacturing of high-value terpenoids from agricultural waste streams. The combination of effective pretreatment methods, systematic strain engineering, and process optimization enables this compound production at titers exceeding 100 mg/L using corn stalk hydrolysate as the primary carbon source. [1]

Key success factors include the selection of appropriate microbial hosts with inherent capabilities to utilize diverse carbon sources and tolerate inhibitors in lignocellulosic hydrolysates, implementation of modular engineering strategies to enhance precursor supply and reduce competitive pathways, and integration of two-phase fermentation systems for improved product recovery. [1] [8] The protocols provided herein for corn stalk pretreatment, microbial engineering, and fermentation optimization offer researchers comprehensive methodologies for establishing similar production platforms.

Future development efforts should focus on further enhancing production economics through consolidated bioprocessing approaches, engineering strains capable of simultaneous enzyme production, biomass hydrolysis, and this compound synthesis. Additionally, dynamic regulation systems that automatically balance growth and production phases could significantly improve overall productivity. [1] The integration of renewable energy sources into the production process and development of green extraction technologies would further enhance the sustainability profile of this compound production from agricultural waste. [1] [4]

The methodologies described herein not only provide a roadmap for this compound production but also establish a framework that can be adapted for the production of other valuable terpenoids from lignocellulosic biomass, contributing to the development of circular bioeconomies and more sustainable manufacturing paradigms for chemical production.

References

Application Notes and Protocols for Valencene Biosynthesis in Rhodobacter sphaeroides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Valencene is a valuable sesquiterpenoid characterized by its pleasant citrus-like aroma, with extensive applications as a food flavor enhancer, cosmetic fragrance ingredient, and key precursor for the synthesis of nootkatone, a valuable compound used in soft drinks and as a mosquito repellent [1]. The global annual demand for this compound exceeds 10,000 kg, yet traditional production methods face significant limitations [1]. Plant extraction from citrus fruits is susceptible to climatic and seasonal variations and suffers from low yields (0.2%-0.6% when using grapefruit peel), while chemical synthesis entails high environmental pollution, significant energy consumption, and challenges in separating chiral subtypes [1].

Microbial biosynthesis using engineered Rhodobacter sphaeroides presents a sustainable alternative to traditional production methods [1]. R. sphaeroides is a Gram-negative, metabolically versatile α-proteobacterium with several advantageous characteristics for bioproduction [2]. It is nonpathogenic to humans and animals due to entirely nontoxic lipopolysaccharide, possesses a versatile metabolism capable of utilizing diverse carbon sources including agricultural waste derivatives, and contains the native 2-C-methyl-D-erythritol-4-phosphate pathway for isoprenoid precursor synthesis [1] [2]. This protocol details the systematic engineering of R. sphaeroides for enhanced this compound production from both defined media and agricultural waste hydrolysates.

Strain Engineering Strategies

Host Strain Selection and Genetic Background
  • Parental Strain: Use R. sphaeroides 2.4.1 (Kontur et al. 2012) as the parental strain for all genetic manipulations [1].
  • Genomic Features: R. sphaeroides typically contains two circular chromosomes and a variable number of plasmids, with the photosynthesis gene cluster (PSGC) located in a 66.7 kb region of chromosome 1 [2].
  • Culture Conditions: Aerobically cultivate strains at 35℃ in Sistrom's mineral medium (MedA) supplemented with appropriate antibiotics when necessary [1].
Stepwise Metabolic Engineering Approach

Table 1: Summary of Genetic Modifications for Enhanced this compound Production

Engineering Step Genetic Modification Key Components This compound Titer Achieved
Step 1: Initial Pathway Engineering Heterologous expression of this compound synthase + knockout of competing pathways CnVS (Callitropsis nootkatensis this compound synthase) + ∆phaB/∆gdhA/∆ladH 34.21 ± 3.1 mg/L from glucose
Step 2: Growth-Production Decoupling Implementation of quorum-sensing promoter system Pcer promoter to separate growth and production phases 80.75 ± 3.0 mg/L
Step 3: Precursor Enhancement Genomic integration of heterologous mevalonate pathway Transposon-mediated integration of MVA pathway genes 120.53 ± 10.34 mg/L
Step 4: Agricultural Waste Utilization Optimization of carbon-to-nitrogen ratio with cornstalk hydrolysate Alkali-pretreated cornstalk hydrolysate as carbon source 100.51 ± 14.15 mg/L
2.2.1 Initial Pathway Engineering

The foundational engineering steps establish the basic this compound biosynthetic capability in R. sphaeroides:

  • Heterologous this compound Synthase Expression:

    • Identify and express this compound synthase from Callitropsis nootkatensis (CnVS), which demonstrated superior this compound production compared to other this compound synthases tested [1].
    • Clone CnVS gene into appropriate expression vectors under constitutive or inducible promoters.
  • Competing Pathway Knockouts:

    • Simultaneously knockout phaB, gdhA, and ladH genes to redirect metabolic flux toward this compound biosynthesis and reduce carbon diversion [1].
    • These knockouts reduce NADPH consumption and byproduct formation, resulting in a 5.9-fold increase in this compound titer compared to the strain expressing only CnVS [1].
2.2.2 Advanced Engineering Strategies

After establishing initial production, implement advanced strategies to further enhance this compound yields:

  • Growth-Production Decoupling:

    • Replace constitutive promoters with the quorum-sensing promoter Pcer to separate cell growth from production phases [1].
    • This temporal regulation prevents metabolic burden during rapid growth, allowing optimal biomass accumulation before inducing this compound production.
  • Precursor Pathway Enhancement:

    • Implement transposon-mediated genomic integration of the heterologous mevalonate pathway to enhance farnesyl pyrophosphate supply [1].
    • The orthogonal MVA pathway functions independently of native regulation, potentially bypassing regulatory constraints on the endogenous MEP pathway [3].

G cluster_native Native MEP Pathway cluster_heterologous Heterologous MVA Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate G3P G3P Glucose->G3P AcetylCoA AcetylCoA Pyruvate->AcetylCoA MEP MEP G3P->MEP MVA MVA AcetylCoA->MVA FPP FPP This compound This compound FPP->this compound IPP_DMAPP IPP_DMAPP MEP->IPP_DMAPP IPP_DMAPP->FPP Heterologous_IPP Heterologous_IPP MVA->Heterologous_IPP Heterologous_IPP->FPP Knockouts Competing Pathways (phaB/gdhA/ladH) Knockouts->FPP CnVS This compound Synthase (CnVS) CnVS->this compound

Figure 1: Metabolic Engineering Strategy for this compound Biosynthesis in R. sphaeroides. The diagram illustrates the integration of heterologous MVA pathway with native MEP pathway, competing pathway knockouts, and this compound synthase expression.

Cultivation Methods

Media Formulations
3.1.1 Sistrom's Minimal Medium (SMM) for Defined Cultivations

Table 2: Sistrom's Minimal Medium Composition for R. sphaeroides Cultivation

Component Concentration Notes
Carbon Source
Glucose 3.0 g/L For defined medium cultivations
Nitrogen Source
NH₄Cl 1.0 g/L Adjustable for C:N ratio optimization
Salts and Minerals
KH₂PO₄ 3.48 g/L Phosphate buffer component
NaCl 0.5 g/L
MgSO₄·7H₂O 0.3 g/L
CaCl₂·2H₂O 0.0334 g/L
FeSO₄·7H₂O 0.002 g/L
(NH₄)₆Mo₇O₂₄ 0.0002 g/L
Amino Acids
Glutamic acid 0.1 g/L
L-aspartic acid 0.04 g/L
Other Components
Nitrilotriacetic acid 0.02 g/L Chelating agent
Trace elements 0.01% (v/v) See separate composition below
Vitamins 0.01% (v/v) See separate composition below

Trace Elements Stock Solution: Contains disodium EDTA (17.65 g/L), ZnSO₄·7H₂O (109.5 g/L), FeSO₄·7H₂O (50 g/L), MnSO₄·7H₂O (15.4 g/L), CuSO₄·5H₂O (3.92 g/L), Co(NO₃)₂·6H₂O (2.48 g/L), and H₃BO₃ (0.0114 g/L) [3].

Vitamins Stock Solution: Contains nicotinic acid (10 g/L), thiamine HCl (5 g/L), and biotin (0.1 g/L) [3].

3.1.2 Agricultural Waste Hydrolysate Preparation
  • Cornstalk Pretreatment:

    • Subject dried cornstalk to alkali pretreatment using sodium hydroxide (typically 0.5-2% w/v) at elevated temperatures (80-121°C) for 30-60 minutes [1].
    • Neutralize the hydrolysate to pH 6.8-7.2 using hydrochloric acid or sulfuric acid.
  • Hydrolysate Formulation:

    • Supplement the pretreated cornstalk hydrolysate with nitrogen sources (NH₄Cl), salts, and minerals as specified for Sistrom's Minimal Medium.
    • Adjust the carbon-to-nitrogen ratio to optimal levels (determined empirically for each hydrolysate batch) [1].
Cultivation Conditions
  • Inoculum Preparation:

    • Grow precultures in 250-mL Erlenmeyer flasks containing 25 mL of modified Sistrom's minimal medium [3].
    • Incubate at 35°C with shaking at 180-200 rpm for 24-48 hours.
  • Main Cultivation:

    • Use an inoculation ratio of 5-10% (v/v) from preculture.
    • For shake flask cultivations, use 250-mL flasks containing 25-50 mL medium.
    • Maintain temperature at 35°C with shaking at 180-200 rpm [1].
    • For photosynthetic conditions, use anaerobic jars and illuminate with appropriate light sources.
  • Process Monitoring:

    • Regularly sample cultures for optical density measurement (600 nm), this compound quantification, and substrate analysis.
    • For growth-uncoupled production strategies, induce this compound synthesis during stationary phase or under nutrient-limited conditions [3].

Analytical Methods

This compound Quantification
  • Extraction Method:

    • Extract this compound from culture broth using organic solvents such as ethyl acetate or hexane.
    • Use a 1:1 ratio of culture to solvent, vortex vigorously for 2 minutes, and centrifuge at 10,000 × g for 5 minutes.
    • Collect the organic phase and repeat extraction twice.
    • Combine organic phases and evaporate under nitrogen stream if concentration is required.
  • GC-MS Analysis:

    • Analyze samples using gas chromatography-mass spectrometry with appropriate this compound standards.
    • Use a DB-5MS column (30 m × 0.25 mm × 0.25 μm) or equivalent.
    • Employ the following temperature program: 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
    • Use selected ion monitoring (SIM) mode for quantification with characteristic ions for this compound.
Metabolic Flux Analysis
  • ¹³C-Labeling Experiments:

    • Grow cultures with ¹³C-labeled glucose (e.g., [1-¹³C]glucose or [U-¹³C]glucose) [3].
    • Harvest cells during mid-exponential and stationary phases.
    • Derivatize intracellular metabolites for GC-MS analysis.
  • Flux Ratio Determination:

    • Use ¹³C-metabolic flux ratio analysis to quantify relative contributions of MEP and MVA pathways to isoprenoid biosynthesis [3].
    • Calculate flux ratios based on mass isotopomer distributions of key intermediates.

Troubleshooting and Optimization

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Production in R. sphaeroides

Problem Potential Causes Solutions
Low this compound Titer Inefficient FPP supply Enhance MVA pathway expression; optimize MEP pathway flux
This compound synthase instability Use codon-optimized CnVS; implement promoter engineering
Product inhibition or toxicity Implement in situ product removal; two-phase cultivation
Poor Cell Growth Inhibitors in agricultural waste hydrolysate Optimize pretreatment conditions; increase dilution ratio
Nutrient limitation Optimize C:N ratio; supplement with essential nutrients
Oxygen transfer issues Adjust shaking speed; reduce culture volume in flasks
Strain Instability Plasmid loss Use genomic integration; implement selective pressure
Metabolic burden Distribute pathways between genome and plasmids
Process Optimization Strategies
  • Carbon-to-Nitrogen Ratio Optimization:

    • Systematically vary the C:N ratio from 10:1 to 50:1 to identify optimal conditions for this compound production [1].
    • For cornstalk hydrolysate, optimal C:N ratio typically ranges between 20:1 and 30:1 [1].
  • Two-Stage Cultivation Strategy:

    • Implement a growth stage with optimal conditions for biomass accumulation.
    • Shift to production conditions by inducing this compound synthase expression and limiting nutrients to redirect carbon flux.
  • Two-Phase Cultivation System:

    • Add organic solvents such as dodecane or dibutyl phthalate (5-10% v/v) to capture this compound in situ [1].
    • This approach reduces product inhibition and potential volatility losses.

Conclusion

The systematic engineering of Rhodobacter sphaeroides for this compound production represents a sustainable alternative to traditional plant extraction and chemical synthesis methods. By implementing stepwise metabolic engineering strategies combined with optimized cultivation protocols using agricultural waste hydrolysates, this platform offers an economically viable and environmentally friendly approach to this compound production. The protocols outlined herein provide researchers with comprehensive methodologies for strain development, cultivation, and analytical assessment to further advance microbial production of this compound and related sesquiterpenoids.

References

CRISPR-Cas9 Genome Editing Protocols for Enhanced Valencene Production in Microbial Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Valencene and Microbial Production Challenges

This compound is a high-value sesquiterpene compound prized in the flavor and fragrance industry for its characteristic sweet citrus aroma, and it also serves as a key precursor for the valuable compound nootkatone [1]. Traditional extraction methods from citrus fruits yield limited quantities (0.2%-0.6% from grapefruit peel), making this approach economically challenging for meeting global demand that exceeds 10,000 kg annually [2]. Chemical synthesis alternatives face difficulties with chiral subtype separation and entail significant environmental concerns [2]. These limitations have driven the development of microbial cell factories as sustainable alternatives for this compound production through metabolic engineering and synthetic biology approaches.

The implementation of CRISPR-Cas9 genome editing has revolutionized metabolic engineering for terpenoid production in various microbial hosts. This powerful technology enables precise genetic modifications that can enhance this compound yields by optimizing metabolic flux, eliminating competitive pathways, and integrating heterologous biosynthetic capabilities [3]. The fundamental pathway for this compound biosynthesis requires the precursor farnesyl pyrophosphate (FPP), which is naturally present in various microbial hosts through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways [1] [2]. By combining This compound synthase expression with strategic genome editing, researchers have achieved remarkable improvements in this compound titers across multiple microbial platforms, as summarized in Table 1 of this application note.

CRISPR-Mediated Strain Engineering for this compound Production

Comparative Analysis of Microbial Host Systems

Table 1: this compound production across engineered microbial hosts using CRISPR-Cas9 systems

Host Organism Engineering Strategy Maximum this compound Titer Key Genetic Modifications Citation
Saccharomyces cerevisiae Recyclable CRISPR/Cas9, MVA pathway enhancement, promoter optimization 539.3 mg/L Δerg9, Δrox1, Δbts1, Δypl062w, Δyjl064w, overexpression of MVA pathway genes [1]
Pseudomonas putida KT2440 Single-plasmid CRISPR/Cas9, iterative genome editing Not specified (10-fold increase) ΔendA, ΔphaG, ΔphaC1ZC2, integration of this compound synthase and MVA genes [4] [5]
Komagataella phaffii CRISPR/Cas9-mediated integration, fusion proteins, MVA enhancement 173.6 mg/L ERG9 promoter replacement, ERG20-VS fusion, multiple copy integration [6]
Rhodobacter sphaeroides Conjugative plasmid integration, MVA pathway incorporation 120.53 mg/L ΔphaB/ΔgdhA/ΔladH, transposon-mediated MVA integration, quorum-sensing promoter [2]

The selection of an appropriate microbial host is critical for optimizing this compound production. Saccharomyces cerevisiae offers the advantages of well-established genetics, generally recognized as safe (GRAS) status, and native FPP production through the mevalonate pathway [1]. Pseudomonas putida KT2440 provides metabolic versatility, robustness, and the ability to utilize diverse carbon sources including agricultural waste streams [4] [5]. Komagataella phaffii combines eukaryotic protein processing capabilities with high-density fermentation suitability [6], while Rhodobacter sphaeroides possesses a native MEP pathway for terpenoid precursors and can efficiently process lignocellulosic hydrolysates [2]. Each system presents unique advantages that can be leveraged through CRISPR-Cas9 mediated engineering to enhance this compound production.

Key Genetic Targets for this compound Enhancement

Across microbial platforms, several common strategies have emerged for enhancing this compound production through genome editing:

  • Competitive pathway disruption: Knocking out genes involved in competing metabolic pathways is essential for redirecting carbon flux toward FPP and this compound biosynthesis. In yeast, squalene synthase (ERG9) represents a key diversion point toward sterol synthesis, and its downregulation or knockout significantly enhances FPP availability [1] [6]. Similarly, in R. sphaeroides, knockout of phaB, gdhA, and ladH redirects NADPH consumption and reduces byproduct formation [2].

  • Precursor pathway enhancement: Overexpression of rate-limiting enzymes in the MVA pathway or introduction of heterologous MVA pathways in non-native producers substantially increases FPP precursor supply [1] [2]. Key enzymes include tHMG1, ERG12, ERG19, IDI1, and ERG20 [6].

  • Transcriptional regulation: Modifying transcriptional regulators can unlock metabolic potential. In S. cerevisiae, knockout of ROX1 – a repressor of hypoxia-induced genes in the MVA pathway – enhances this compound production [1].

Application Note: CRISPR-Cas9 Protocol for S. cerevisiae this compound Production

Strain and Vector Construction

This protocol describes the implementation of a recyclable CRISPR-Cas9 system in S. cerevisiae to enable multiple sequential genome edits for enhancing this compound production [1]. The system employs the Cre/loxP mechanism for marker recycling, allowing iterative modifications without limitation by selection marker availability.

Table 2: Key components for S. cerevisiae CRISPR-Cas9 engineering

Component Type Key Features Purpose
p426-CL Recyclable gRNA vector GAL1 promoter-controlled Cre recombinase, loxP-flanked 2μ origin, URA3 marker Guide RNA expression with marker recycling capability
Cas9 source Expression plasmid Constitutive promoter, nuclear localization signal Cas9 endonuclease expression
gRNA targets Synthetic oligonucleotides Targeting erg9, rox1, bts1, ypl062w, yjl064w Specific gene knockout
HR donors PCR fragments or plasmids 500 bp homology arms, engineered mutations Homology-directed repair templates

Begin by constructing the recyclable plasmid system. Clone the Cre recombinase gene under control of the galactose-inducible GAL1 promoter into plasmid p426. Introduce two loxP direct repeats flanking the 2μ replication origin, creating the recyclable plasmid P426-CL [1]. For Cas9 expression, use a constitutive promoter such as TEF1 or ADH1 on a separate plasmid or integrated into the genome. Design gRNAs targeting the following genes: ERG9 (squalene synthase), ROX1 (transcriptional repressor), BTS1 (geranylgeranyl diphosphate synthase), YPL062W, and YJL064W (negative regulators of terpenoid production) [1].

Transformation and Genome Editing Procedure
  • Competent cell preparation: Grow S. cerevisiae BJ5464 overnight in YPD medium. Inoculate fresh medium at 1:100 dilution and grow to OD600 = 0.6-0.8. Harvest cells by centrifugation, wash with ddH2O, then with 10% glycerol, and resuspend in precooled 10% glycerol at OD600 > 40 [1].

  • Electroporation: Mix 40 μL competent cells with 50 ng of gRNA plasmid (based on P426-CL) and 100 ng of Cas9 expression plasmid. Incubate on ice for 5 minutes, then electroporate at 12.5 kV/cm for 6 ms using a Gene Pulser II system. Recover cells in 1 mL YPD at 30°C for 60 minutes with shaking [1].

  • Selection and verification: Plate transformation mixture on appropriate selective media. After 2-3 days of growth at 30°C, select 10 colonies for verification by genomic PCR and sequencing. The expected mutation efficiency should approach 100% for most targets [1].

  • Marker recycling: To reuse the selection marker, grow edited strains in galactose-containing medium for 36 hours to induce Cre recombinase expression. This excises the 2μ origin from P426-CL, resulting in plasmid loss with nearly 100% efficiency [1].

  • Iterative editing: Repeat steps 2-4 for subsequent genetic modifications using the same recyclable plasmid system with different gRNAs.

Fermentation and this compound Production

For this compound production, engineer the final strain to express a heterologous this compound synthase (e.g., from Callitropsis nootkatensis). Use the optimized expression cassette PHXT7-VS-TTPI1 which has demonstrated superior this compound production [1]. Inoculate engineered strains into fermentation media with 1% inoculum and conduct fed-batch fermentation in 3 L bioreactors. Under optimized conditions, this protocol has achieved this compound titers of 539.3 mg/L – approximately 160-fold higher than initial engineered strains [1].

Application Note: Rapid CRISPR-Cas9 Protocol for P. putida this compound Production

All-in-One System Design

This protocol describes a streamlined, single-plasmid CRISPR-Cas9 system for P. putida KT2440 that enables extremely rapid genome editing – requiring less than 1.5 days per edit – through simplified construction and easy plasmid curing [4] [5]. The system is based on the discovery that the pBBR1MCS2 plasmid carrying CRISPR-Cas9 components can be efficiently cured at 30°C without inducers or complex procedures.

Table 3: P. putida KT2440 CRISPR-Cas9 editing components

Component Description Purpose
pBBR-Cas9 All-in-one plasmid with Cas9, gRNA, and homology arms Single-vector editing system
Homology arms 500 bp flanking sequences (optimal length) Homology-directed repair template
sgRNA design Cas-Designer tool, out-of-frame score >66 Target-specific gRNA design
Electroporation Modified high-efficiency protocol Plasmid delivery
Curing condition Growth at 30°C without antibiotics Plasmid elimination

Construct the all-in-one plasmid by cloning Cas9 under a constitutive promoter, the target-specific gRNA, and homology-directed repair templates with 500 bp homology arms (optimal length based on optimization experiments) into the pBBR1MCS2 backbone [4]. Design sgRNAs using the Cas-Designer tool with an out-of-frame score higher than 66 to ensure targeting efficiency.

Genome Editing Workflow
  • Competent cell preparation: Grow P. putida KT2440 overnight in LB medium. Dilute 1:100 in fresh LB and grow to OD600 = 0.6-0.8. Harvest cells by centrifugation at 6,000 × g for 10 min, wash with ddH2O followed by 10% glycerol, and resuspend in precooled 10% glycerol [5].

  • Electroporation: Mix 40 μL competent cells with 50 ng of pBBR-Cas9 plasmid containing the desired editing cassette. Electroporate at 12.5 kV/cm for 6 ms, then recover in 1 mL LB at 30°C for 60 minutes with shaking at 220 rpm [5].

  • Selection and verification: Plate 100 μL of recovered cells on LB-agar with kanamycin (50 μg/mL). Incubate at 30°C for 24 hours. Select colonies for diagnostic PCR and sequencing to verify edits. This system has demonstrated success for 9 different deletions, 3 substitutions, and 2 insertions [4].

  • Plasmid curing: Grow verified clones in LB without antibiotics at 30°C for 24-48 hours. Subculture 1:1000 into fresh antibiotic-free medium and repeat. Verify plasmid loss by patching colonies onto antibiotic-containing and antibiotic-free plates [4] [5].

  • Iterative editing: For sequential modifications, repeat the process with new all-in-one plasmids targeting additional genomic loci. The rapid curing enables multiple editing cycles in minimal time.

Application to this compound Biosynthesis

To engineer P. putida for this compound production, sequentially delete the following genes: endA, phaG, and phaC1ZC2 to reduce byproduct formation and redirect carbon flux [4]. Subsequently, integrate genes for this compound synthase and key MVA pathway enzymes (dxs, ispA) into the genome. This approach has achieved a 10-fold increase in this compound production in engineered P. putida strains [4] [5].

Metabolic Pathway Engineering and Workflow Diagrams

This compound Biosynthetic Pathway Engineering

valencene_pathway Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA MVA_Pathway MVA Pathway Enhance tHMG1, ERG12, ERG19, IDI1 AcetylCoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) Key Branch Point MVA_Pathway->FPP Competitive1 Squalene Pathway Knockout ERG9 FPP->Competitive1 Competitive2 Sterol Synthesis Natural Diversion FPP->Competitive2 Competitive3 Byproduct Formation Knockout phaB/gdhA/ladH FPP->Competitive3 VS This compound Synthase Heterologous Expression FPP->VS Engineering Target This compound This compound Final Product VS->this compound

Figure 1: this compound biosynthetic pathway engineering strategies

The this compound biosynthetic pathway centers around farnesyl pyrophosphate (FPP) as the direct precursor. Engineering strategies focus on enhancing FPP supply through the mevalonate (MVA) pathway while minimizing diversion to competitive pathways. Key interventions include:

  • MVA pathway enhancement: Overexpression of rate-limiting enzymes (tHMG1, ERG12, ERG19, IDI1) to increase carbon flux toward FPP [6].
  • Competitive pathway disruption: Knockout of ERG9 (squalene synthase) and other diversion points to redirect metabolic flux toward this compound biosynthesis [1].
  • This compound synthase expression: Heterologous expression of optimized this compound synthase enzymes, often fused with FPP synthase (ERG20) to enhance catalytic efficiency through substrate channeling [6].
CRISPR-Cas9 Workflow for Iterative Strain Engineering

workflow Start Strain Selection (S. cerevisiae, P. putida, etc.) Design gRNA Design and Vector Construction Start->Design Transform Transformation Electroporation Design->Transform Select Selection and Screening Transform->Select Verify Verification PCR and Sequencing Select->Verify Cure Plasmid Curing (Marker Recycling) Verify->Cure Evaluate This compound Production Evaluation Cure->Evaluate Decision Additional Modifications Required? Evaluate->Decision Decision->Design Yes End Production Strain Fed-Batch Fermentation Decision->End No

Figure 2: Iterative CRISPR-Cas9 workflow for this compound strain development

The iterative strain engineering process enables continuous improvement of this compound production through sequential genetic modifications. Key aspects include:

  • gRNA design: Utilize bioinformatics tools (Cas-Designer, Benchling) to design high-efficiency gRNAs with minimal off-target effects [5] [6].
  • Efficient transformation: Optimize transformation protocols for each host organism – electroporation works well for both S. cerevisiae and P. putida [1] [5].
  • Marker recycling: Implement recyclable systems (Cre/loxP) or efficient curing protocols to enable unlimited sequential edits [1] [4].
  • Rapid verification: Use high-throughput screening methods to quickly identify successfully modified clones.

Analytical Methods and Product Characterization

This compound Quantification Protocol

Accurate quantification of this compound production is essential for evaluating engineering success. The following GC-MS protocol has been widely applied across microbial systems [6]:

  • Sample preparation: Extract 1 mL culture with 100 μL n-dodecane (or n-hexane) by vortexing for 10 minutes. Centrifuge at 12,000 × g for 5 minutes to separate phases. Collect the organic layer for analysis [6].

  • GC-MS conditions:

    • Instrument: GC-TQ8050 NX or equivalent with SH-I-Sil column (30 m × 0.25 mm × 0.25 μm)
    • Carrier gas: Helium at 1 mL/min flow rate
    • Inlet temperature: 240°C
    • Oven program: 60°C hold 10 min, ramp to 200°C at 10°C/min, hold 6 min
    • Interface temperature: 250°C
    • Ion source temperature: 250°C
    • Detection: Mass spectrometry with appropriate mass fragments for this compound identification [6]
  • Quantification: Prepare standard curves using authentic this compound standards (commercially available from Sigma-Aldrich) across concentration ranges of 0.1-100 mg/L. Calculate production titers based on peak areas and correlation with cell density or culture volume [6].

Strain Validation Methods
  • Genotypic validation: Confirm genetic modifications using colony PCR with primers flanking the target sites, followed by Sanger sequencing to verify precise edits [1] [5]. For multiplexed edits, use whole-genome sequencing to confirm absence of unintended mutations.

  • Phenotypic validation: Assess engineering outcomes through growth curves in selective media, squalene assay for ERG9 knockout strains, and transcript analysis of MVA pathway genes via qRT-PCR [1].

  • Fermentation performance: Evaluate engineered strains in controlled bioreactors with optimized feeding strategies. Monitor carbon utilization, growth kinetics, and this compound production throughout the fermentation process [1].

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions

Table 4: Troubleshooting guide for CRISPR-Cas9 this compound engineering

Problem Potential Causes Solutions
Low editing efficiency Poor gRNA design, insufficient Cas9 expression, short homology arms Redesign gRNA with higher out-of-frame score, optimize Cas9 promoter, extend homology arms to 500 bp
Poor cell viability after editing Cas9 toxicity, off-target effects, essential gene disruption Use weaker promoters for Cas9, perform off-target prediction analysis, test essentiality before knockout
Low this compound yields Insufficient FPP supply, this compound synthase activity, product degradation Enhance MVA pathway, optimize this compound synthase codon usage, use fusion proteins with ERG20, add organic extraction phases
Inefficient plasmid curing Improper curing conditions, plasmid integration Optimize growth temperature (30°C for P. putida), extend curing duration, include counter-selection markers
Advanced Optimization Strategies

For further enhancement of this compound production beyond initial engineering:

  • Promoter engineering: Implement tunable promoter systems to balance growth and production phases. The quorum-sensing promoter Pcer has successfully decoupled growth and production in R. sphaeroides [2].

  • Protein fusion strategies: Create fusion proteins between FPP synthase (ERG20) and this compound synthase to enhance substrate channeling. Test different linker sequences (e.g., GGGS repeats) to optimize fusion protein activity [6].

  • Compartmentalization: Target this compound biosynthesis to specific cellular compartments (peroxisomes in yeast) to concentrate precursors and reduce toxicity [2].

  • Co-factor balancing: Engineer NADPH regeneration systems to support optimal MVA pathway function, particularly in hosts where co-factor limitation may constrain terpenoid production [2].

Conclusion and Future Perspectives

The implementation of CRISPR-Cas9 genome editing has dramatically accelerated the development of microbial cell factories for this compound production. The protocols outlined herein provide researchers with robust methods for engineering both conventional and non-conventional microbial hosts to achieve high-level this compound production. The recyclable CRISPR system in S. cerevisiae enables complex multiplexed engineering, while the rapid all-in-one system in P. putida facilitates extremely fast iterative modifications.

Future directions in this field will likely focus on dynamic regulation systems to automatically balance growth and production, enzyme engineering to enhance this compound synthase activity and specificity, and integration of non-model hosts with native advantages for terpenoid production. Additionally, the utilization of low-cost feedstocks including agricultural waste streams will improve the economic viability of microbial this compound production at industrial scales [2].

As CRISPR-Cas9 technology continues to evolve with new variants offering improved precision and expanded targeting capabilities, further enhancements in this compound production efficiencies are anticipated. The protocols presented in this application note provide a solid foundation for researchers to implement and build upon these advanced genome editing strategies for microbial this compound production.

References

Comprehensive Application Notes and Protocols for Nootkatone Biotransformation from Valencene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nootkatone Biotransformation

Nootkatone is a highly valuable sesquiterpenoid compound renowned for its distinctive grapefruit aroma and flavor profile, making it extensively valuable in the food, beverage, fragrance, and pharmaceutical industries. Recent research has also revealed significant biological activities, including insect-repellent properties, anti-inflammatory effects, and antioxidant capabilities [1] [2]. Despite its commercial importance, natural extraction of nootkatone from grapefruit is profoundly inefficient, requiring approximately 400,000 kg of grapefruit to obtain just 1 kg of nootkatone [3] [4]. This inefficiency, coupled with declining grapefruit production, has driven substantial interest in developing efficient biotransformation processes to convert the more readily available valencene to nootkatone [3] [1].

Biotransformation approaches utilizing microbial systems and enzymatic catalysis have emerged as sustainable alternatives to chemical synthesis, which often employs unsafe oxidizing agents and cannot be labeled as "natural" [5] [6]. The P450 enzyme family represents particularly promising biocatalysts for this transformation, as they can introduce oxygen atoms into allylic positions of this compound with high regio- and stereo-selectivity [3] [7]. Recent advances in metabolic engineering, bioreactor design, and enzyme optimization have significantly improved conversion efficiencies, making biotechnological production increasingly viable for industrial applications [3] [8] [6].

Microbial Hosts and Biotransformation Systems

Various microbial platforms have been explored for nootkatone production, each offering distinct advantages and limitations. The selection of an appropriate host organism is critical for achieving high conversion yields and efficient production processes.

Table 1: Comparison of Microbial Hosts for this compound to Nootkatone Biotransformation

Host System Key Enzymes Advantages Limitations Reported Yield
Yarrowia lipolytica CYP450 (gene2911), ALDH (gene0658) GRAS status; high transformation efficiency; well-characterized genetics Product inhibition; substrate toxicity High conversion efficiency [9] [4] [6]
Saccharomyces cerevisiae CYP71D51v2, CYP71AV8 GRAS status; established engineering tools; robust fermentation Product toxicity (>100 mg/L); low yields; compartmentalization 16.6 g/L this compound production [7] [1] [8]
E. coli with P450BM3 Engineered P450BM3 High activity; soluble expression; ease of engineering Cofactor regeneration requirements; oxygen dependency 40% bioconversion in 1-1.5 hours [3]
Gynostemma pentaphyllum Endogenous oxidases High specificity; mild conditions Slow growth; low cell density 72% conversion to nootkatone [10]

The selection of host organism fundamentally shapes bioprocess design. Yarrowia lipolytica has demonstrated remarkable efficiency in this compound biotransformation, with proteomic studies revealing significant upregulation of cytochrome P450 enzymes (gene2911) and aldehyde dehydrogenases (ALDH, gene0658) during conversion processes [9] [6]. Alternatively, Saccharomyces cerevisiae can be engineered for high-level this compound production (up to 16.6 g/L) through metabolic pathway optimization, followed by chemical conversion to nootkatone with yields approaching 80% [8]. Each system presents distinct advantages: Y. lipolytica offers efficient whole-cell biotransformation, while S. cerevisiae excels as a production platform for this compound as a chemical conversion feedstock.

Detailed Experimental Protocols

Enzyme-Mediated Biotransformation in Oscillatory Baffled Reactor

Protocol Objective: To achieve efficient biotransformation of this compound to nootkatone using a semi-purified P450BM3 enzyme in an oscillatory baffled reactor (OBR) for enhanced mass transfer [3].

  • Reaction Setup: Prepare 200 mL of purified water containing dibasic potassium phosphate (1.82 g/L) and monobasic potassium phosphate (0.22 g/L) as buffer system. Adjust pH to 7.6-7.8 using dilute NaOH or HCl solutions. Add glucose monohydrate (4.5 g/L) as energy source for cofactor regeneration [3].
  • Enzyme Addition: Introduce 3.3 mL of semi-purified modified P450BM3 enzyme (Oxford Biotrans) to achieve final concentration of 1.5 μmol/L. Include enzyme-associated support agents as provided. Gently mix to avoid denaturation [3].
  • Substrate Introduction: Add 6 mmol/L this compound (De Monchy Aromatics, ~70% purity) directly to the reaction mixture. For poorly water-soluble substrates, consider pre-dissolving in a minimal volume of food-grade emulsifier [3].
  • Cofactor System: Add NADP+ (0.0347 wt%) and glucose dehydrogenase (GDH, 0.024 wt%) to initiate and maintain the cofactor regeneration cycle. This system continuously regenerates NADPH required for P450 function [3].
  • OBR Parameters: Utilize oscillatory baffled reactor with 40 mm diameter, 210 mm length (300 mL volume). Operate with three orifice baffles (37 mm outer diameter, 17.5 mm hole diameter, 3 mm thickness, 62 mm spacing). Set oscillation frequency to 2-6 Hz and amplitude to 5-15 mm to achieve optimal mixing and gas-liquid mass transfer [3].
  • Process Conditions: Maintain temperature at 25-30°C. Operate as open system to allow continuous oxygen supply from headspace air. Monitor oxygen levels to ensure excess availability throughout reaction [3].
  • Reaction Monitoring: Withdraw 1 mL samples at 15-minute intervals for first 2 hours, then hourly for up to 8 hours. Terminate reaction in samples by adding equal volume of HPLC-grade methanol [3].
  • Analytical Method: Analyze samples using HPLC (Agilent 1100 Series) with Zorbax Eclipse Plus C18 column (4.6 × 100 mm, 3.5 μm). Employ mobile phase: (A) water with 0.05% acetic acid, (B) methanol, with gradient elution at 1 mL/min flow rate. Use UV detection at 210 nm. Typical retention times: this compound (15.9 min), α-nootkatol (11.3 min), β-nootkatol (11.1 min), nootkatone (9.9 min), nootkatone epoxide (5.5 min) [3].
Whole-Cell Biotransformation with Yarrowia lipolytica

Protocol Objective: To utilize engineered Y. lipolytica as a whole-cell biocatalyst for efficient conversion of this compound to nootkatone [9] [4] [6].

  • Strain Preparation: Obtain Y. lipolytica SHBCC D21173 from Shanghai Bioresource Collection Center. Maintain on Malt Extract Agar (MEA) plates containing malt extract (150 g/L) and agar (15 g/L). For long-term storage, preserve in 25% glycerol at -80°C [4].
  • Pre-culture Development: Inoculate single colony into 50 mL YPD medium (20 g/L glucose, 10 g/L yeast extract, 20 g/L peptone) in 250 mL baffled flask. Incubate at 28°C with shaking at 200 rpm for 24 hours [4].
  • Production Culture: Transfer pre-culture to fermentation medium (40 g/L lactose, 15 g/L peptone, 0.6 g/L FeSO₄·7H₂O) to achieve starting OD600 of 0.5. Incubate at 28°C with shaking at 200 rpm for 24 hours [4].
  • Biotransformation Initiation: Add 5 g/L (+)-valencene substrate directly to production culture. For improved substrate dispersion, sonicate this compound in small volume of Tween 80 before addition. Continue incubation at 28°C with 200 rpm shaking [4].
  • Process Monitoring: Monitor cell growth (OD600), substrate consumption, and product formation over 36-72 hours. Withdraw samples periodically for GC-MS or HPLC analysis [4].
  • Product Extraction: Harvest cells by centrifugation at 8000 × g for 10 minutes. Extract nootkatone from supernatant using equal volume of ethyl acetate. Repeat extraction twice, combine organic phases, and evaporate under reduced pressure [4].
  • Analytical Quantification: Analyze extracts using GC-MS with DB-5MS column (30 m × 0.25 mm, 0.25 μm). Employ temperature program: 60°C for 1 min, ramp to 240°C at 10°C/min, hold 5 min. Use mass detection in EI mode at 70 eV. Identify nootkatone by comparison with authentic standard (retention time ~15.2 min) [4].
Analytical Methods for Process Monitoring

HPLC Analysis Conditions:

  • Column: Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 μm) or equivalent reversed-phase column
  • Mobile Phase: (A) Water with 0.05% acetic acid, (B) Methanol (HPLC grade)
  • Gradient Program: 60% B to 95% B over 20 minutes, hold 5 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210 nm
  • Injection Volume: 10 μL
  • Column Temperature: 40°C [3]

GC-MS Analysis Conditions:

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 μm film thickness)
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • Temperature Program: 60°C (1 min hold), ramp to 240°C at 10°C/min, final hold 5 min
  • Injection Temperature: 250°C, split ratio 10:1
  • Detection: Mass spectrometer, EI mode 70 eV, scan range 35-350 m/z [4]

Table 2: Kinetic Parameters for this compound to Nootkatone Biotransformation

Parameter Value Conditions Notes
Time to 40% Conversion 1-1.5 hours OBR with P450BM3, 6 mM this compound With optimized mass transfer [3]
This compound Concentration 6 mmol/L Standard reaction conditions Higher concentrations may inhibit [3]
Enzyme Concentration 1.5 μmol/L P450BM3 in OBR Linear increase with higher concentrations [3]
Mass Transfer Coefficient 6× higher than bubble column OBR vs. conventional reactors Due to uniform bubble size and higher gas hold-up [3]
Toxicity Threshold >100 mg/L S. cerevisiae products Concentration where yield decreases significantly [7]
Nootkatone Epoxide Byproduct ~5% of products Standard conditions Varies with enzyme specificity [3]

Pathway Engineering and Enzyme Mechanisms

The biotransformation of this compound to nootkatone follows a defined oxidative pathway with specific enzyme requirements. Understanding these mechanistic details enables targeted engineering approaches for enhanced conversion efficiency.

G This compound This compound V• Enzyme Complex V• Enzyme Complex This compound->V• Enzyme Complex Enzyme binding (KV) Nootkatone Nootkatone Nootkatone Epoxide Nootkatone Epoxide Nootkatone->Nootkatone Epoxide Over-oxidation (k5, k6) α-Nootkatol• Complex α-Nootkatol• Complex V• Enzyme Complex->α-Nootkatol• Complex C2-hydroxylation (k1) β-Nootkatol• Complex β-Nootkatol• Complex V• Enzyme Complex->β-Nootkatol• Complex C2-hydroxylation (k2) α-Nootkatol α-Nootkatol α-Nootkatol• Complex->α-Nootkatol Product release (KA) β-Nootkatol β-Nootkatol β-Nootkatol• Complex->β-Nootkatol Product release (KB) Nootkatone• Complex Nootkatone• Complex α-Nootkatol->Nootkatone• Complex Secondary oxidation (k3) β-Nootkatol->Nootkatone Spontaneous oxidation (non-enzymatic) Nootkatone• Complex->Nootkatone Product release (KN)

Diagram 1: Enzymatic Pathway for this compound to Nootkatone Biotransformation. The pathway illustrates key intermediates and potential byproducts in the conversion process.

The biotransformation mechanism involves sequential oxidation steps beginning with the formation of an enzyme-valencene complex [3]. Cytochrome P450 enzymes (particularly CYP450 gene2911 in Y. lipolytica) catalyze the initial regio-selective hydroxylation at the C2 position of this compound, producing either α- or β-nootkatol isomers [6]. These intermediates then undergo further oxidation, with aldehyde dehydrogenases (ALDH gene0658) playing a crucial role in the conversion of nootkatol to nootkatone [6]. The reaction network can be modeled using Langmuir-Hinshelwood kinetics, with the forward reaction rates (k₁, k₂) for nootkatol formation typically exceeding reverse reaction rates (k₋₁, k₋₂), allowing the system to be treated as largely irreversible under optimal conditions [3].

Recent proteomic studies of Y. lipolytica during this compound biotransformation have identified 778 differentially expressed proteins (385 up-regulated, 393 down-regulated), providing insights into the cellular response to terpenoid transformation [9]. The analysis revealed that proteins involved in amino acid metabolism and fatty acid degradation were significantly down-regulated, while carbohydrate metabolism and energy metabolism proteins were up-regulated, indicating redirecting of cellular resources toward the biotransformation process [9]. Additionally, transporter proteins showed significant up-regulation, suggesting active cellular export mechanisms for both substrate uptake and product efflux [9].

Technical Challenges and Optimization Strategies

Despite considerable progress, several technical challenges remain in achieving industrially viable nootkatone production through this compound biotransformation.

  • Substrate and Product Toxicity: Both this compound and nootkatone exhibit significant toxicity to microbial cells at concentrations exceeding 100 mg/L, limiting achievable titers in whole-cell biotransformation systems [7]. This toxicity manifests as inhibition of key CYP450 enzymes and disruption of cellular membranes, ultimately reducing cell viability and catalytic efficiency. Development of in situ product removal (ISPR) techniques, including two-phase systems with organic solvents or adsorption resins, can mitigate these inhibitory effects. Alternatively, continuous fermentation processes with controlled feeding strategies can maintain substrate concentrations below inhibitory thresholds while enabling higher overall productivity [7] [5].

  • Mass Transfer Limitations: The high hydrophobicity of this compound creates significant mass transfer barriers in aqueous biotransformation systems, limiting substrate accessibility to enzymatic catalysts [3]. Employing oscillatory baffled reactors (OBRs) can enhance mass transfer efficiency, with demonstrated volumetric mass transfer coefficients 75% higher than conventional stirred-tank reactors [3]. The OBR design generates uniform shear conditions and controlled mixing intensity, creating smaller bubble sizes and increased gas hold-up for improved oxygen transfer, which is particularly crucial for P450 enzymes with their inherent oxygen requirements. Additional strategies include emulsion-based systems using food-grade surfactants or cyclodextrin complexation to improve substrate solubility and bioavailability [3].

  • Enzyme Stability and Cofactor Regeneration: P450 enzymes often suffer from limited operational stability under process conditions and require expensive NADPH cofactors for catalytic function [3] [5]. Implementation of glucose dehydrogenase (GDH)-based cofactor regeneration systems can efficiently maintain NADP+ reduction, significantly improving process economics [3]. Protein engineering approaches such as directed evolution and rational design have successfully enhanced P450 stability and activity, with specific mutations in substrate recognition sites yielding notable improvements in catalytic efficiency [5]. Alternatively, enzyme immobilization techniques can improve catalyst reusability and stability, while whole-cell systems inherently provide natural cofactor regeneration mechanisms [3] [7].

Conclusion and Future Perspectives

Biotransformation of this compound to nootkatone represents a promising sustainable alternative to traditional extraction and chemical synthesis methods. Recent advances in enzyme engineering, bioreactor design, and metabolic pathway optimization have substantially improved process efficiency, bringing commercial viability within reach. The implementation of oscillatory baffled reactor technology has demonstrated remarkable improvements in mass transfer characteristics, while proteomic analyses of transformation mechanisms have identified key enzymatic players, enabling targeted genetic modifications [3] [9].

Future development should focus on integrating advanced engineering strategies with systems biology approaches to address persistent challenges in substrate toxicity, product inhibition, and volumetric productivity. Promising directions include dynamic pathway regulation to balance precursor availability with transformation capacity, organelle engineering for substrate channeling, and hybrid chemo-enzymatic processes that leverage the strengths of both biological and chemical catalysis [1] [8]. As synthetic biology tools continue to advance, particularly for non-conventional yeast like Y. lipolytica, the implementation of these sophisticated engineering strategies will accelerate, ultimately enabling economically competitive bioprocesses for high-value terpenoids like nootkatone.

References

Metabolic Engineering Strategies to Reduce Squalene Competition

Author: Smolecule Technical Support Team. Date: February 2026

The core of the problem lies at the metabolic branch point where the shared precursor, Farnesyl Pyrophosphate (FPP), is diverted either to your target product, valencene, or to the competing sterol pathway, starting with squalene [1] [2]. The following table summarizes the primary genetic targets and approaches to solve this.

Engineering Target Approach Rationale & Expected Outcome Key Citations
Squalene Synthase (ERG9) Promoter Replacement/Weakening Reduces transcription of the ERG9 gene, lowering enzyme levels and flux toward squalene without lethal knockout. [1] [3]
Transcription Factor ROX1 Gene Knockout Deletes a transcriptional activator of ERG9, indirectly down-regulating the squalene pathway. [1]
Upstream MVA Pathway Overexpress tHMGR, ERG12, ERG19, IDI1 Increases flux toward the universal terpenoid precursors IPP/DMAPP and FPP, boosting supply for this compound synthase. [1] [3]
This compound Synthesis Efficiency Fusion Protein (e.g., ERG20-VS) Links FPP synthase (ERG20) with this compound synthase (VS) via a peptide linker, channeling FPP directly to this compound (Metabolic Channeling). [3]

The diagram below visualizes how these strategies rewire the yeast metabolic network to favor this compound production.

f cluster_mva Mevalonate (MVA) Pathway AcetylCoA AcetylCoA FPP FPP AcetylCoA->FPP Multiple Steps ERG9 ERG9 (Squalene Synthase) FPP->ERG9 VS This compound Synthase FPP->VS Squalene Squalene This compound This compound ERG9->Squalene VS->this compound P_ERG9 Weakened Promoter P_ERG9->ERG9 KO_ROX1 ROX1 Knockout KO_ROX1->ERG9 Fusion ERG20-VS Fusion Protein Fusion->VS Upstream Upstream MVA Overexpression Upstream->FPP

Frequently Asked Questions & Troubleshooting

Q1: I have down-regulated ERG9, but my this compound titers are still low. What could be the issue? This is a common problem. The solution often lies in a multi-pronged approach:

  • Check the upstream supply: Down-regulating ERG9 makes FPP more available, but if the upstream MVA pathway is weak, the total FPP pool will be small. Overexpress key MVA pathway genes like a truncated HMG1 (tHMG1), ERG12, and IDI1 to push flux toward FPP [1] [3].
  • Verify enzyme efficiency: Ensure your this compound synthase is codon-optimized for your host. Consider using a fusion protein strategy. For example, fusing FPP synthase (ERG20) directly to this compound synthase with a flexible linker can channel FPP directly to this compound production, effectively "stealing" it from the native ERG9 enzyme [3].
  • Confirm genetic modifications: Use PCR and sequencing to verify that your ERG9 promoter replacement or ROX1 knockout was successful.

Q2: Are there any other metabolic bottlenecks after reducing squalene competition? Yes, you may encounter new limitations:

  • Cofactor Availability: The MVA pathway and P450 enzymes (if oxidizing this compound to nootkatone) are energetically costly. Ensure adequate cellular supplies of ATP and reducing equivalents (NADPH) [1].
  • Product Toxicity & Storage: High levels of terpenes can be toxic to the host. Use an in-situ extraction system like adding 10% n-dodecane to your fermentation medium to capture the hydrophobic this compound as it is produced, reducing feedback inhibition and cellular toxicity [3] [4].
  • Culture Conditions: Optimize your fermentation parameters. Some studies find that a lower induction temperature (e.g., 25°C) can benefit the functional expression of terpene synthases and increase final titers [1].

Detailed Experimental Protocols

Here are detailed methodologies for implementing two of the key strategies discussed.

Protocol 1: Down-regulating ERG9 via Promoter Replacement in Yeast

This protocol uses CRISPR-Cas9 to replace the native, strong promoter of ERG9 with a weaker one, thereby reducing squalene synthase expression [1] [3].

  • Design gRNA: Design a single-guide RNA (sgRNA) sequence targeting the genomic region immediately upstream of the ERG9 start codon. Tools like Benchling can be used for this.
  • Create Repair Template: Synthesize a double-stranded DNA repair template containing your chosen weak promoter (e.g., a truncated ERG9 promoter). This template must have homology arms (typically 300-500 bp) identical to the sequences flanking the target site in the genome.
  • Co-transformation: Co-transform the following into a yeast strain harboring a Cas9 expression plasmid:
    • The plasmid expressing the sgRNA.
    • The linear repair template.
  • Selection & Screening: Plate cells on appropriate selective media. Screen colonies for successful promoter replacement using colony PCR and confirm by DNA sequencing.
  • Validation: Measure squalene and this compound levels in the engineered strain versus the control via GC-MS or HPLC to confirm the redirection of flux [1].
Protocol 2: Constructing a Fusion Protein to Channel FPP

This protocol describes the creation of a fusion between FPP synthase (ERG20) and this compound synthase (VS) to enhance catalytic efficiency [3].

  • Select a Linker: Choose a flexible peptide linker, such as (GGGGS)(_n), where n is typically 2-4. This linker allows the two domains to interact effectively.
  • Gene Synthesis & Cloning: Codon-optimize the fusion gene sequence (ERG20-linker-VS) for your host organism (S. cerevisiae or K. phaffii). Synthesize the gene fragment.
  • Vector Assembly: Clone the synthesized fusion gene into an appropriate expression vector under a strong, constitutive or inducible promoter (e.g., GAP or GAL1).
  • Strain Transformation: Introduce the constructed plasmid into your production host.
  • Evaluation: Ferment the engineered strain and compare this compound production to a control strain co-expressing the two unfused enzymes.

References

Metabolic Engineering Strategies for FPP Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing the supply of Farnesyl Pyrophosphate (FPP) is central to boosting valencene yields. The table below summarizes successful strategies employed in recent studies using different microbial hosts.

Host Organism Engineering Strategy for FPP Enhancement Key Genetic Modifications Resulting this compound Titer Citation

| Rhodobacter sphaeroides | Heterologous MEV pathway integration; Decoupling growth & production | Transposon-mediated genomic integration of MEV pathway; Use of quorum-sensing promoter Pcer | 120.53 ± 10.34 mg/L (from glucose); 100.51 ± 14.15 mg/L (from cornstalk hydrolysate) | [1] | | Saccharomyces cerevisiae | CRISPR/Cas9-mediated downregulation of competitive pathways; Overexpression of upstream MVA genes | Down-regulation of erg9, rox1, bts1, yjl064w, ypl062w; Overexpression of MVA pathway genes | 539.3 mg/L (in a 3L bioreactor) | [2] |

Troubleshooting Common Experimental Issues

Here are some specific, experimentally-validated solutions to common problems in this compound production:

  • Problem: Low FPP Flux

    • Solution 1: Amplify the Precursor Pathway. In S. cerevisiae, overexpressing all the genes in the FPP upstream MVA pathway in the yeast genome successfully enhanced the flux toward FPP [2].
    • Solution 2: Introduce a Heterologous Pathway. In R. sphaeroides, which has a native MEP pathway, integrating a heterologous mevalonate (MEV) pathway via transposon-mediated genomic integration significantly increased this compound production [1].
    • Solution 3: Dynamic Regulation. Use inducible or quorum-sensing promoters to decouple cell growth from production. Using the Pcer promoter in R. sphaeroides to delay this compound synthesis until after the growth phase improved the titer by over two-fold [1].
  • Problem: Toxicity or Competition from Intermediate Metabolites

    • Solution: Downregulate Competitive Pathways. FPP is a precursor for sterols and other isoprenoids. Using a recyclable CRISPR/Cas9 system in S. cerevisiae to down-regulate the squalene synthase gene (erg9) and other inhibiting factors like rox1 redirected flux toward this compound [2].
  • Problem: Low Product Yield Despite High FPP

    • Solution: Optimize the this compound Synthase Expression. The choice of expression cassette for this compound synthase (VS) significantly impacts yield. In one study, screening different promoters and terminators identified PHXT7-VS-TTPI1 as the most effective cassette for production in S. cerevisiae [2].

Experimental Protocols for Key Procedures

Protocol: Transposon-Mediated Genomic Integration of the MEV Pathway in *R. sphaeroides* [1]

  • Vector Construction: Clone the heterologous mevalonate operon into an appropriate transposon delivery vector (e.g., pRL27).
  • Conjugation: Transfer the constructed plasmid into R. sphaeroides via di-parental conjugation using E. coli S17-1 as the donor strain.
  • Selection and Screening: Plate the conjugation mixture on Sistrom’s mineral medium (MedA) with the appropriate antibiotics. Select for colonies that have undergone successful transposition.
  • Validation: Confirm genomic integration by diagnostic PCR and sequence the insertion sites to ensure correct integration of the MEV pathway genes.

Protocol: Recyclable CRISPR/Cas9 System for Multiple Gene Edits in *S. cerevisiae* [2]

  • System Construction: Construct a recyclable gRNA plasmid (e.g., P426-CL) featuring a Cre/loxP system and a marker gene (e.g., URA3).
  • Gene Editing: Transform the recyclable gRNA plasmid along with a Cas9 expression plasmid into the yeast to perform the first round of gene editing (e.g., erg9 knockdown).
  • Marker Recycling: Induce the expression of Cre recombinase by cultivating the edited strain in a galactose medium. This excises the plasmid's origin of replication, leading to plasmid loss and freeing up the selection marker.
  • Iterative Editing: Use the recycled selection marker for a subsequent round of transformation with a different gRNA plasmid to edit another gene (e.g., rox1). This process can be repeated for multiple genetic modifications.

Visualizing the FPP Enhancement Pathway for this compound Production

The diagram below summarizes the core metabolic strategies for optimizing FPP supply, integrating approaches from both S. cerevisiae and R. sphaeroides.

I hope this technical support guide provides a solid foundation for your research. The field is advancing rapidly, with new studies achieving titers exceeding 16 g/L in engineered yeasts [1].

  • For issues related to downstream purification of this compound or its derivative nootkatone, you can explore techniques like High-Speed Counter-Current Chromatography (HSCCC) [3].
  • If your work involves analyzing terpene profiles, HS-SPME/GC-MS is a widely used and effective method for detection and analysis [4].

References

improving valencene yield in shake flasks vs bioreactor

Author: Smolecule Technical Support Team. Date: February 2026

Valencene Production: Performance Comparison

The table below summarizes titers achieved in recent studies through systematic strain and process engineering, highlighting the significant yield improvement possible in bioreactors.

Host Organism Key Engineering Strategy Shake Flask Titer Bioreactor Titer Citation / Year
Saccharomyces cerevisiae Enhanced MVA pathway; Coupled growth & production phase 539 mg/L 16.6 g/L (Fed-batch, 15 L) [1] [2]
Rhodobacter sphaeroides Heterologous MEV pathway; Quorum-sensing promoter; Cornstalk hydrolysate feed 120.53 mg/L Information not specified [2] (2025)
Komagataella phaffii Fusion protein (FPP synthase + this compound synthase); Enhanced MVA pathway; Multi-copy integration 173.6 mg/L Information not specified [3] (2025)
Corynebacterium glutamicum Optimized trace elements (MgSO4) in CGXII medium Information not specified 0.41 g/L (Fed-batch, for trans-nerolidol) [4] (2025)

Detailed Experimental Protocols

Here are the specific methodologies used in the cited studies to achieve the reported yields.

Engineering S. cerevisiae for High-Titer Production

This protocol outlines the strategy to achieve 16.6 g/L of this compound in a 15 L bioreactor [1].

  • Step 1: Strain Selection and Engineering

    • Use S. cerevisiae strain JCR27 with a native enhanced Mevalonate (MVA) pathway to boost precursor supply (IPP/DMAPP) [1].
    • Introduce a codon-optimized this compound synthase gene (e.g., CnVS from Callitropsis nootkatensis) [1].
  • Step 2: Decouple Cell Growth and Production

    • Clone the this compound synthase gene under a strictly repressible GAL80 promoter (pGAL1/7/10) [1].
    • During the initial growth phase, use glucose as the carbon source to repress the pathway and prevent metabolic burden.
    • Induce production by adding galactose after a desired cell density is reached [1].
  • Step 3: Fed-Batch Fermentation Process

    • Bioreactor Setup: Conduct fermentation in a 15 L bioreactor with a working volume of 7.5 L [1].
    • Initial Phase: Start with an initial glucose concentration of 20 g/L for cell growth [1].
    • Fed-Batch Phase: Initiate a glucose feed (500 g/L) to maintain a concentration between 5-10 g/L, preventing catabolite repression and supporting prolonged production [1].
    • Induction: Add galactose to a final concentration of 20 g/L to induce this compound synthesis during the fed-batch phase [1].
    • Extraction: Use dodecane as an in-situ organic overlay (10% v/v) to capture and sequester this compound, reducing volatilization and cellular toxicity [1].
Systematic Engineering of R. sphaeroides in Shake Flasks

This protocol from a 2025 study describes a stepwise approach to increase this compound yield to 120.53 mg/L in shake flasks [2].

  • Step 1: Construct Base Production Strain

    • Use R. sphaeroides 2.4.1 as the parental strain [2].
    • Express a heterologous this compound synthase (CnVS). Knock out genes competing for NADPH (phaB, gdhA, ladH) to enhance precursor flux, boosting titer from ~5.8 mg/L to 34.21 mg/L [2].
  • Step 2: Decouple Growth and Production

    • Integrate the this compound synthesis pathway under the control of a quorum-sensing promoter (Pcer). This delays production until a high cell density is reached, increasing the titer to 80.75 mg/L [2].
  • Step 3: Enhance Precursor Supply

    • Use transposon-mediated genomic integration to introduce a heterologous mevalonate (MEV) pathway, strengthening the supply of the essential precursor FPP (farnesyl pyrophosphate). This step further increased the final titer to 120.53 mg/L [2].
  • Step 4: Utilize Alternative Feedstocks

    • Use alkali-pretreated cornstalk hydrolysate as a low-cost carbon source. Under an optimized carbon-to-nitrogen ratio, a titer of 100.51 mg/L was achieved, demonstrating the potential for sustainable production [2].

Visualizing Key Engineering Workflows

The diagrams below summarize the core logical workflows for the two main engineering approaches.

G A Start with S. cerevisiae JCR27 (Enhanced MVA Pathway) B Integrate this compound Synthase under pGAL Promoter A->B C Growth Phase: Glucose Feed → High Biomass B->C D Production Induction: Add Galactose C->D E Fed-Batch Fermentation: Controlled Glucose Feed D->E F In-situ Product Removal: Dodecane Overlay E->F G High-Titer this compound (16.6 g/L) F->G H Start with R. sphaeroides 2.4.1 I Express CnVS & Knockout phaB/gdhA/ladH H->I J Use Quorum-Sensing Promoter (Pcer) I->J K Integrate Heterologous MEV Pathway J->K L Use Agricultural Waste (Cornstalk Hydrolysate) K->L M Improved this compound Titer (120.53 mg/L in Flasks) L->M

Frequently Asked Questions (FAQs)

Q1: Why is my this compound titer in a bioreactor much lower than in my shake flasks, even with the same strain? This often points to suboptimal process control. In a bioreactor, parameters like dissolved oxygen (DO), pH, and feeding strategy must be tightly regulated. Poor mixing or oxygen limitation can severely hinder cell metabolism and product formation. Re-evaluate your DO control strategy and ensure the nutrient feed rate is optimized to avoid either starvation or inhibitory byproduct accumulation [1].

Q2: What is the most effective way to increase the supply of FPP, the key precursor for this compound? The two most common and effective strategies are:

  • Enhance the Native Pathway: Overexpress key enzymes in the host's native MVA or MEP pathway, such as tHMG1, ERG20 (FPP synthase), or IDI1 [3].
  • Introduce a Heterologous Pathway: Integrate a complete, strong heterologous mevalonate (MEV) pathway into the host's genome to create a high-flax "turbo" channel for FPP synthesis [2].

Q3: My this compound yield drops significantly after a certain point in fermentation. What could be the cause? This is typically caused by product loss or inhibition. This compound is volatile and can be toxic to cells at high concentrations. Implementing an in-situ product removal (ISPR) method is crucial. Adding a non-toxic organic overlay like dodecane (10% v/v) to your culture can continuously extract this compound from the aqueous phase, improving measured titer by reducing volatilization and cellular toxicity [1].

Q4: Are there cheaper alternatives to using pure glucose for this compound production? Yes, using lignocellulosic hydrolysates is a viable and sustainable alternative. Engineered strains of R. sphaeroides and other robust hosts can efficiently utilize sugars derived from alkali-pretreated cornstalk hydrolysate to produce this compound, significantly reducing feedstock costs [2].

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Titer in Bioreactor Dissolved oxygen (DO) limitation; Inefficient feeding strategy; No product removal Improve aeration/agitation; Implement controlled fed-batch with glucose; Add dodecane overlay for ISPR [1].
Low Yield Across All Scales Weak precursor (FPP) supply; High metabolic burden; Inefficient synthase Enhance MVA/MEP pathway; Use genomic integration over plasmids; Screen different this compound synthases (e.g., CnVS) [2] [3].
Inconsistent Yields Between Batches Unoptimized medium; Uncontrolled growth-production coupling; Inconsistent induction Optimize trace elements (e.g., MgSO4) [4]; Use inducible promoters (pGAL, Pcer) to decouple phases [2] [1].

References

overcoming valencene cytotoxicity in engineered strains

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Cytotoxicity & Engineering Solutions

Valencene and its oxidized products can disrupt microbial cells through several mechanisms. The table below outlines the main cytotoxicity issues and proven engineering strategies to address them.

Cytotoxicity Issue Underlying Cause Proposed Engineering Solution Key References / Examples
Membrane Disruption Hydrophobic terpenes accumulate in and disrupt cell membranes [1]. Use two-phase fermentations with organic solvents (e.g., diisononyl phthalate, isopropyl myristate) or solid polymers to extract product in situ [2]. Limonene production in E. coli [2]
Inhibition of Metabolic Activity Intermediate toxicity and metabolic burden from heterologous pathways reduce cellular energy [3] [1]. Dynamic pathway regulation: Use stress-responsive promoters to delay terpene production until high cell density is achieved [1]. Coupling cell growth and pathway induction in S. cerevisiae [3]
Metabolic Flux Imbalance High flux to target sesquiterpene depletes central metabolites (e.g., acetyl-CoA, sterols), hindering growth [1] [4]. Down-regulate competing pathways: Weaken the promoter of ERG9 (squalene synthase) to reduce flux toward sterols [1] [4]. Engineered S. cerevisiae for this compound/nootkatone [1]
Oxidative Stress Generation of Reactive Oxygen Species (ROS) during biotransformation or from metabolic imbalances [3]. Proteomic screening (e.g., TMT-based LC-MS/MS) to identify and engineer around stress-response proteins [3]. Proteomic analysis of Y. lipolytica during biotransformation [3]

Experimental Protocols for Mitigation & Analysis

Here are detailed methodologies for implementing key solutions and analyzing their effectiveness.

Protocol 1: Implementing a Two-Phase In Situ Extraction System

This method is effective for mitigating membrane disruption caused by hydrophobic terpenes.

  • Strain and Culture: Use your engineered production strain. Grow in an appropriate medium in a shake flask or bioreactor.
  • Solvent Selection: Choose a biocompatible, water-immiscible solvent with high affinity for the target terpene. Common examples include diisononyl phthalate (DINP) or isopropyl myristate. Ensure the solvent is sterilized (e.g., by autoclaving or filter sterilization) [2].
  • Addition Protocol: Add the organic solvent to the fermentation broth at a typical volume ratio of 10-20% (v/v) after the cell growth phase but before or at the very onset of terpene production.
  • Fermentation: Continue fermentation as usual. The product will partition into the organic phase, reducing its concentration in the aqueous phase and alleviating cytotoxicity.
  • Product Recovery: At the end of fermentation, separate the organic phase from the aqueous broth using a separation funnel or centrifugation. Recover the product from the organic solvent through distillation or other methods.

Protocol 2: Dynamic Regulation Using a Two-Stage Process

This strategy decouples growth from production to manage metabolic burden.

  • Strain Engineering: Construct a production strain where the this compound synthase gene is under the control of a tightly regulated, inducible promoter (e.g., the GAL1 promoter in yeast).
  • Stage 1 - Cell Growth: In a bioreactor, cultivate the strain in a growth medium containing a repressing carbon source (e.g., glucose for the GAL1 promoter). Optimize conditions to achieve high cell density.
  • Stage 2 - Pathway Induction: Once the culture reaches the stationary phase or a high optical density, induce the this compound pathway. For the GAL1 promoter, this is done by adding galactose. Simultaneously, provide a resting cell medium or a production medium that supports continued metabolism but limits further growth [3].
  • Analysis: Monitor cell density and this compound titer over time. A successful process will show a rapid increase in product concentration post-induction without a corresponding increase in cell growth.

Protocol 3: Proteomic Analysis for Cytotoxicity Screening (Based on TMT LC-MS/MS)

This advanced method helps identify the specific proteins and pathways affected by this compound production.

  • Sample Preparation:
    • Culture two sets of cells: a control (non-producing strain or uninduced) and experimental (this compound-producing).
    • Harvest cells at a critical time point (e.g., 36 hours post-induction) by centrifugation.
    • Lyse the cell pellets and extract total protein. Determine protein concentration.
  • TMT Labeling and LC-MS/MS:
    • Digest the proteins with trypsin.
    • Label the resulting peptides from different samples with different Tandem Mass Tag (TMT) reagents.
    • Pool the labeled peptides and analyze them using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [3].
  • Data Analysis:
    • Identify and quantify proteins from the mass spectrometry data using bioinformatics software.
    • Perform statistical analysis to find Differentially Expressed Proteins (DEPs) between control and experimental groups.
    • Conduct KEGG pathway and Gene Ontology (GO) enrichment analyses on the DEPs to identify which biological processes are most affected (e.g., amino acid metabolism, fatty acid degradation, oxidative stress response) [3].

Troubleshooting FAQs and Workflow

Frequently Asked Questions

  • Q: My engineered E. coli strain shows poor growth after inducing the this compound pathway. What is the first thing I should check?

    • A: First, verify that you are using a strong, inducible promoter to control pathway expression. Consider implementing a two-stage fermentation to separate growth from production. Check if adding a small percentage of a biocompatible organic solvent (like DINP) improves growth, which would strongly indicate product toxicity.
  • Q: In my yeast strain, how can I increase the metabolic flux towards this compound without killing the cells?

    • A: A key strategy is to downregulate competing pathways. Use a weak promoter (e.g., a truncated version of the native ERG9 promoter) to reduce the activity of squalene synthase, which directs the universal FPP precursor toward sterols instead of this compound [1]. Additionally, overexpress a truncated, deregulated form of HMGR (tHMGR) to enhance flux through the mevalonate pathway [1].
  • Q: What if my product, nootkatone, is more toxic than this compound?

    • A: This is a common challenge, as the P450 enzymes involved in oxidation can generate reactive intermediates. A promising approach is to use whole-cell biotransformation. First, produce this compound in one batch, then use resting cells of a specialized oxidizing strain (e.g., Yarrowia lipolytica) in a separate bioreactor to convert this compound to nootkatone. This protects the production host from the toxic effects of the final product [3] [1].

For a systematic diagnosis, you can follow the logical workflow below.

G Start Start: Suspected Cytotoxicity Q1 Does poor growth correlate with product accumulation? Start->Q1 Q2 Does adding an organic extraction phase improve cell growth? Q1->Q2 Yes Q4 Is growth inhibited despite low product titer? Q1->Q4 No Q3 Is there evidence of oxidative stress? Q2->Q3 No S1 Implement two-phase fermentation system Q2->S1 Yes A2 Problem likely metabolic burden or resource depletion. Q3->A2 No S3 Investigate antioxidant overexpression or P450 engineering Q3->S3 Yes S2 Engineer dynamic regulation or use inducible promoters Q4->S2 Yes S4 Downregulate competing pathways (e.g., ERG9) Q4->S4 No A1 Problem confirmed. Focus on product toxicity. S1->A1 S2->A2 S3->A1 S4->A2

References

Why Downregulate ERG9 for Valencene Production?

Author: Smolecule Technical Support Team. Date: February 2026

In the mevalonate (MVA) pathway of Saccharomyces cerevisiae, farnesyl diphosphate (FPP) is a central precursor. The enzyme squalene synthase, encoded by the ERG9 gene, competes for this FPP, channeling it toward sterol (ergosterol) biosynthesis and away from the production of desired sesquiterpenes like valencene [1] [2].

Therefore, downregulating or knocking out ERG9 is a key metabolic engineering strategy to reduce this competitive drain and increase the intracellular FPP pool available for this compound synthase (VS) to convert into this compound [2] [3].

Experimental Protocols for ERG9 Modulation

Here are detailed methodologies for the primary approaches to control ERG9 expression.

Method 1: Promoter Replacement

This strategy involves replacing the native promoter of ERG9 with a regulated or weaker promoter to fine-tune its expression.

  • Principle: Use a promoter that is repressed under specific conditions or one that is inherently weaker than the native promoter to reduce squalene synthase levels.
  • Key Promoters Used:
    • Methionine-repressible (MET3) promoter: Gene expression is suppressed when methionine is present in the medium [4].
    • Ergosterol-responsive promoters (e.g., P[ERG1], P[ERG11]): These are native yeast promoters that are dynamically downregulated when intracellular ergosterol levels are sufficient, creating a feedback loop that naturally limits flux toward sterols when they are in excess [5].
  • Detailed Protocol (CRISPR/Cas9-mediated Promoter Replacement):
    • gRNA Design: Design a guide RNA (gRNA) sequence that targets the genomic region immediately upstream of the ERG9 start codon.
    • Donor DNA Construction: Synthesize a donor DNA cassette containing your chosen replacement promoter (e.g., P[ERG1], P[MET3]). This cassette should be flanked by homology arms (approximately 40-60 bp) that are identical to the sequences just upstream and downstream of the ERG9 native promoter.
    • Transformation: Co-transform the following into your this compound-producing S. cerevisiae strain:
      • A plasmid expressing Cas9 and the specific gRNA.
      • The linear donor DNA cassette.
    • Selection and Verification: Select transformations on appropriate antibiotic plates. Verify successful promoter replacement by colony PCR and sequencing of the modified genomic locus [5].
Method 2: Direct Gene Knockout or Knockdown

This approach aims to completely disrupt the ERG9 gene or significantly reduce its expression.

  • Principle: Use the CRISPR/Cas9 system to create double-strand breaks in the ERG9 coding sequence, leading to gene disruption via non-homologous end joining (NHEJ).
  • Detailed Protocol (Using a Recyclable CRISPR/Cas9 System):
    • Recyclable Plasmid System: Construct a gRNA expression plasmid (e.g., based on p426) that incorporates a Cre/loxP system. This allows for the excision and loss of the plasmid after editing, enabling the reuse of the selection marker for multiple genetic modifications [2].
    • gRNA Design: Design gRNAs that target essential exons of the ERG9 gene.
    • Strain Transformation: Transform the recyclable gRNA plasmid along with a Cas9 expression plasmid into your host strain.
    • Plasmid Recycling: After confirming the ERG9 knockout via sequencing, induce the expression of Cre recombinase (e.g., by growing in galactose medium) to excise the gRNA plasmid. This leaves the strain marker-free and ready for the next round of engineering [2].
  • Important Consideration: As ERG9 is essential for ergosterol biosynthesis and yeast growth, complete knockout may require the addition of ergosterol to the culture medium if the strain is cultured aerobically [2].

Quantitative Data on this compound Yield Improvement

The following table summarizes the performance of different ERG9 engineering strategies as reported in the literature.

Engineering Strategy Host Strain This compound Titer Achieved Fold Improvement (vs. Control) Citation
CRISPR knockout of *ERG9* S. cerevisiae BJ5464 539.3 mg/L (in bioreactor) ~160-fold [2]
Promoter replacement (using P[ERG1]) S. cerevisiae (for amorpha-4,11-diene) N/A (for this compound) 5-fold (for the model terpene) [5]
Promoter deletion & multi-copy integration Komagataella phaffii 173.6 mg/L (in shake flask) 82-fold [6]

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding ERG9 downregulation.

Problem: The engineered strain shows poor growth or viability.

  • Potential Cause: Excessive downregulation of ERG9 can severely deplete ergosterol, which is essential for membrane integrity and cell growth [5].
  • Solutions:
    • Fine-tune repression: If using a repressible promoter like P[MET3], titrate the concentration of the repressor (e.g., methionine) to find a balance between this compound yield and growth [4].
    • Use dynamic promoters: Switch to ergosterol-responsive promoters (e.g., P[ERG1]). These allow for basal ERG9 expression when ergosterol is low, preventing severe growth defects while still redirecting flux when precursor pools are high [5].
    • Supplement with ergosterol: For complete knockouts, supplement the fermentation medium with ergosterol (5-20 mg/L) and use Tween 80 as a solubilizer. Note that this requires cultivation under aerobic conditions [2].

Problem: this compound yield is still low despite ERG9 downregulation.

  • Potential Cause 1: Insufficient supply of the precursor FPP. Downstream engineering is futile if upstream flux is limited.
    • Solution: Overexpress key enzymes in the upstream MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), to enhance the carbon flux toward FPP [3] [6].
  • Potential Cause 2: Inefficient conversion of FPP to this compound.
    • Solution: Optimize the expression of this compound synthase (VS). This can be done by testing different promoters, using multiple genomic copies of the VS gene, or creating a fusion protein between FPP synthase (ERG20) and VS to channel the precursor directly [3] [6].

Problem: Genetic instability or reversion of the engineered strain.

  • Potential Cause: Selective pressure can favor mutations that restore ERG9 function, especially if the downregulation imposes a significant growth burden.
    • Solution: Ensure the genetic modification is stable by integrating changes into the genome rather than relying on plasmids. Always sequence the modified locus in the production strain to confirm the stability of the edit before starting fermentation [2].

Experimental Workflow Diagram

The diagram below summarizes the key decision points in a metabolic engineering project aimed at improving this compound production by modulating ERG9.

Start Start: Baseline this compound Producer Decision1 Choose ERG9 Modulation Strategy Start->Decision1 Opt1 Fine-Tuning Control Decision1->Opt1 Opt2 Maximal FPP Diversion Decision1->Opt2 SubOpt1 Promoter Replacement Opt1->SubOpt1 SubOpt2 CRISPR Knockout Opt2->SubOpt2 Consider1 Consider: Use inducible (P_MET3) or feedback-regulated (P_ERG1) promoters SubOpt1->Consider1 Consider2 Consider: Requires ergosterol supplementation in aerobic conditions SubOpt2->Consider2 Evaluation Evaluate: this compound Titer & Growth Consider1->Evaluation Consider2->Evaluation Upstream Upstream Flux Insufficient? → Overexpress tHMG1, ERG20 Evaluation->Upstream No Downstream Conversion Inefficient? → Optimize this compound Synthase Evaluation->Downstream No Upstream->Evaluation Re-evaluate Downstream->Evaluation Re-evaluate

References

Troubleshooting Guide: Enhancing Valencene Yield in Cyanobacteria

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common challenges and the engineering strategies reported in recent studies to address them.

Challenge Proposed Solution Key Genetic Targets / Methods Reported Outcome
Low Precursor Supply Enhance flux towards Farnesyl Pyrophosphate (FPP), the direct valencene precursor [1]. Knock out competing pathways (e.g., squalene synthase (sqs) and squalene hopene cyclase (shc)) [1] [2]. Increased carbon flux toward FPP and this compound production [1].
Competition with Native Metabolism Divert carbon from essential, high-flux pathways like carotenoid synthesis [1]. Use CRISPRi to downregulate, not knockout, key genes (e.g., crtE, the first committed step in carotenoid synthesis) [1] [2]. Balanced essential pigment production with improved this compound yield [1].
Inefficient Catalytic Conversion Improve the spatial proximity of enzymes to channel the substrate [1]. Create operon constructs or fusion proteins (e.g., fusing FPP synthase (ispA) with this compound synthase (CnVS)) [1] [3] [2]. Increased efficiency of FPP conversion to this compound [1].
Low Metabolic Flux Through MEP Pathway Overexpress rate-limiting enzymes in the native MEP pathway [4]. Systematic overexpression of MEP pathway genes (e.g., DXS, IspD, IspF) to enhance precursor supply (IPP/DMAPP) [4]. Identified native targets to increase terpene production; strategy applicable to this compound [4].
Low Overall Productivity vs. Heterotrophs Optimize the cultivation process to overcome physiological limitations [4]. Implement high-density cultivation in controlled photobioreactors to alleviate light and CO2 limitations [4]. Aims to bridge the productivity gap with heterotrophic microbes by maximizing biomass [4].

Experimental Workflow for Strain Engineering

The following diagram outlines a generalized engineering workflow you can adapt, integrating the strategies mentioned above.

G Start Start: Wild-type Synechocystis Step1 Step 1: Delete Competing Pathways Start->Step1 Step2 Step 2: Introduce this compound Synthase (CnVS) Step1->Step2 Step3 Step 3: Downregulate Carotenoid Pathway (CRISPRi) Step2->Step3 Step4 Step 4: Create Enzyme Fusion/Operon Step3->Step4 Step5 Step 5: Cultivate & Measure this compound Step4->Step5 Evaluation Evaluate this compound Yield Step5->Evaluation

Key Experimental Notes:

  • Strain & Cultivation: The foundational studies use Synechocystis sp. PCC 6803 cultivated in BG-11 medium at 30°C with continuous illumination and CO2 enrichment [1].
  • Product Capture: Due to this compound's volatility, cultures are often overlaid with an organic solvent like dodecane (10-20% v/v) to capture the product in situ and simplify downstream processing [1].
  • Quantification: this compound titer is typically reported as mg per gram Dry Cell Weight (DCW). To determine DCW, a known culture volume is pelleted, washed, and dried to a constant weight [1].

Researcher FAQs

Q1: Why use cyanobacteria instead of established hosts like E. coli or yeast for this compound production? Cyanobacteria are photoautotrophic, using sunlight and CO₂ as their primary energy and carbon sources [1] [5]. This offers a more sustainable production model that does not compete with agricultural land or food-based sugar feedstocks [1]. They also possess a native MEP pathway for terpenoid precursors, providing a naturally high flux [4].

Q2: What is the highest this compound yield reported in cyanobacteria? As of 2021, a multi-strategy approach in Synechocystis sp. PCC 6803—combining gene deletions, CRISPRi, and fusion proteins—achieved a yield of 19 mg of this compound per gram of Dry Cell Weight (DCW) [1] [2]. Note that titers in other microbial hosts (like yeast) can reach grams per liter in optimized fermentations [3] [6].

Q3: What are the most critical genetic modifications to start with? A core strategy involves:

  • Knock out shc and sqs: This is a common first step to eliminate major competing pathways for the FPP precursor [1] [2].
  • Heterologously express a high-activity this compound synthase (e.g., CnVS): This introduces the capability to produce this compound [1] [3].
  • Employ an inducible promoter system: This allows you to decouple cell growth from product formation, which is crucial if the product or pathway enzymes are toxic to the host [4].

References

optimizing carbon-to-nitrogen ratio valencene fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of C/N Ratio in Valencene Fermentation

What is the function of the Carbon-to-Nitrogen (C/N) ratio in microbial fermentation? The C/N ratio is a critical parameter that balances metabolic processes. Carbon (e.g., from glucose) primarily supplies energy and serves as the backbone for building molecules, while nitrogen (e.g., from urea or yeast extract) is essential for synthesizing proteins and nucleic acids for microbial growth [1]. An optimal ratio ensures that microbes have sufficient energy to perform their metabolic functions while also having the necessary building blocks to grow and produce the target compound efficiently.

Why is optimizing the C/N ratio particularly important for this compound production? this compound is a sesquiterpene, a type of secondary metabolite. Its biosynthesis often occurs when microbial growth slows down, typically under conditions of nutrient limitation [2]. A high C/N ratio (indicating nitrogen limitation) can help shift the microbial metabolism from growth to production, thereby channeling more carbon precursors, like acetyl-CoA and farnesyl pyrophosphate (FPP), into the this compound pathway instead of into biomass [3] [2].

Key Experimental Data on C/N Ratio & this compound Production

The following table summarizes findings from recent studies on this compound and similar microbial fermentations, highlighting the impact of C/N ratio optimization.

Host Microorganism Carbon & Nitrogen Sources Optimal C/N Ratio / Condition Reported this compound Titer Key Engineering Strategy
Rhodobacter sphaeroides [3] Cornstalk hydrolysate (glucose, xylose, etc.) Optimized (specific ratio not stated) 100.51 ± 14.15 mg/L (from agricultural waste) Systematic metabolic engineering to enhance FPP supply [3].
Saccharomyces cerevisiae [4] Standard laboratory media Not explicitly optimized for C/N 539.3 mg/L (in a bioreactor) Metabolic engineering to upregulate MVA pathway and downregulate competitive FPP consumption [4].
Starmerella bombicola (for Sophorolipid production) [2] Glucose (C) and Urea (N) 181.7 : 1 (mass ratio) -- Statistical design of experiments (DoE) to maximize lactonic sophorolipid yield [2].

The table shows that while a very high C/N ratio (181.7:1) was optimal for sophorolipid production, a simple "one-ratio-fits-all" approach does not work for this compound. The optimal value is highly dependent on the host organism, the specific carbon and nitrogen sources used, and the overall metabolic configuration of the engineered strain [3] [2] [4].

Troubleshooting Common Fermentation Problems

Here are some common issues related to nutrient balance and their potential solutions.

Problem: Low this compound Yield Despite High Cell Growth

  • Possible Cause: The C/N ratio may be too low, causing the metabolism to prioritize biomass production over this compound synthesis [1] [2].
  • Corrective Action:
    • Verify Growth Phase: Confirm that this compound production is induced or peaks during the stationary phase.
    • Adjust Feed: Gradually decrease the nitrogen source in the medium or feeding strategy while monitoring carbon consumption and product formation.
    • Decouple Phases: Implement a two-stage fermentation strategy. Use a nutrient-rich medium for rapid growth, then shift to a production medium with a higher C/N ratio to trigger this compound synthesis [3].

Problem: Stuck or Sluggish Fermentation

  • Possible Cause: An excessively high C/N ratio can lead to nitrogen starvation, halting protein synthesis and overall metabolism. Accumulation of inhibitory substances like volatile fatty acids is also possible [1].
  • Corrective Action:
    • Check Nutrients: Analyze the medium to ensure a minimum nitrogen concentration is present.
    • Supplement Cautiously: Add a small, controlled amount of a readily available nitrogen source (e.g., yeast extract or ammonium sulfate) to restart metabolism.
    • Monitor Inhibitors: Check for the accumulation of organic acids and adjust the pH if necessary.

Problem: Inconsistent Production Between Batches

  • Possible Cause: Uncontrolled variation in the composition of complex feedstocks, such as agricultural hydrolysates, which leads to fluctuating C/N ratios [3].
  • Corrective Action:
    • Characterize Feedstock: Pre-analyze the carbon and nitrogen content of each batch of complex raw materials.
    • Standardize Medium: Use the analytical data to formulate the medium by blending feedstocks or supplementing with pure glucose or nitrogen sources to achieve a consistent and target C/N ratio for every batch.

Experimental Protocol: Optimizing C/N Ratio Using DoE

Here is a methodology for systematically optimizing the C/N ratio, adapted from successful approaches in the literature [3] [2].

1. Define Factors and Ranges:

  • Factors: Identify your carbon source (e.g., glucose) and nitrogen source (e.g., urea, ammonium sulfate).
  • Ranges: Based on literature and preliminary experiments, define a realistic range for each (e.g., glucose from 20 g/L to 80 g/L; urea from 0.2 g/L to 2.0 g/L).

2. Statistical Design of Experiments (DoE):

  • Recommended Design: Use a Box-Behnken Design (BBD) or Central Composite Design (CCD). These designs are efficient for fitting a quadratic model and identifying optimal conditions with a reduced number of experimental runs compared to one-factor-at-a-time approaches [2].
  • Setup: The statistical software will generate a set of experimental runs with different combinations of carbon and nitrogen concentrations.

3. Fermentation and Analysis:

  • Cultivation: Perform shake-flask or bioreactor fermentations according to the DoE matrix.
  • Monitoring: Track cell density (OD600), substrate consumption (e.g., glucose), and product formation.
  • Analytics: Quantify this compound titer using GC-MS or HPLC.

4. Data Analysis and Optimization:

  • Model Fitting: Input your experimental data (e.g., final this compound titer) into the statistical software to build a predictive response surface model.
  • Identify Optimum: The model will help you visualize the relationship between carbon, nitrogen, and this compound yield, and predict the C/N ratio that maximizes production [2].

This compound Biosynthesis Pathway

The diagram below illustrates the primary metabolic pathway for this compound production in a microbial host, highlighting the key precursors and the role of the C/N ratio.

valencene_pathway Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway PYR & G3P PYR & G3P MEP Pathway MEP Pathway PYR & G3P->MEP Pathway IPP & DMAPP IPP & DMAPP MVA Pathway->IPP & DMAPP MEP Pathway->IPP & DMAPP FPP FPP IPP & DMAPP->FPP  FPP Synthase This compound This compound FPP->this compound  this compound Synthase (VS) Sterols (e.g., Ergosterol) Sterols (e.g., Ergosterol) FPP->Sterols (e.g., Ergosterol) Competitive Pathway Squalene Squalene FPP->Squalene Competitive Pathway Carbon Source (C) Carbon Source (C) Carbon Source (C)->Acetyl-CoA  Glycolysis Carbon Source (C)->PYR & G3P Nitrogen Source (N) Nitrogen Source (N) Microbial Growth\n(Protein & DNA) Microbial Growth (Protein & DNA) Nitrogen Source (N)->Microbial Growth\n(Protein & DNA)   C/N Ratio C/N Ratio C/N Ratio->Microbial Growth\n(Protein & DNA)  Low Ratio Promotes Carbon Flux to FPP Carbon Flux to FPP C/N Ratio->Carbon Flux to FPP  High Ratio Promotes Carbon Flux to FPP->FPP

Pathway Notes:

  • Precursors: The central precursors Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) are produced via either the Mevalonate (MVA) pathway (common in yeast) or the Methylerythritol phosphate (MEP) pathway (common in bacteria like R. sphaeroides) [3] [5] [6].
  • Key Branch Point: Farnesyl pyrophosphate (FPP) is the direct precursor to this compound but is also a substrate for competitive pathways producing sterols and squalene [4]. A high C/N ratio helps direct the carbon flux away from growth-related pathways and toward this compound.
  • Engineering Targets: Common strategies to enhance this compound yield include overexpressing the this compound synthase (VS) gene and key enzymes in the MVA/MEP pathway, while down-regulating genes in competitive pathways (e.g., erg9 for squalene synthesis) [3] [4].

References

Engineering Strategies for Enhanced Valencene Production

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the most effective metabolic engineering strategies reported in recent literature for boosting valencene yields.

Strategy Key Actions Host Organism Outcome
Enzyme & Fusion Protein Engineering [1] [2] Fuse this compound Synthase (VS) with Farnesyl Pyrophosphate Synthase (FPPS); Test different peptide linkers (e.g., GSDGG). Komagataella phaffii Increased this compound titer from 2.1 mg/L to 8.2 mg/L in one study [2].
Pathway Optimization [1] [2] Integrate/overexpress heterologous Mevalonate (MVA) pathway genes (e.g., tHMG1, ERG12, ERG19); Down-regulate competing pathways (e.g., ERG9). R. sphaeroides, K. phaffii This compound titer improved by 27% in K. phaffii; Reached 120.53 mg/L in R. sphaeroides [1] [2].
Promoter & Expression Engineering [1] Use quorum-sensing promoters (e.g., Pcer) to decouple growth and production phases. R. sphaeroides This compound titer increased from 34.21 mg/L to 80.75 mg/L [1].
Media & Process Optimization [3] Refine trace metal composition in growth media (e.g., optimizing MgSO₄). Corynebacterium glutamicum This compound production increased by 72% [3].
Gene Dosage Optimization [2] Increase the genomic copy number of the key FPPS-VS fusion gene. K. phaffii Final this compound titer reached 173.6 mg/L in shake flasks, an 82-fold total increase [2].

Detailed Experimental Protocols

Protocol 1: Protein Fusion to Enhance Substrate Channeling

This protocol is based on the method used in K. phaffii to create a fusion enzyme [2].

  • Vector and Gene Cloning: Clone the genes for FPPS (e.g., ERG20) and VS (e.g., CaVAL from Callitropsis nootkatensis) into an expression vector. Separate them by a sequence encoding a flexible peptide linker (e.g., (GGA)₄GS or GSGSDGG).
  • Strain Transformation: Integrate the fusion gene expression cassette into the genome of your microbial host (e.g., using CRISPR/Cas9 in K. phaffii).
  • Screening and Validation: Screen transformants and validate protein expression via SDS-PAGE. Measure this compound production compared to a co-expression control to confirm the benefit of fusion.
Protocol 2: Enhancing Precursor Supply via the Mevalonate Pathway

This strategy involves boosting the flux to FPP, the substrate for VS [1] [2].

  • Gene Selection: Select key MVA pathway genes for overexpression: a truncated HMG-CoA reductase (tHMG1), mevalonate kinase (ERG12), mevalonate pyrophosphate decarboxylase (ERG19), and isopentenyl diphosphate isomerase (IDI1).
  • Pathway Integration: Assemble and integrate these genes into the host genome under strong, constitutive promoters.
  • Down-regulate Competition: Weaken the promoter or delete the gene for squalene synthase (ERG9), which diverts FPP toward sterols [2].
  • Fermentation and Analysis: Cultivate the engineered strain and analyze this compound titer using GC-MS.

The following diagram illustrates the logical workflow for systematically engineering a microbial host for enhanced this compound production, integrating the strategies described above.

G Start Start: Baseline Strain (Expresses this compound Synthase) Step1 1. Enzyme Fusion Fuse VS with FPPS using a flexible linker Start->Step1 Step2 2. Pathway Engineering Overexpress MVA pathway genes (e.g., tHMG1, ERG12, ERG19, IDI1) Step1->Step2 Step3 3. Competing Pathway Knock-down Weaken promoter of ERG9 (squalene synthase) Step2->Step3 Step4 4. Fermentation & Media Opt. Use quorum-sensing promoters; Optimize trace metals (e.g., MgSO4) Step3->Step4 Result Outcome: High-Valencene Production Strain Step4->Result

Frequently Asked Questions (FAQs)

  • Q: I've engineered my yeast strain to express VS, but the titer remains low. What are the first things I should check?

    • A: First, verify that your key precursor, FPP, is sufficiently available. The most common bottleneck is competition for FPP by the native sterol synthesis pathway. Consider down-regulating ERG9 (squalene synthase) [2]. Second, ensure efficient catalysis by testing a fusion protein strategy where VS is directly linked to FPPS to channel FPP directly to the synthase [2].
  • Q: My VS expression is high, but I detect significant amounts of byproducts. What could be the cause?

    • A: This is a known challenge with terpene synthases, which can often produce multiple products from a single substrate [4]. Focus on protein engineering of the VS itself. Use site-directed mutagenesis or directed evolution to create enzyme variants with improved specificity for this compound over other sesquiterpenes.
  • Q: How can I improve this compound production without extensive genetic engineering?

    • A: Process and media optimization can yield significant improvements. Try using a quorum-sensing promoter to separate production from the growth phase [1]. Furthermore, systematically optimizing the trace metal composition of your growth medium (e.g., using Design of Experiments, DoE) has been shown to increase this compound production by over 70% in some bacterial hosts [3].
  • Q: What is the best method to accurately quantify this compound production in my culture?

    • A: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method [1] [2]. For shake flask cultures, include an organic overlay (e.g., 10% n-dodecane) to capture the volatile this compound from the headspace and prevent its loss or feedback inhibition. Extract the organic solvent layer directly for GC-MS analysis [3].

References

addressing valencene volatility in bioreactors

Author: Smolecule Technical Support Team. Date: February 2026

Mitigation Strategy: In Situ Product Removal

The most cited and practical method to counteract valencene volatility and toxicity in bioreactors is In Situ Product Removal (ISPR) using a two-phase liquid system.

  • Core Principle: A water-immiscible organic solvent is added directly to the fermentation broth. As the microorganism produces this compound, the compound partitions into the organic phase. This keeps the aqueous concentration low, reducing toxic effects on the cells and preventing the loss of the product due to evaporation or degradation [1].
  • Recommended Solvent: Research in Saccharomyces cerevisiae has successfully used n-dodecane for this purpose [1].
  • Typical Protocol:
    • Add n-dodecane to the fermentation medium at 10% (v/v) [1].
    • The bioreactor runs as usual, with the organic phase capturing the this compound.
    • After fermentation, the n-dodecane phase is separated from the aqueous broth.
    • This compound is then recovered from the n-dodecane through downstream processing, such as distillation.

The table below summarizes the experimental context of this finding:

Aspect Details
Host Organism Saccharomyces cerevisiae (Baker's yeast) [1]
Production Titer Achieved 217.95 mg/L of (+)-valencene [1]
This compound Synthase CnVS from Callitropsis nootkatensis [1]
Key Engineering Strategies Expression of a fused CnVS-FPP synthase protein; overexpression of a truncated HMG-CoA reductase (tHMG1); down-regulation of the squalene synthase (ERG9) [1]

Supporting Strategy: Metabolic Pathway Engineering

While not a direct volatility control, enhancing the microbial host's production capacity is a crucial supporting strategy. A higher production rate can help maintain a concentration gradient that favors transfer into the extraction phase.

Recent work in a different bacterium, Rhodobacter sphaeroides, demonstrates a systematic approach to boosting this compound yield, which would synergize well with an ISPR system. The following diagram outlines the key engineering steps taken in this study:

G Start R. sphaeroides Parental Strain Step1 1. Heterologous Pathway Express CnVS Knockout phaB/gdhA/ladH Start->Step1 Step2 2. Process Control Use quorum-sensing promoter Pcer Step1->Step2 Step3 3. Enhance Precursor Supply Integrate heterologous mevalonate pathway Step2->Step3 Step4 4. Switch Feedstock Use cornstalk hydrolysate Step3->Step4 Result Final Titer 120.53 mg/L from glucose 100.51 mg/L from cornstalk Step4->Result

This metabolic engineering workflow, based on [2], enhances this compound production, which is complementary to volatility control strategies.

Search Summary and Suggested Next Steps

The available search results primarily provided validated strategies at the shake-flask scale. To directly translate this into a bioreactor troubleshooting guide, the following actions are recommended:

  • Scale-Up Parameter Search: Look specifically for research papers that mention "bioreactor," "fermenter," or "scale-up" in the context of this compound or similar sesquiterpenes (like farnesene). This will yield parameters for aeration, agitation, and in-situ extraction efficiency in large-scale systems.
  • Alternative ISPR Techniques: Investigate other ISPR methods suitable for bioreactors, such as pervaporation or adsorption on resins, which might offer advantages over a liquid-liquid extraction system at scale.
  • Patents and Industrial Literature: Explore patent databases and technical documents from companies known for producing this compound via fermentation (e.g., BASF/Isobionics, Evolva) for potentially disclosed industrial-scale processes.

References

valencene vs nootkatone aroma properties

Author: Smolecule Technical Support Team. Date: February 2026

Aroma Properties at a Glance

Property Valencene Nootkatone
Primary Odor Description Sweet, fresh citrus, woody, orange, balsamic [1] [2] Powerful grapefruit peel, zesty citrus, woody, vetiver, earthy [3] [4]
Sensory Role Aroma ingredient; marker for orange oil quality [1] [2] Principal aroma compound of grapefruit; high-impact flavor [3] [5] [4]
Odor Threshold Information not available in search results Very high intensity; ~800 ppb in water, ~30 ppm in air (for (+)-nootkatone) [3] [5] [4]
Taste/Flavor Fruity, woody flavor [5] Grapefruit-like at 0.1-0.3 ppm; perceptible bitterness above 50 ppm [4]
Substantivity (Tenacity) Information not available in search results Exceptional for a citrus material; >48 hours [4]
Chemical Relationship Precursor to nootkatone [2] [6] [7] Oxidation product of this compound [2] [7] [5]

Experimental Data and Production Protocols

The distinct aromas of these compounds are directly linked to their chemical structures and the methods used to produce or isolate them.

  • Chemical Conversion: The industrial production of nootkatone often involves the chemical oxidation of this compound. This process has been achieved using oxidants like tert-butyl hydroperoxide in combination with metal catalysts such as Co(OAc)₂, Cu(OAc)₂, or V(OAc)₂ [1]. However, these methods often require heavy metal chemocatalysts, which can be toxic and environmentally harmful [1].

  • Microbial Biotransformation: To meet the demand for "natural" flavor compounds, significant research focuses on biocatalytic methods. This involves using microorganisms like fungi (e.g., Aspergillus and Mucor species) or engineered yeast (Saccharomyces cerevisiae) to convert this compound into nootkatone [1] [5]. A key challenge is the low catalytic efficiency of many natural cytochrome P450 enzymes in performing this oxidation [6] [8].

  • Detailed Experimental Workflow: The diagram below illustrates a typical experimental workflow for microbial nootkatone production, as described in recent research [1] [6].

Host Engineered Yeast (S. cerevisiae) This compound (+)-Valencene Host->this compound Engineered Host Nootkatol β-Nootkatol (Intermediate) This compound->Nootkatol P450 Enzyme (e.g., HPO, CYP71AV8) Nootkatone (+)-Nootkatone (Final Product) Nootkatol->Nootkatone Oxidation (e.g., ADH1)

Key Optimization Strategies in Metabolic Engineering:

  • Enhancing Precursor Supply: The mevalonate (MVA) pathway in yeast is engineered to increase the flux towards farnesyl pyrophosphate (FPP), the universal sesquiterpene precursor. This involves overexpressing a truncated version of HMG-CoA reductase (tHMGR) and down-regulating competing pathways like squalene synthesis (e.g., by modifying the ERG9 promoter) [1].
  • Enzyme Selection & Engineering: Identifying efficient cytochrome P450 enzymes (e.g., premnaspirodiene oxygenase from Hyoscyamus muticus) and their corresponding redox partners (e.g., cytochrome P450 reductase from Arabidopsis thaliana) is critical [1]. Enzyme engineering through mutagenesis is often employed to improve activity and regioselectivity [8].
  • Process Optimization: Studies show that using galactose as an induced carbon source and lowering the cultivation temperature to 25°C can enhance target compound accumulation [1]. Switching from inducible to constitutive promoters for P450 expression has also dramatically increased yields [1].

Summary for Researchers

  • This compound serves as a pleasant but less potent aromatic and a crucial biochemical precursor.
  • Nootkatone is the high-value target molecule, responsible for the characteristic grapefruit aroma. Its very low odor threshold and high potency make it a key component in flavors and fragrances.
  • The transition from this compound to nootkatone involves a structural oxidation, which dramatically alters the molecule's interaction with olfactory receptors, leading to its intense aroma.
  • Current research is heavily focused on overcoming the bottlenecks in the biocatalytic oxidation of this compound to nootkatone using engineered microbial systems, as this provides a sustainable route to a "natural" product.

References

comparison of valencene production in bacteria yeast microalgae

Author: Smolecule Technical Support Team. Date: February 2026

Valencene Production Tiers by Microbial Host

Host Organism Specific Strain Engineering Strategy Substrate Reported Titer Citation
Yeast Saccharomyces cerevisiae Enhanced MVA pathway; enzyme engineering; process optimization Glucose 16.6 g/L (Fed-batch bioreactor) [1]
Yeast Yarrowia lipolytica Protein engineering to improve MVA pathway and this compound synthase activity Glucose 813 mg/L (Shake flask) [2]
Yeast Komagataella phaffii Fusion enzyme of FPP synthase and this compound synthase; enhanced MVA pathway Glucose 173.6 mg/L (Shake flask) [2]
Yeast Saccharomyces cerevisiae Optimized Haloarchaea-type MVA pathway in peroxisomes Glucose 110.6 mg/L (Shake flask) [2]
Bacteria Rhodobacter sphaeroides Heterologous MVA pathway; knockout of competing genes; quorum-sensing promoter Glucose & Cornstalk hydrolysate 120.53 mg/L (Glucose); 100.51 mg/L (Cornstalk) [2]
Bacteria Corynebacterium glutamicum Refined trace element composition in growth medium Not Specified 72% increase vs. standard medium (Specific titer not given) [3]
Cyanobacteria (Microalgae) Synechocystis sp. PCC 6803 Fusion protein of FPP synthase and this compound synthase CO₂ 19 mg/g (cell dry weight) [2]

Key Experimental Protocols

The high this compound production levels are achieved through systematic metabolic engineering and process optimization.

  • Engineering Strategy in Saccharomyces cerevisiae (Highest Titer): The top-producing S. cerevisiae strain was engineered by coupling cell growth with pathway induction [1]. A key step was using a synthetic galactose-inducible promoter system to tightly control the expression of this compound synthase. This approach avoids the burden of constitutive protein expression during the growth phase, leading to high productivity during the production phase [1].
  • Engineering Strategy in Rhodobacter sphaeroides (Using Agricultural Waste): The engineering of R. sphaeroides was done stepwise [2]:
    • Initial Production: Heterologous expression of this compound synthase from Callitropsis nootkatensis (CnVS) enabled de novo production from glucose.
    • Enhancing Precursor Supply: Competing pathways that consume NADPH or produce byproducts (genes phaB, gdhA, ladH) were knocked out.
    • Decoupling Growth and Production: A quorum-sensing promoter (Pcer) was used to delay this compound production until after the active growth phase, reducing metabolic burden.
    • Boosting FPP Supply: A heterologous mevalonate (MVA) pathway was integrated into the genome to enhance the supply of the key precursor, farnesyl pyrophosphate (FPP).
    • Substrate Switch: The optimized strain was successfully cultivated in alkali-pretreated cornstalk hydrolysate to produce this compound from agricultural waste [2].

The following diagram illustrates the core metabolic pathways engineered in these microorganisms to produce this compound.

valencene_biosynthesis cluster_legend Acetyl_CoA Acetyl-CoA MVA_Pathway MVA Pathway (Classical) Acetyl_CoA->MVA_Pathway IPP_DMAPP IPP / DMAPP (C5) MVA_Pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) (C15) IPP_DMAPP->FPP G3P_PYR G3P + Pyruvate MEP_Pathway MEP Pathway G3P_PYR->MEP_Pathway MEP_Pathway->IPP_DMAPP This compound This compound FPP->this compound Catalyzes Nootkatone Nootkatone This compound->Nootkatone Converts to CnVS This compound Synthase (e.g., CnVS) CnVS->FPP Oxidation Oxidation (Chemical/Biological) Oxidation->this compound In1 In1 In2 In2

Research Recommendations

For researchers selecting a host organism, consider these points:

  • For Maximum Titer: The current evidence strongly supports yeast platforms, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, as the most efficient hosts for high-level this compound production [2] [1]. Their native mevalonate pathway provides a strong foundation for engineering.
  • For Sustainable Processes: If your research priority is sustainability and the use of non-food feedstocks, bacterial hosts like *Rhodobacter sphaeroides* are highly promising. Their ability to utilize complex substrates like agricultural waste hydrolysates offers a significant advantage [2].
  • For Novel Platforms: While production levels are currently low, cyanobacteria represent a frontier for direct carbon capture, producing this compound from CO₂. This platform may be of interest for foundational research on photosynthetic biorefineries [2].

References

valencene anti-inflammatory activity compared to other terpenes

Author: Smolecule Technical Support Team. Date: February 2026

Anti-inflammatory Profile of Valencene

The table below summarizes the key experimental findings from a 2022 study on the anti-inflammatory activity of this compound in vivo.

Experimental Model Treatment Groups Key Findings & Effects Suggested Mechanisms
Paw Edema (induced by carrageenan, dextran, histamine, arachidonic acid) [1] Mice (n=6/group); VLN (10, 100, or 300 mg/kg, p.o.); Negative control (saline); Positive controls (indomethacin or promethazine) [1] Significantly inhibited paw edema formation across all doses [1] Interaction with COX-2 enzyme and H1 receptor (supported by in silico molecular docking) [1]
Pleurisy & Peritonitis (induced by carrageenan) [1] Same as above [1] Reduced albumin extravasation, leukocyte recruitment, MPO, IL-1β, and TNF-α in lavages [1] Reduction of pro-inflammatory cytokines and neutrophil infiltration [1]
Chronic Inflammation (cotton pellet granuloma) [1] Same as above [1] Reduction in granuloma weight and total protein concentration [1] Inhibition of proliferative phase of inflammation [1]

Comparison with Other Terpenes

Terpenes as a class show broad anti-inflammatory potential, but their specific molecular targets and mechanisms can vary. The table below compares this compound with other well-studied terpenes.

Terpene Classification Reported Anti-inflammatory Mechanisms & Effects
This compound [1] Sesquiterpene Inhibits TNF-α, IL-1β; interacts with COX-2 and H1 receptor.
D-Limonene [2] Monoterpene Reduces TNF-α, IL-1, IL-6; blocks IκB phosphorylation, inhibiting NF-κB translocation.
α-Pinene [2] Monoterpene Decreases expression of MAPK pathway kinases (e.g., JNK, p38).
Myrcene [2] Monoterpene Reduces expression of MAPK pathway kinases in human chondrocytes.
Borneol [2] Monoterpenoid Reduces expression of TNF-α, IL-1, and IL-6 in Raw 264.7 macrophages.
Linalool [2] Monoterpenoid Reduces expression of TNF-α, IL-1, and IL-6.
Andrographolide [3] Diterpenoid Clinically used; inhibits TNFα-induced ICAM-1 and iNOS expression.
Triptolide (TPT) [3] Diterpenoid Potently inhibits NF-κB, suppresses TNF-α & IL-6 production (IC₅₀ < 30 nM).

Detailed Experimental Protocols

To evaluate the credibility of the data, here are the methodologies from the key this compound study and a common in vitro approach for assessing anti-inflammatory activity.

In Vivo Protocol for this compound (from [1])

The following workflow details the primary in vivo experiments conducted to validate this compound's anti-inflammatory activity.

G Start Animal Model Setup (Swiss mice, n=6/group) T1 Treatment Administration (Oral gavage of this compound: 10, 100, 300 mg/kg) Control groups: Saline, Indomethacin, Promethazine Start->T1 T2 Acute Inflammation Models T1->T2 T3 Chronic Inflammation Model T1->T3 M1 Paw Edema Induction (Agents: Carrageenan, Dextran, Histamine, Arachidonic Acid) T2->M1 M2 Pleurisy & Peritonitis Induction (Agent: Carrageenan) T2->M2 M3 Cotton Pellet Granuloma Induction (Subcutaneous implantation) T3->M3 A1 Measurement: Edema Formation Inhibition M1->A1 A2 Analysis of Lavage Fluid: Albumin, Leukocyte count, MPO, IL-1β, TNF-α M2->A2 A3 Measurement: Granuloma Weight, Total Protein Concentration M3->A3 IS In Silico Analysis (Molecular Docking) Targets: COX-2, H1 Receptor A1->IS A2->IS A3->IS

Common In Vitro Anti-inflammatory Assay

While not specific to this compound, the following method is a standard protocol used to evaluate the anti-inflammatory potential of terpenes like those mentioned in [2] and [3].

G Start Cell Culture (Macrophage cell line e.g., RAW 264.7) P1 Pre-treatment (Incubation with terpene at various concentrations) Start->P1 P2 Inflammation Induction (Stimulation with LPS) P1->P2 P3 Sample Collection (Cell supernatant or lysate) P2->P3 A1 Cytokine Analysis (ELISA for TNF-α, IL-1β, IL-6) P3->A1 A2 Inflammatory Mediator Analysis (Griess assay for NO, Western Blot for iNOS, COX-2) P3->A2 A3 Pathway Analysis (Western Blot for NF-κB, IκB, MAPKs) P3->A3 End Data Interpretation A1->End A2->End A3->End

Mechanism of Action: Inflammatory Signaling Pathway

The diagram below synthesizes information from the search results to illustrate the key inflammatory pathways that terpenes like this compound modulate. It shows how external stressors trigger a cascade leading to the production of pro-inflammatory molecules, and the points where different terpenes are known to intervene.

G Stress Inflammatory Stimulus (LPS, Carrageenan, etc.) NFkB NF-κB Pathway Activation Stress->NFkB CytokineProd Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->CytokineProd EnzymeProd Expression of Inflammatory Enzymes (COX-2, iNOS) NFkB->EnzymeProd Inflammation Inflammatory Symptoms (Pain, Edema, Fever) CytokineProd->Inflammation Mediators Production of Mediators (PGE₂, NO) EnzymeProd->Mediators Mediators->Inflammation Limonene D-Limonene Inhibits IκB phosphorylation Limonene->NFkB  Inhibits Valencene1 This compound Reduces production Valencene1->CytokineProd  Inhibits Valencene2 This compound Interacts with enzyme Valencene2->EnzymeProd  Inhibits Borneol Borneol, Linalool Reduce production Borneol->CytokineProd  Inhibits Pinene α-Pinene, Myrcene Affect MAPK pathway Pinene->NFkB  Inhibits

Research Implications and Future Directions

The experimental data positions this compound as a promising sesquiterpene with demonstrable efficacy across multiple in vivo inflammation models. Its ability to inhibit both acute and chronic inflammation by targeting pivotal mediators like TNF-α, IL-1β, and COX-2 makes it a compelling candidate for further investigation [1].

  • Advantages and Context: A significant advantage highlighted in the this compound study is that the authors declared no competing financial interests [1]. Furthermore, this compound is an inexpensive raw material with a pleasant aroma, which could be beneficial for product development [4]. However, a common challenge for many terpenes, potentially including this compound, is low solubility and instability, which may require advanced delivery systems like nanoformulations for therapeutic application [2].
  • Comparative Efficacy: While this compound shows robust activity, other terpenes like the diterpenoid Triptolide (TPT) report remarkably low IC₅₀ values (below 30 nM) for cytokine suppression in vitro, indicating exceptionally high potency [3]. This suggests that the anti-inflammatory "strength" can vary significantly across different terpene classes and structures.
  • Future Research Needs: Direct, head-to-head comparative studies of this compound and other common anti-inflammatory terpenes (e.g., limonene, caryophyllene) under identical experimental conditions are needed. Future work should also focus on elucidating its bioavailability, toxicity profile, and potential synergistic effects (entourage effect) with other compounds [5].

References

Ames Test Methodology for Genotoxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

For your research, here is the standard methodology for the Ames test as per OECD Guideline 471, which you would apply to assess a compound like valencene [1].

Aspect Standard Protocol (OECD 471)
Purpose Detect gene mutations (point mutations, frameshifts) in bacterial cells [2] [1].
Test System At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102) and/or Escherichia coli (e.g., WP2 uvrA) [1].
Metabolic Activation Includes tests with and without a metabolic activation system (typically rodent liver S9 fraction) [1].
Key Readout Count of revertant colonies; a significant increase indicates mutagenicity [3].

Enhanced and Specialized Ames Test Protocols

Recent advancements have led to optimized protocols for increased sensitivity, which you might consider for a more robust assessment.

  • Enhanced Ames Test for Nitrosamines: This variant uses a 30-minute pre-incubation, incorporates both rat and hamster liver S9 fractions at higher concentrations (e.g., 30%), and employs a wider panel of tester strains for greater sensitivity in detecting specific mutagens like nitrosamines [4] [5] [6].
  • Ames MPF Assay: This is a liquid-based, miniaturized format that uses a colorimetric readout. Studies suggest it can have a lower lowest effect concentration (LEC) for some mutagens compared to the standard agar-based pre-incubation test, making it advantageous for screening complex mixtures or low-concentration impurities [3].

The following diagram illustrates the decision-making workflow for a genotoxicity assessment, incorporating the standard Ames test and potential follow-up actions as per regulatory guidelines [7] [8] [2].

Start Genotoxicity Assessment AmesTest Conduct Ames Test (Standard or Enhanced Protocol) Start->AmesTest Negative Negative Result AmesTest->Negative No mutation Positive Positive Result AmesTest->Positive Mutation detected Preclinical May Proceed to Further Preclinical Development Negative->Preclinical Investigate Investigate Artifacts/ Mechanism Positive->Investigate InVitroMammalian In Vitro Mammalian Cell Gene Mutation Assay (e.g., MLA, HPRT) Investigate->InVitroMammalian InVivo In Vivo Gene Mutation Assay (e.g., Pig-a, Transgenic Rodent) InVitroMammalian->InVivo If negative Stop1 Development May Halt or Proceed Only for Serious Conditions InVitroMammalian->Stop1 If positive WoE Compile Weight-of-Evidence (Regulatory Submission) InVivo->WoE If negative WoE->Preclinical

Guidance for Ames-Positive Results

According to a 2024 FDA draft guidance, an Ames-positive result does not automatically disqualify a compound. A structured follow-up strategy can be employed [7] [8]:

  • Mechanistic Understanding: Review the result to determine if it's linked to a non-human-relevant pathway (e.g., bacterial-specific metabolism or oxidative stress) [7].
  • Follow-up Assays: Conduct an in vitro mammalian cell gene mutation assay (e.g., Mouse Lymphoma Assay or HPRT test). If negative, proceed to an in vivo gene mutation assay (e.g., Pig-a assay or transgenic rodent models) [7] [8].
  • Weight-of-Evidence: Present a comprehensive argument to regulators. Even with negative follow-up tests, some risk remains, and approval is more likely for drugs targeting serious diseases with unmet medical needs [8].

References

comparative analysis MVA pathway vs MEP pathway for valencene

Author: Smolecule Technical Support Team. Date: February 2026

Core Biochemistry of Isoprenoid Pathways

Isoprenoids, including valencene, are built from two universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Nature employs two distinct pathways for IPP and DMAPP synthesis [1] [2].

The Mevalonate (MVA) Pathway is predominantly found in the cytosol of eukaryotes like animals and fungi, and in some bacteria and archaea [1] [2]. It converts three molecules of acetyl-CoA into IPP.

The Methylerythritol Phosphate (MEP) Pathway (also known as the non-mevalonate or DXP pathway) is utilized in most bacteria and the plastids of plants [1] [2]. It initiates from the condensation of pyruvate and glyceraldehyde 3-phosphate (G3P).

The diagram below illustrates the enzymatic steps of these two pathways.

pathways cluster_mva Cytosolic Mevalonate (MVA) Pathway cluster_altmva Alternative MVA Pathway (Found in some Archaea & Bacteria) cluster_mep Plastidial Methylerythritol Phosphate (MEP) Pathway AcetylCoA_MVA Acetyl-CoA AcAcCoA Acetoacetyl-CoA (C4) AcetylCoA_MVA->AcAcCoA AACT/ACCT HMGCoa HMG-CoA (C6) AcAcCoA->HMGCoa HMGS MVA Mevalonate (C6) HMGCoa->MVA HMGR MVAP Mevalonate-5-Phosphate MVA->MVAP MVK MVAPP Mevalonate-5-Diphosphate MVAP->MVAPP PMK IPP_MVA Isopentenyl Diphosphate (IPP, C5) MVAPP->IPP_MVA MVD DMAPP_MVA Dimethylallyl Diphosphate (DMAPP, C5) IPP_MVA->DMAPP_MVA IDI IPP_Sesqui IPP (C5) DMAPP_Sesqui DMAPP (C5) MVAP_Alt Mevalonate-5-Phosphate IP Isopentenyl Phosphate (IP) MVAP_Alt->IP MPD IPP_Alt Isopentenyl Diphosphate (IPP) IP->IPP_Alt IPK Pyr Pyruvate DXP DXP (C5) Pyr->DXP DXS G3P Glyceraldehyde 3-Phosphate G3P->DXP MEP MEP (C5) DXP->MEP DXR/IspC CDPME CDP-ME (C5) MEP->CDPME IspD CDPME2P CDP-MEP (C5) CDPME->CDPME2P IspE MECPP MEcPP (C5) CDPME2P->MECPP IspF HMBPP HMBPP (C5) MECPP->HMBPP IspG IPP_MEP Isopentenyl Diphosphate (IPP, C5) HMBPP->IPP_MEP IspH DMAPP_MEP Dimethylallyl Diphosphate (DMAPP, C5) HMBPP->DMAPP_MEP IspH GPP GPP (C10) DMAPP_Sesqui->GPP GPPS FPP Farnesyl Pyrophosphate (FPP, C15) GPP->FPP FPPS This compound This compound (C15) FPP->this compound This compound Synthase

Pathway Comparison for this compound Production

For engineering microbial cell factories, the choice between the MVA and MEP pathways involves critical trade-offs. The table below summarizes their key characteristics.

Feature Mevalonate (MVA) Pathway Methylerythritol Phosphate (MEP) Pathway
Natural Distribution Eukaryotes (cytosol), Archaea, some Bacteria [1] [2] Most Bacteria, plant plastids [1] [2]
Initial Substrates Acetyl-CoA (C2) [1] Pyruvate (C3) + G3P (C3) [1]
Key Enzymes AACT, HMGS, HMGR, MVK, PMK, MVD [1] [3] DXS, DXR, IspD, IspE, IspF, IspG, IspH [1]
Theoretical Carbon Yield (Glucose) Lower (25.2%) [2] Higher (30.2%) [2]
Oxygen Sensitivity Low (Classical eukaryotic pathway lacks Fe-S clusters) [2] High (Terminal enzymes IspG & IspH contain oxygen-sensitive Fe-S clusters) [2]
Regulatory Complexity Moderate High, with nuanced feedback and stress response (e.g., MEcDP signaling) [2]

| Precursor for Sesquiterpenes | Cytosolic FPP [4] | -- | Heterologous Host Example | Saccharomyces cerevisiae (Yeast) [4] | Escherichia coli (Bacteria) [4] | | Key Engineering Challenge | Native regulation and potential toxicity of intermediates [5] | Overcoming oxygen sensitivity and complex regulation for high flux [2] |

Metabolic Engineering Strategies

Striking the right balance between pathway yield, enzymatic efficiency, and host physiology is key. Here are core engineering strategies for both pathways.

Engineering the MVA Pathway
  • Gene Overexpression: The most common strategy involves introducing a heterologous MVA pathway into hosts like E. coli or strengthening the native pathway in yeast. This typically includes genes for AACT, HMGS, and a truncated HMGR (a key rate-limiting enzyme) [3].
  • Overcoming Regulation: Mevalonate kinase (MVK) is subject to feedback inhibition by downstream intermediates. Engineering feedback-insensitive mutants of this enzyme is a critical step to de-bottleneck the pathway [3].
  • Enhancing Cofactor Supply: The MVA pathway consumes a significant amount of ATP and NADPH. Augmenting the host's pentose phosphate pathway and overall energy metabolism can enhance flux.
Engineering the MEP Pathway
  • Amplifying the Flux Entry Point: The first enzyme, DXS, is often a major bottleneck. Overexpressing dxs is one of the most effective single interventions to increase MEP pathway flux.
  • Modulating Rate-Limiting Steps: The second enzyme, DXR, is a target for antibiotics like fosmidomycin, but its overexpression can also improve flux. Balancing the expression of the terminal Fe-S cluster enzymes (IspG and IspH) is crucial but challenging due to their oxygen sensitivity [2].
  • Precursor Pool Balancing: The MEP pathway draws from pyruvate and G3P. Engineering central carbon metabolism to ensure a sufficient and balanced supply of these two precursors is essential.
Downstream Pathway Engineering

Regardless of the chosen upstream route, optimizing the downstream steps to this compound is vital:

  • IPP Isomerase (IDI): Ensures a balanced supply of IPP and DMAPP.
  • FPP Synthase (FPPS):
  • This compound Synthase (VS): The final step. Screening for a high-activity, soluble this compound synthase variant is perhaps the most critical factor for high titers [4].

Key Experimental Protocols

To empirically compare the pathways, you can use the following foundational protocols.

Pathway Flux Analysis using Isotopic Labeling

This method determines the active pathway in a native organism or quantifies flux in an engineered strain [1].

  • Principle: Feed cells with ^13C-labeled glucose (e.g., [1-^13C]-Glucose). The MVA and MEP pathways incorporate the carbon atoms into IPP (and thus this compound) in distinct, predictable patterns.
  • Protocol:
    • Culture Growth: Grow the engineered strain in a minimal medium with the ^13C-labeled glucose as the sole carbon source.
    • Metabolite Extraction: Harvest cells during the this compound production phase and extract isoprenoids.
    • Analysis via GC-MS or LC-MS: Analyze purified this compound. The ^13C-labeling pattern in the this compound skeleton is determined by mass spectrometry.
    • Data Interpretation: The mass isotopomer distribution is compared to theoretical patterns from the MVA and MEP pathways to determine the contributing flux.
In Vitro Enzyme Assay for this compound Synthase

This characterizes the kinetic properties of the terminal enzyme [4].

  • Principle: A recombinant this compound synthase is incubated with its substrate, FPP. The reaction product, this compound, is extracted and quantified.
  • Protocol:
    • Enzyme Purification: Heterologously express and purify a tagged this compound synthase (e.g., His-tagged) from E. coli.
    • Reaction Setup: In a sealed vial, mix purified enzyme with assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂), and the substrate ^14C- or ^3H-labeled FPP. An overlay of organic solvent (e.g., n-hexane) can trap volatile this compound.
    • Incubation and Termination: Incubate at 30°C with shaking. Stop the reaction by vigorous vortexing, which partitions the this compound into the organic layer.
    • Product Quantification: Scintillation counting is used to measure the radioactivity in the organic layer, allowing for the calculation of enzyme velocity (e.g., nM this compound / min / mg enzyme).

Practical Considerations for Researchers

  • Start with E. coli and the MEP Pathway: For a new project, E. coli is often the preferred host due to its fast growth and well-developed tools. Its native MEP pathway offers a higher theoretical yield. A common strategy is to introduce a heterologous MVA pathway alongside the native MEP pathway to augment precursor supply [4].
  • Manage the MEP Pathway's Weakness: Be mindful that the Fe-S cluster enzymes IspG and IspH can be a bottleneck, especially under aerobic fermentation conditions. Strategies to mitigate this include using controlled microaerobic conditions or exploring enzyme variants with better oxygen tolerance [2].
  • Prioritize this compound Synthase Engineering: The efficiency and solubility of this compound synthase are often the biggest bottlenecks. Invest time in screening homologs from different plants and employing protein engineering to improve its activity and stability [4].

I hope this detailed comparison provides a solid foundation for your guide. The field of metabolic engineering is dynamic, and the optimal solution often involves a bespoke combination of these strategies.

References

valencene insect repellent properties vs commercial products

Author: Smolecule Technical Support Team. Date: February 2026

Valencene's Repellent Profile and Experimental Data

This compound is a sesquiterpene found in citrus fruits and is a constituent of vetiver oil. Its repellent activity has been documented in controlled laboratory settings.

  • Repellent Mechanism and Efficacy: A 2022 study investigated vetiver oil and its constituents, including this compound, against mosquitoes like Aedes aegypti and Culex quinquefasciatus. The research demonstrated that these compounds exhibit behavioral avoidance and act as spatial repellents, effectively preventing mosquitoes from entering treated areas [1]. This suggests a non-contact mode of action, which is a valuable characteristic for repellent formulations.

  • Experimental Protocol for Spatial Repellency: The evidence for this compound's repellent effect comes primarily from cage tests [2]. The standard methodology is outlined below:

G Start Study Preparation A Place treated object or device in cage Start->A B Introduce controlled number of mosquitoes A->B C Monitor and record insect behavior B->C D Count insects remaining at distance or incapacitated C->D E Compare results against untreated control D->E

Comparison with Commercial Repellent Actives

Direct comparative data for this compound is sparse. The table below positions this compound's known properties alongside common active ingredients in commercial products, based on information from market analyses and testing guidelines [3] [2] [4].

Active Ingredient Type Primary Repellent Action Key Experimental Evidence Reported Limitations / Challenges
This compound Natural Spatial repellency, Behavioral avoidance Laboratory cage tests (spatial repellency) [1] Limited complete protection time (CPT) data from skin-applied tests; stability in formulations.
DEET Synthetic Contact repellency, Vapor phase inhibition Extensive human-baited (CPT) & arm-in-cage tests [2] Can damage plastics, synthetic fabrics; skin irritation concerns [4].
Icaridin/Picaridin Synthetic Contact repellency, Blocking insect host-sensing Extensive human-baited (CPT) & arm-in-cage tests [2] Generally lower skin irritation compared to DEET [4].
Lemon Eucalyptus Oil/OLE Natural (PMD) Contact repellency Human-baited & arm-in-cage tests; WHO efficacy guidelines [2] [5] Protection time can be shorter than high-concentration DEET [4].
Citronella Oil Natural Spatial repellency Cage tests, Landing/biting rate assays [2] Short duration of action; high evaporation rate [4].

A significant research gap is the lack of Complete Protection Time (CPT) data for this compound from standardized human-baited tests or arm-in-cage tests, which are the benchmarks for registering skin-applied repellents [2] [5].

Additional Bioactivities and Research Context

Beyond repellency, this compound exhibits other pharmacological activities of interest to drug development:

  • Anti-Inflammatory and Antioxidant Properties: Recent in vitro and in vivo studies indicate this compound can protect cartilage and alleviate osteoarthritis progression by activating the NRF2/HO-1/NQO1 pathway to clear ROS and inhibiting the MAPK and NF-κB pathways to reduce inflammation [6]. This mechanism is relevant for conditions involving oxidative stress and inflammation.

  • Market and Regulatory Context: The insect repellent market is growing, with a notable driver being the increasing demand for organic and eco-friendly products [3] [4]. This trend favors the development of natural actives like this compound. However, all repellents, whether natural or synthetic, must undergo rigorous testing to meet regional regulatory standards (e.g., EPA, WHO) for safety and efficacy [2] [5] [4].

Key Research Gaps and Future Directions

For this compound to be considered a viable active for commercial repellents, several research steps are necessary:

  • Standardized Efficacy Testing: Conduct WHO-compliant human CPT studies to directly compare its efficacy duration against DEET, Icaridin, and PMD [5].
  • Formulation Optimization: Explore formulation technologies like micro-encapsulation to improve this compound's longevity and stability on skin or fabrics [3].
  • Synergistic Formulations: Investigate this compound's potential in combination with other natural or synthetic repellents to enhance efficacy and duration.

References

valencene production yield comparison across microbial hosts

Author: Smolecule Technical Support Team. Date: February 2026

Valencene Production Yields in Microbial Hosts

Microbial Host Maximum Reported Titer Cultivation Scale Key Engineering Strategies Carbon Source Citation
Saccharomyces cerevisiae (Yeast) 16.6 g/L [1] Fed-batch, 15 L bioreactor Combinatorial engineering: Enhanced MVA pathway, gene knockouts (e.g., erg9, rox1), overexpression of pathway genes, expression cassette optimization. Glucose [2] [3]
Yarrowia lipolytica (Yeast) 813 mg/L [1] Shake flask Protein engineering of this compound synthase and the native mevalonate pathway. Glucose [1]
Rhodobacter sphaeroides (Bacterium) 120.53 mg/L (from glucose); 100.51 mg/L (from cornstalk) [1] Shake flask Heterologous expression of this compound synthase, knockout of competing pathways (phaB/gdhA/ladH), use of quorum-sensing promoter, integration of mevalonate pathway. Glucose & Cornstalk hydrolysate [1]
Pseudomonas putida (Bacterium) ~10-fold increase (specific titer not stated) [4] Not specified Rapid iterative genome editing using a CRISPR/Cas9 system to engineer the host for production. Not specified [4]
Synechocystis sp. PCC 6803 (Cyanobacterium) 19 mg/g DCW [5] Not specified Deletion of competing pathways (shc, sqs), downregulation of carotenoid formation (CRISPRi on crtE), creation of enzyme fusion (IspA-CnVS). CO₂ [5]
Komagataella phaffii 173.6 mg/L [1] Shake flask Enhanced native mevalonate pathway, down-regulation of competitive pathway, overexpression of fusion enzyme (FPP synthase and this compound synthase). Glucose [1]
Corynebacterium glutamicum 2.41 mg/L [2] Not specified Expression of this compound synthase, overexpression of erg20 and ispA. Not specified [2]

Detailed Experimental Protocols

The high yields achieved in these hosts are the result of systematic metabolic engineering. The following workflows detail the key experimental steps described in the research.

Engineering Workflow for *Saccharomyces cerevisiae*

The highest this compound production was achieved in S. cerevisiae through comprehensive metabolic engineering, as outlined below [2].

S_cerevisiae_workflow Start Start: Wild-type S. cerevisiae IntroVS Introduce this compound synthase (CnVS) Start->IntroVS EnhanceMVA Enhance MVA pathway (Overexpress upstream genes) IntroVS->EnhanceMVA CRISPR Apply recyclable CRISPR/Cas9 system EnhanceMVA->CRISPR KO_erg9 Knock-out/down ERG9 (squalene synthase) CRISPR->KO_erg9 KO_rox1 Knock-out ROX1 (transcriptional repressor) KO_erg9->KO_rox1 KO_other Knock-out other genes (e.g., bts1, ypl062w) KO_rox1->KO_other OptimizeExpr Optimize expression cassette (Promoter/terminator screening) KO_other->OptimizeExpr FedBatch Fed-batch fermentation (3L bioreactor) OptimizeExpr->FedBatch End End: 539.3 mg/L to 16.6 g/L this compound FedBatch->End

Engineering Workflow for *Rhodobacter sphaeroides*

This bacterium was engineered for sustainable production from agricultural waste, with a strategy focused on decoupling growth and production [1].

R_sphaeroides_workflow Start Start: R. sphaeroides 2.4.1 Step1 Heterologous expression of This compound synthase (CnVS) Start->Step1 Step2 Knockout of competing genes (phaB, gdhA, ladH) Step1->Step2 Step3 Decouple growth/production using Pcer quorum-sensing promoter Step2->Step3 Step4 Integrate heterologous mevalonate (MEV) pathway (transposon-mediated) Step3->Step4 Step5 Switch carbon source to alkali-pretreated cornstalk hydrolysate Step4->Step5 End End: 100.51 mg/L this compound from agricultural waste Step5->End

Biosynthesis Pathway for this compound

This compound is a sesquiterpenoid derived from universal isoprenoid precursors. Microbial hosts utilize one of two main pathways, which converge at the synthesis of Farnesyl Pyrophosphate (FPP), the direct precursor to this compound [6].

valencene_pathway cluster_MEP MEP Pathway Steps cluster_MVA MVA Pathway Steps MEP_pathway Methylerythritol Phosphate (MEP) Pathway (Used by most bacteria & plant plastids) MEP_Start Pyruvate + Glyceraldehyde-3-Phosphate MVA_pathway Mevalonate (MVA) Pathway (Used by eukaryotes & some bacteria) MVA_Start Acetyl-CoA Dxs Dxs MEP_Start->Dxs MEP_End IPP / DMAPP (C5 precursors) IPP_DMAPP IPP / DMAPP MEP_End->IPP_DMAPP IspC IspC Dxs->IspC IspD IspD IspC->IspD IspE IspE IspD->IspE IspF IspF IspE->IspF IspG IspG IspF->IspG IspH IspH IspG->IspH IspH->MEP_End ACCT ACCT MVA_Start->ACCT MVA_End IPP / DMAPP (C5 precursors) MVA_End->IPP_DMAPP HMGS HMGS ACCT->HMGS HMGR HMGR HMGS->HMGR MVK MVK HMGR->MVK PMK PMK MVK->PMK MVD MVD PMK->MVD MVD->MVA_End GPP Geranyl Pyrophosphate (GPP, C10) IPP_DMAPP->GPP IDI, IspA FPP Farnesyl Pyrophosphate (FPP, C15) GPP->FPP + IPP IspA This compound This compound FPP->this compound this compound Synthase (VS)

Key Trends and Conclusions

  • Superior Performance of Yeast: Engineered S. cerevisiae currently stands out for achieving the highest this compound titers, making it the most promising host for industrial-scale production [1] [2] [3].
  • Strategic Diversification: Research is actively exploring non-conventional hosts like R. sphaeroides and P. putida, which offer unique advantages such as the ability to use low-cost feedstocks (agricultural waste, organic acids) and rapid engineering with advanced toolkits like CRISPR/Cas9 [1] [4].
  • Precursor Pathway is Crucial: A common theme across all high-performing strains is the critical need to enhance the supply of the universal precursor, FPP. This is achieved by overexpressing native pathways, introducing more efficient heterologous pathways (like the MVA pathway in bacteria), and aggressively knocking out competitive metabolic pathways [1] [2] [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colourless to pale yellow oily liquid

XLogP3

5.2

Exact Mass

204.187800766 Da

Monoisotopic Mass

204.187800766 Da

Heavy Atom Count

15

Density

0.914-0.919

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96H21P91IG

GHS Hazard Statements

Aggregated GHS information provided by 1678 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1678 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1677 of 1678 companies with hazard statement code(s):;
H304 (98.57%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

4630-07-3

Wikipedia

Valencene

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)-: ACTIVE

Dates

Last modified: 08-15-2023
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